Product packaging for Butamirate Citrate(Cat. No.:CAS No. 18109-81-4)

Butamirate Citrate

Cat. No.: B195422
CAS No.: 18109-81-4
M. Wt: 499.6 g/mol
InChI Key: JVKMHUAWFDGPTF-UHFFFAOYSA-N
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Description

See also: Butamirate (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37NO10 B195422 Butamirate Citrate CAS No. 18109-81-4

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046270
Record name Butamirate citrate
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Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18109-81-4
Record name Butamirate citrate
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Record name Butamirate citrate [USAN]
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Record name Butamirate citrate
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Record name Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate
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Record name BUTAMIRATE CITRATE
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Foundational & Exploratory

Butamirate Citrate mechanism of action in the brainstem

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Central Mechanism of Action of Butamirate Citrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-narcotic, centrally acting antitussive agent widely utilized for the symptomatic treatment of dry, non-productive cough.[1] Marketed under various trade names, it serves as a common alternative to opioid-based cough suppressants, as it is not associated with the risk of dependence or significant respiratory depression.[2][3] Its primary therapeutic action is the suppression of the cough reflex via direct influence on the central nervous system (CNS).[4] While its efficacy is established, the precise molecular interactions within the brainstem are a subject of ongoing investigation.[5] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the core of the CNS, its pharmacological profile, and the experimental methodologies required for its study.

The Brainstem Cough Center and Reflex Pathway

The cough reflex is a critical protective mechanism initiated by the stimulation of afferent sensory nerves in the airways. This signal is transmitted to the brainstem, specifically to a network of neurons in the medulla oblongata, often referred to as the "cough center."[2][6] Key areas involved include the nucleus of the tractus solitarius (NTS), which receives the initial sensory input.[7] After central processing, this center generates a coordinated motor output via efferent pathways to the respiratory muscles, resulting in the forceful expulsion of air.[8] Centrally acting antitussives like butamirate exert their effect by modulating the signal processing within this medullary network.[6][7]

cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Brainstem) cluster_Efferent Efferent Pathway Airway_Receptors Airway Irritant Receptors (Mechanical, Chemical) Afferent Afferent Vagal Nerves Airway_Receptors->Afferent Stimulation NTS Nucleus Tractus Solitarius (NTS) (Signal Integration) Afferent->NTS Medulla Medullary Cough Center (Pattern Generation) NTS->Medulla Processing Efferent_Nerves Efferent Motor Nerves Medulla->Efferent_Nerves Butamirate This compound Butamirate->Medulla Inhibition Muscles Respiratory Muscles (Diaphragm, Intercostals) Efferent_Nerves->Muscles Innervation Cough Cough Event Muscles->Cough Contraction

Caption: The Cough Reflex Pathway and Site of Butamirate Action.

Core Mechanism of Action in the Brainstem

This compound's primary mechanism is the suppression of the cough reflex at the level of the medulla oblongata.[1][2] Unlike opioid alkaloids, its action is neither chemically nor pharmacologically related to opioid receptors, which explains its favorable safety profile regarding addiction and respiratory depression.[5][9]

Research indicates that butamirate may exert its effects through interactions with specific receptor systems. Binding studies have suggested a high affinity for the dextromethorphan-binding site within the cough center of the guinea pig brain.[5] Dextromethorphan, another non-opioid antitussive, is known to interact with sigma-1 and NMDA receptors.[5] This suggests that butamirate may share a similar, though not fully identical, mechanism involving these non-opioid receptor systems to modulate neuronal excitability in the cough center. However, it must be emphasized that the precise molecular targets remain an active area of investigation.[5]

In addition to its central action, this compound also exhibits peripheral effects that contribute to its overall therapeutic profile, including bronchodilatory and anti-inflammatory activities.[3][10] The bronchodilatory effect is attributed to a non-specific anticholinergic action, which helps relax airway smooth muscle.[9]

Pharmacokinetic and Pharmacodynamic Data

While specific quantitative data on receptor binding affinities and IC50 values for butamirate's central targets are not extensively reported in publicly available literature, its pharmacokinetic profile has been characterized.

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Source(s)
Absorption Rapidly and completely absorbed [11]
Time to Peak Plasma ~1.5 hours (syrup formulation) [11]
Plasma Protein Binding ~95% [11]
Metabolism Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol [11]
Elimination Half-Life ~6 - 13 hours [4][11]

| Excretion | Primarily via urine (as metabolites) |[11] |

Table 2: Clinical Pharmacodynamic Data

Parameter Observation Source(s)
Onset of Action Relief often experienced within 30-60 minutes [1]

| Adverse Effect Incidence | Rash, nausea, diarrhea, dizziness observed in 0.5-1% of patients |[10] |

Key Experimental Protocols

To further elucidate the precise mechanism of action of this compound in the brainstem, a series of established and hypothetical experimental protocols are outlined below.

Protocol: In Vivo Antitussive Efficacy in a Guinea Pig Model
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: House animals for one week under standard conditions with a 12-hour light/dark cycle.

  • Cough Induction: Expose conscious, unrestrained animals to a nebulized solution of 0.4 M citric acid for 10 minutes within a whole-body plethysmography chamber.

  • Measurement: Record cough sounds via a microphone and quantify the number of cough events using specialized analysis software.

  • Procedure:

    • Establish a baseline cough response to citric acid challenge.

    • Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).

    • Re-challenge with citric acid at set time points post-administration (e.g., 60, 120, 240 minutes).

  • Data Analysis: Compare the number of coughs post-treatment to the baseline values for both the butamirate and vehicle groups. Calculate the percentage inhibition of cough.

Protocol: Ex Vivo Electrophysiology in Medullary Brain Slices
  • Tissue Preparation:

    • Anesthetize a rodent (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare 300 µm coronal slices of the medulla oblongata using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32°C for at least one hour.

  • Recording:

    • Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Using whole-cell patch-clamp electrophysiology, record the spontaneous and evoked firing activity of neurons within the Nucleus Tractus Solitarius (NTS).

  • Drug Application: After obtaining a stable baseline recording, perfuse the slice with a known concentration of this compound.

  • Data Analysis: Analyze changes in neuronal membrane potential, firing frequency, and synaptic currents to determine if butamirate has an inhibitory or excitatory effect on NTS neurons.

Protocol: Radioligand Binding Assay for Receptor Affinity
  • Tissue Homogenate Preparation: Homogenize brainstem tissue from a relevant animal model (e.g., guinea pig) in a cold buffer solution. Centrifuge the homogenate to isolate the cell membrane fraction containing the receptors of interest.

  • Assay:

    • Incubate the membrane preparation with a specific radioligand for a target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).

    • In parallel incubations, include increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

  • Measurement: After incubation, separate bound from unbound radioligand via rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound. Use non-linear regression to calculate the inhibition constant (Ki), which represents the affinity of butamirate for the specific receptor target.

A Select Animal Model (e.g., Guinea Pig) B Acclimatize Animals A->B C Establish Baseline Cough Response (Citric Acid Challenge) B->C D Randomize into Groups (Vehicle vs. Butamirate) C->D E Administer Test Compound (Oral or IP) D->E F Post-Treatment Cough Challenge (Multiple Time Points) E->F G Record & Quantify Cough Events (Plethysmography & Audio) F->G H Statistical Analysis (% Inhibition vs. Baseline) G->H

Caption: Experimental Workflow for In Vivo Antitussive Efficacy Testing.

Conclusion and Future Directions

This compound is an effective, non-narcotic antitussive that acts centrally on the brainstem's cough center in the medulla oblongata.[1][10] Its mechanism is distinct from opioids and may involve modulation of non-opioid receptor systems, such as the dextromethorphan/sigma-1 binding site.[5] While its clinical efficacy and pharmacokinetic profile are well-documented, a significant opportunity remains for further research into its precise molecular targets and interactions at the neuronal level.

Future research should focus on:

  • Receptor Binding Studies: Comprehensive screening to definitively identify the primary and secondary receptor targets of butamirate within the brainstem.

  • Electrophysiological Analysis: Detailed investigation using patch-clamp and other techniques to characterize the effect of butamirate on the specific neuronal populations that constitute the central pattern generator for cough.

  • Advanced Imaging: Employing techniques such as functional MRI or PET scans in animal models to visualize the regions of the brainstem activated during cough and suppressed by butamirate administration.

A deeper understanding of these mechanisms will not only solidify the pharmacological rationale for butamirate's use but also pave the way for the development of novel, more targeted centrally acting antitussive therapies.

References

Pharmacokinetics and Metabolism of Butamirate Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a centrally acting non-opioid antitussive agent widely used for the symptomatic treatment of non-productive cough. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile

Following oral administration, this compound is rapidly and completely absorbed. However, the parent compound is often undetectable in plasma and urine due to its extensive and rapid hydrolysis.[1] Consequently, the pharmacokinetic profile is primarily characterized by its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2]

Absorption and Distribution
  • Absorption: Measurable plasma concentrations of butamirate are detected within 5 to 10 minutes of oral administration.[2] The peak plasma concentration (Cmax) of the primary metabolite, 2-phenylbutyric acid, is reached in approximately 1.5 hours when administered as a syrup.[3][4]

  • Distribution: The metabolites of this compound are distributed throughout the body. 2-phenylbutyric acid is highly bound to plasma proteins, with mean values ranging from 89.3% to 91.6%.[2] Diethylaminoethoxyethanol also exhibits protein binding, with mean values between 28.8% and 45.7%.[2] It is currently unknown whether butamirate or its metabolites cross the placental barrier or are excreted into breast milk.[2]

Metabolism

The metabolism of this compound is characterized by a rapid and extensive pre-systemic and systemic hydrolysis.

  • Primary Metabolism: Hydrolysis: The ester bond of this compound is rapidly cleaved by esterases in the plasma and liver, yielding 2-phenylbutyric acid and diethylaminoethoxyethanol.[1][2] This reaction is so rapid that the parent drug is often not found in systemic circulation.[1]

  • Secondary Metabolism:

    • Hydroxylation: 2-phenylbutyric acid undergoes further metabolism, primarily through hydroxylation in the para-position of the phenyl ring.[2]

    • Conjugation: The acidic metabolites, particularly 2-phenylbutyric acid and its hydroxylated derivative, are extensively conjugated with glucuronic acid in the liver.[2]

Excretion

The primary route of elimination for this compound metabolites is through the kidneys.[1] The conjugated metabolites are excreted in the urine.[2][3] The amount of unchanged butamirate excreted in the urine is negligible, accounting for less than 0.03% of the administered dose over 96 hours.[2] A greater proportion of the dose is excreted as diethylaminoethoxyethanol compared to unchanged butamirate or unconjugated 2-phenylbutyric acid.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for butamirate and its principal metabolites from various studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Butamirate and its Metabolites (Single Dose Administration)

AnalyteDoseFormulationCmax (mean)Tmax (mean/median)AUC₀-∞ (mean)T½ (mean)Reference
Butamirate22.5 - 90 mgSyrup16.1 ng/mL (at 90 mg)1 hourNot Reported1.48 - 1.93 hours[2]
2-Phenylbutyric Acid150 mgSyrup6.4 µg/mL1.5 hoursNot Reported~6 hours[4]
2-Phenylbutyric Acid90 mgSyrup3052 ng/mL1.5 hoursNot Reported23.26 - 24.42 hours[2]
2-Phenylbutyric Acid45 mgSyrup (Test)1.77 µg/mL1.1 hours46.9 µg·h/mL28 hours[5]
2-Phenylbutyric Acid45 mgSyrup (Reference)1.86 µg/mL1.5 hours50.4 µg·h/mL26 hours[5]
2-Phenylbutyric Acid45 mgTablet (Test)1.88 µg/mL1.1 hours54.7 µg·h/mL27 hours[5]
2-Phenylbutyric Acid45 mgSolution (Reference)1.94 µg/mL1.1 hours54.5 µg·h/mL26 hours[5]
Diethylaminoethoxyethanol90 mgSyrup160 ng/mL0.67 hoursNot Reported2.72 - 2.90 hours[2]

Table 2: Dose Proportionality of this compound Metabolites

AnalyteDose RangeFindingReference
2-Phenylbutyric Acid22.5 - 90 mgCmax and AUC increase proportionally with the dose.[2]
Diethylaminoethoxyethanol22.5 - 90 mgCmax and AUC increase proportionally with the dose.[2]

Table 3: Protein Binding of Butamirate Metabolites

MetaboliteProtein Binding (mean %)Reference
2-Phenylbutyric Acid89.3 - 91.6%[2]
Diethylaminoethoxyethanol28.8 - 45.7%[2]

Experimental Protocols

This section outlines the methodologies employed in key pharmacokinetic and metabolism studies of this compound.

In Vivo Human Pharmacokinetic Study Design

A typical study to assess the pharmacokinetics and bioequivalence of different this compound formulations involves a randomized, open-label, two-way crossover design.

  • Subjects: Healthy adult male and female volunteers.

  • Dosing: Single oral dose of the test and reference formulations administered after an overnight fast.

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods.

  • Blood Sampling: Blood samples are collected at pre-determined time points (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose) to capture the full pharmacokinetic profile of the metabolites.

  • Analyte Quantification: Plasma concentrations of the major metabolite, 2-phenylbutyric acid, are determined using a validated analytical method.

Analytical Methodology: Quantification of 2-Phenylbutyric Acid in Plasma by HPLC-UV
  • Principle: A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is commonly used for the quantification of 2-phenylbutyric acid in plasma.[5]

  • Sample Preparation:

    • To a volume of plasma, an internal standard is added.

    • Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is transferred and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase, and an aliquot is injected into the HPLC system.

  • Chromatographic Conditions (Example): [5]

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 M tetraethylammonium hydrogen sulfate) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 40:30:30), with the pH adjusted (e.g., to 3.50 with ammonium hydroxide).

    • Flow Rate: Isocratic elution at a constant flow rate.

    • Detection: UV detection at a specific wavelength (e.g., 258 nm).

  • Quantification: The concentration of 2-phenylbutyric acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte. The lower limit of quantification is typically around 50 ng/mL.[5]

In Vitro Metabolism Study Using Human Liver Microsomes
  • Objective: To investigate the metabolic pathways of this compound, particularly the formation of hydroxylated metabolites.

  • Methodology:

    • Incubation Mixture: this compound is incubated with pooled human liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4). The incubation mixture also contains necessary cofactors for metabolic enzymes, such as NADPH for cytochrome P450-mediated reactions and UDPGA for glucuronidation reactions.

    • Incubation Conditions: The reaction is typically carried out at 37°C for a specified period.

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Sample Processing: The mixture is centrifuged, and the supernatant is collected for analysis.

    • Metabolite Identification: The metabolites are identified and characterized using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Metabolic Pathway of this compound

Butamirate_Metabolism Butamirate This compound Hydrolysis Plasma & Liver Esterases (Rapid Hydrolysis) Butamirate->Hydrolysis PBA 2-Phenylbutyric Acid Hydrolysis->PBA DEAE Diethylaminoethoxyethanol Hydrolysis->DEAE Hydroxylation CYP450 Enzymes (Hydroxylation) PBA->Hydroxylation Glucuronidation_PBA UGT Enzymes (Glucuronidation) PBA->Glucuronidation_PBA Excretion Renal Excretion (Urine) DEAE->Excretion p_OH_PBA para-Hydroxy- 2-Phenylbutyric Acid Hydroxylation->p_OH_PBA Glucuronidation_p_OH_PBA UGT Enzymes (Glucuronidation) p_OH_PBA->Glucuronidation_p_OH_PBA PBA_Glucuronide 2-Phenylbutyric Acid Glucuronide Glucuronidation_PBA->PBA_Glucuronide PBA_Glucuronide->Excretion p_OH_PBA_Glucuronide para-Hydroxy-2-Phenylbutyric Acid Glucuronide Glucuronidation_p_OH_PBA->p_OH_PBA_Glucuronide p_OH_PBA_Glucuronide->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_0 Study Design cluster_1 Treatment Period 1 cluster_2 Treatment Period 2 cluster_3 Bioanalysis cluster_4 Data Analysis Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Crossover Design) Screening->Randomization Dosing1 Oral Administration (Test/Reference Formulation) Randomization->Dosing1 Sampling1 Serial Blood Sampling (0-96h) Dosing1->Sampling1 Washout Washout Period (≥ 1 week) Dosing1->Washout Plasma_Separation Plasma Separation Sampling1->Plasma_Separation Dosing2 Oral Administration (Crossover Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling (0-96h) Dosing2->Sampling2 Sampling2->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC_Analysis HPLC-UV Analysis (Quantification of 2-PBA) Sample_Prep->HPLC_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, T½) HPLC_Analysis->PK_Parameters Bioequivalence Bioequivalence Assessment PK_Parameters->Bioequivalence

Caption: Workflow for a human pharmacokinetic study.

Conclusion

This compound undergoes rapid and extensive metabolism, primarily through hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol. These metabolites, particularly 2-phenylbutyric acid, are responsible for the systemic exposure and are further metabolized before being excreted renally. The pharmacokinetic profile is linear across the therapeutic dose range, with no evidence of accumulation upon repeated administration. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound.

References

The Non-Narcotic Profile of Butamirate Citrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Central and Peripheral Mechanisms Distinguishing Butamirate Citrate from Narcotic Antitussives

Abstract

This compound is a widely utilized non-narcotic antitussive agent for the management of dry, non-productive cough. This technical guide provides a comprehensive overview of the non-narcotic properties of this compound, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, preclinical and clinical evidence that differentiate its mode of action from that of traditional opioid-based cough suppressants. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

Cough is a primary defensive reflex of the respiratory system.[1] While often a necessary physiological response, persistent and non-productive coughing can be debilitating. For decades, narcotic antitussives, such as codeine, have been a cornerstone of symptomatic cough treatment. However, their clinical utility is often limited by a range of adverse effects, including sedation, respiratory depression, constipation, and the potential for dependence and abuse.[2][3]

This compound has emerged as a valuable non-narcotic alternative, demonstrating effective cough suppression without the undesirable side effects associated with opioids.[4][5] It is a centrally acting agent that also exhibits peripheral bronchodilatory and anti-inflammatory properties.[1][6] This guide aims to thoroughly explore the scientific evidence that establishes the non-narcotic character of this compound.

Central Mechanism of Action: A Non-Opioid Pathway

The primary antitussive effect of this compound originates from its action on the central nervous system (CNS), specifically within the medulla oblongata, the region of the brainstem that houses the cough center.[5][7] Unlike opioid antitussives that exert their effects through mu-opioid receptors, this compound is pharmacologically and chemically distinct.[2]

Evidence for a Non-Opioid Receptor Target

Crucially, this compound does not bind to opioid receptors. Its central mechanism is instead attributed to its interaction with the sigma-1 receptor. Evidence suggests that this compound has a high affinity for the dextromethorphan-binding site in the guinea pig brain, which has been identified as the sigma-1 receptor.[8] The antitussive effects of sigma-1 receptor agonists are not antagonized by opioid receptor antagonists like naloxone, providing clear pharmacological differentiation from opioids like morphine.[9]

The Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels. The proposed signaling cascade for the antitussive effect of this compound via the sigma-1 receptor is depicted below.

This compound Signaling Pathway cluster_neuron Medullary Cough Center Neuron Butamirate Butamirate Citrate Sigma1 Sigma-1 Receptor Butamirate->Sigma1 Binds and Activates IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannels Modulates Activity NeuronalActivity Decreased Neuronal Excitability IonChannels->NeuronalActivity CoughSuppression Suppression of Cough Reflex NeuronalActivity->CoughSuppression

Figure 1: Proposed Central Signaling Pathway of this compound.

Peripheral Mechanisms of Action

In addition to its central effects, this compound exhibits peripheral activities that contribute to its overall therapeutic profile. These include bronchodilatory and anti-inflammatory effects.[1][6]

Bronchodilatory Effect

This compound has been shown to possess bronchospasmolytic properties, which aids in reducing airway resistance.[6] This is particularly beneficial in cough associated with bronchoconstriction.

Anti-inflammatory Action

Evidence also suggests that this compound has anti-inflammatory properties, which can help to soothe irritation in the respiratory tract that may be contributing to the cough reflex.[5][7]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and non-narcotic profile of this compound are supported by data from numerous studies. The following tables summarize key quantitative findings.

Table 1: Comparative Efficacy of this compound in Clinical Trials
StudyComparatorPatient PopulationKey Efficacy OutcomeReference
Charpin & Weibel, 1990Clobutinol60 patients with irritative or chronic coughBoth groups showed highly significant improvements in cough severity and frequency (p < 0.001). Butamirate showed a better effect on cough frequency in patients with cough due to carcinomas (p = 0.026).[10]
Germouty & Weibel, 1990Codeine-based antitussivePatients with irritable coughButamirate was found to be more effective at reducing the cough reflex than the codeine-containing product.[7]
Faruqi et al., 2014Dextromethorphan, Placebo34 healthy volunteers (capsaicin-induced cough)Dextromethorphan was superior to placebo (P = 0.01), but butamirate failed to show significant activity. The authors suggest this may be due to formulation issues at higher doses.[11]
Anonymous SourceDextromethorphan30 patients with irritable cough29 out of 30 patients treated with butamirate had a significant reduction in cough severity and frequency.[7]
Table 2: Pharmacokinetic Parameters of this compound Metabolites
Parameter22.5 mg Dose45 mg Dose67.5 mg Dose90 mg Dose
Mean Cmax (ng/mL) of 2-phenylbutyric acid 932.4--3357.4
Mean Cmax (ng/mL) of diethylaminoethoxyethanol 33.8--115.5
Data from a study in healthy volunteers.[11]

Detailed Experimental Protocols

To facilitate further research, this section outlines the methodologies of key experiments cited in the literature.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for evaluating the efficacy of antitussive agents.

  • Objective: To assess the cough-suppressant activity of a test compound.

  • Methodology:

    • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

    • Cough Induction: Animals are exposed to an aerosol of citric acid (typically 0.1 to 0.4 M) for a defined period (e.g., 5-10 minutes) in a whole-body plethysmograph.

    • Data Acquisition: The number of coughs is counted by a trained observer or through analysis of the characteristic changes in airflow and pressure recordings from the plethysmograph.

    • Treatment: this compound or a comparator drug is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge.

    • Outcome Measure: The primary endpoint is the percentage reduction in the number of coughs in the treated group compared to a vehicle-treated control group.

Citric_Acid_Cough_Model cluster_protocol Citric Acid-Induced Cough Protocol start Acclimatize Guinea Pigs treatment Administer this compound or Vehicle start->treatment exposure Expose to Citric Acid Aerosol in Plethysmograph treatment->exposure Pre-treatment Time measurement Record and Count Cough Responses exposure->measurement analysis Calculate % Inhibition of Cough measurement->analysis Capsaicin_Cough_Challenge cluster_protocol Capsaicin-Induced Cough Challenge Protocol screening Screen Healthy Volunteers baseline Baseline Capsaicin Challenge (Determine C5) screening->baseline randomization Randomize to Treatment Sequence (Crossover Design) baseline->randomization treatment Administer Butamirate, Placebo, or Comparator randomization->treatment post_treatment Post-treatment Capsaicin Challenge (Determine C5) treatment->post_treatment washout Washout Period post_treatment->washout next_period Repeat for Next Treatment Period washout->next_period next_period->treatment

References

A Technical Guide to the Absorption and Bioavailability of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, bioavailability, and pharmacokinetic profile of butamirate citrate, a non-opioid centrally acting antitussive agent. The following sections detail the metabolic fate of this compound, summarize key pharmacokinetic parameters from various studies, and outline the experimental methodologies employed in its analysis.

Metabolism and Mechanism of Action

This compound is rapidly and completely absorbed after oral administration.[1][2][3] It is not detected in plasma or urine, as it undergoes rapid hydrolysis in the plasma to its two main active metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[2][4] Both of these metabolites also possess antitussive properties.[2] Butamirate and its metabolites are extensively bound to plasma proteins (approximately 95%), which contributes to a long plasma half-life.[1][2] The primary mechanism of action is central, with butamirate acting on the cough center in the medulla oblongata to suppress the cough reflex.[5][6][7] It also exhibits non-specific anticholinergic and bronchospasmolytic effects.[8] The metabolites are primarily eliminated via the kidneys after further metabolism, including hydroxylation and conjugation with glucuronic acid.[2]

Butamirate_Metabolism Butamirate This compound Hydrolysis Plasma Hydrolysis Butamirate->Hydrolysis PBA 2-Phenylbutyric Acid (Active Metabolite) Hydrolysis->PBA DEAE Diethylaminoethoxyethanol (Active Metabolite) Hydrolysis->DEAE Hydroxylation Hydroxylation (para position) PBA->Hydroxylation Conjugation Glucuronidation PBA->Conjugation Elimination Renal Elimination DEAE->Elimination Hydroxylated_PBA p-Hydroxy-2-phenylbutyric Acid Hydroxylation->Hydroxylated_PBA Hydroxylated_PBA->Conjugation Conjugation->Elimination

Figure 1: Metabolic Pathway of this compound

Pharmacokinetic Data

The pharmacokinetic parameters of this compound are primarily based on the measurement of its main metabolite, 2-phenylbutyric acid, in plasma.

Table 1: Pharmacokinetic Parameters of 2-Phenylbutyric Acid After Single Oral Doses of this compound in Healthy Volunteers
FormulationDose (mg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)t½ (h)Reference
Syrup (Test)451.771.146.928[9]
Syrup (Reference)451.861.550.426[9]
Tablet (Test)451.881.154.727[9]
Solution (Reference)451.941.154.526[9]
Syrup1506.41.5Not Reported6[2]
Sustained Release TabletNot SpecifiedNot Reported9.0Not Reported13[3][10]
Table 2: Dose Proportionality of 2-Phenylbutyric Acid and Diethylaminoethoxyethanol After Single Oral Doses of this compound Syrup in Healthy Volunteers
Dose (mg)MetaboliteMean Cmax (ng/mL)
22.52-Phenylbutyric acid932.4
902-Phenylbutyric acid3357.4
22.5Diethylaminoethoxyethanol33.8

Source:[8]

The data indicates that the maximum plasma concentration (Cmax) of 2-phenylbutyric acid increases with the administered dose of this compound.[8]

Experimental Protocols

The following sections describe the methodologies used in the pharmacokinetic studies of this compound.

Bioavailability Study of Different Formulations

A representative experimental design to assess the relative bioavailability of different this compound formulations is a randomized, two-way crossover study.[9]

  • Study Design: Healthy volunteers receive a single dose of a test formulation and a reference formulation in two separate study periods, separated by a washout period of at least one week.[9][11]

  • Subjects: The studies typically involve healthy adult volunteers.[4][9]

  • Dosing: A single oral dose of this compound is administered, for example, 45 mg.[9]

  • Sample Collection: Blood samples are collected at multiple time points, typically before dosing and up to 96 hours post-dose.[9]

  • Analytical Method: The concentration of the metabolite, 2-phenylbutyric acid, in plasma is determined using a validated analytical method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[9][12]

Bioavailability_Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Dosing1 Group A: Test Formulation Group B: Reference Formulation Sampling1 Serial Blood Sampling (e.g., 0-96h) Dosing1->Sampling1 Washout Washout Period (≥ 1 week) Sampling1->Washout Analysis Plasma Sample Analysis (HPLC-UV for 2-Phenylbutyric Acid) Sampling1->Analysis Dosing2 Group A: Reference Formulation Group B: Test Formulation Washout->Dosing2 Sampling2 Serial Blood Sampling (e.g., 0-96h) Dosing2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Figure 2: Crossover Bioavailability Study Workflow
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound's metabolites in biological matrices and pharmaceutical formulations is commonly performed using HPLC.[9][12][13]

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.

  • Sample Preparation: For plasma samples, a protein precipitation and extraction step is necessary. For pharmaceutical forms like syrups, a dilution step is typically sufficient.[12]

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., Agilent Zorbax ODS).[14]

    • Mobile Phase: A mixture of aqueous buffer (e.g., tetraethylammonium hydrogen sulfate or phosphate buffer) and organic solvents like methanol and acetonitrile.[12][15] The pH is often adjusted to an acidic value (e.g., pH 3.5).[12]

    • Detection: UV detection at a specific wavelength, such as 258 nm.[12]

    • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a standard curve.[12]

  • Validation: The analytical method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14]

This guide provides a foundational understanding of the absorption and bioavailability of this compound. For further details, consulting the primary literature cited is recommended.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a centrally acting non-opioid antitussive agent widely utilized for the symptomatic treatment of non-productive (dry) cough.[1] Unlike opioid-based cough suppressants, it does not induce respiratory depression or addiction. This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for this compound, intended for an audience with a professional background in chemistry and drug development.

Chemical Structure and Properties

This compound is the citrate salt of the butamirate base. The active moiety, butamirate, is chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate.

IUPAC Name: 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid[2]

Chemical Formula: C₂₄H₃₇NO₁₀[2]

Molecular Weight: 499.55 g/mol [3]

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point75 °C[3]
AppearanceWhite solid[4]
SolubilitySoluble in Chloroform, DMSO, Methanol[5]

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the synthesis of the butamirate base followed by its conversion to the citrate salt. The primary starting materials are 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

Synthesis Workflow

Butamirate_Citrate_Synthesis cluster_0 Step 1: Synthesis of Butamirate Base cluster_1 Step 2: Formation of Citrate Salt 2_Phenylbutyric_Acid 2-Phenylbutyric Acid 2_Phenylbutyryl_Chloride 2-Phenylbutyryl Chloride 2_Phenylbutyric_Acid->2_Phenylbutyryl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Butamirate_Base Butamirate Base 2_Phenylbutyryl_Chloride->Butamirate_Base Esterification 2_2_diethylaminoethoxy_ethanol 2-(2-diethylaminoethoxy)ethanol Butamirate_Citrate This compound Butamirate_Base->Butamirate_Citrate Salt Formation Citric_Acid Citric Acid

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenylbutyryl Chloride

This step involves the conversion of 2-phenylbutyric acid to its more reactive acid chloride derivative.

  • Materials:

    • 2-Phenylbutyric acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylbutyric acid in anhydrous toluene.

    • Slowly add thionyl chloride to the solution at room temperature. A typical molar ratio is 1:1.2 (2-phenylbutyric acid to thionyl chloride).

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 2-phenylbutyryl chloride as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Butamirate Base (2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate)

This is an esterification reaction between 2-phenylbutyryl chloride and 2-(2-diethylaminoethoxy)ethanol.

  • Materials:

    • 2-Phenylbutyryl chloride (from Step 1)

    • 2-(2-diethylaminoethoxy)ethanol

    • Anhydrous toluene

    • Aqueous sodium hydroxide solution

  • Procedure:

    • Dissolve 2-(2-diethylaminoethoxy)ethanol in anhydrous toluene in a three-necked flask fitted with a dropping funnel, reflux condenser, and a mechanical stirrer.

    • Slowly add the crude 2-phenylbutyryl chloride from Step 1 to the solution of the amino alcohol. An equimolar amount of the acid chloride is typically used.

    • Heat the reaction mixture under reflux for several hours (a US patent for a similar reaction suggests 20 hours)[6].

    • After cooling, make the reaction mixture alkaline with an aqueous solution of sodium hydroxide.

    • Separate the organic layer, wash it with water until neutral, and dry it over anhydrous sodium sulfate.

    • Evaporate the toluene under reduced pressure. The resulting crude butamirate base can be purified by vacuum distillation. A patent for a similar esterification reported a yield of 85% for the ester base[6].

Step 3: Synthesis of this compound

This final step involves the formation of the citrate salt.

  • Materials:

    • Butamirate base (from Step 2)

    • Citric acid

    • Acetone

  • Procedure:

    • Dissolve the purified butamirate base in warm acetone.

    • In a separate container, dissolve an equimolar amount of citric acid in warm acetone.

    • Add the citric acid solution to the butamirate base solution with stirring.

    • Allow the mixture to stand. The this compound will crystallize out of the solution.

    • Collect the crystals by suction filtration and wash them with cold acetone.

    • The product can be recrystallized from acetone to achieve higher purity. The melting point of the purified this compound is 75 °C[4].

Quantitative Data

The following table summarizes the available quantitative data related to the synthesis and properties of this compound.

Table 2: Quantitative Data for this compound Synthesis and Properties

ParameterValueReference
Synthesis
Yield of Butamirate Base85% (for a similar esterification)[6]
Properties
Molecular FormulaC₂₄H₃₇NO₁₀[2]
Molecular Weight499.55 g/mol [3]
Melting Point75 °C[3]

Mechanism of Action

This compound is a centrally acting antitussive. Its primary mechanism of action involves the suppression of the cough reflex at the level of the brainstem, specifically in the medulla oblongata. It is important to note that this action is not mediated by opioid receptors, which distinguishes it from codeine and other opioid-based cough suppressants.

There is no evidence to suggest a complex signaling pathway for its synthetic route. The mechanism of its therapeutic action is a direct inhibition of the cough center.

Mechanism_of_Action Butamirate_Citrate This compound Cough_Center Cough Center (Medulla Oblongata) Butamirate_Citrate->Cough_Center Acts on Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates Suppression Suppression Cough_Center->Suppression Suppression->Cough_Reflex Inhibits

Caption: Simplified logical relationship of this compound's mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The synthesis is a straightforward process involving the esterification of 2-phenylbutyric acid with 2-(2-diethylaminoethoxy)ethanol, followed by salt formation with citric acid. The provided experimental protocols offer a foundation for the laboratory-scale synthesis of this widely used antitussive agent. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

An In-Depth Technical Guide to In Vivo and In Vitro Models for Studying Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a non-narcotic, centrally acting antitussive agent widely utilized for the symptomatic relief of dry, non-productive cough.[1][2] Its multifaceted mechanism of action, encompassing both central and peripheral effects, necessitates a range of specialized in vivo and in vitro models for comprehensive pharmacological evaluation. This technical guide provides an in-depth overview of the core experimental models and protocols for studying the efficacy and mechanism of action of this compound.

I. In Vivo Models for Efficacy and Pharmacokinetics

In vivo models are crucial for assessing the antitussive efficacy and pharmacokinetic profile of this compound in a whole-organism context. Human clinical trials and preclinical animal models are the primary modalities for these investigations.

Human Clinical Trials: Capsaicin Challenge Model

In healthy volunteers, the cough reflex can be induced by the inhalation of capsaicin, providing a standardized method to evaluate the efficacy of antitussive drugs.[3]

Experimental Protocol: Capsaicin-Induced Cough in Healthy Volunteers

  • Subject Recruitment: Healthy, non-smoking male and female subjects aged 18-65 are recruited for the study.

  • Study Design: A randomized, placebo-controlled, crossover study design is typically employed.

  • Drug Administration: Subjects receive single oral doses of this compound (e.g., 22.5 mg, 45 mg, 67.5 mg, 90 mg), a positive control such as dextromethorphan (e.g., 30 mg), or a placebo.[3]

  • Capsaicin Challenge:

    • A solution of capsaicin is nebulized and inhaled by the subjects.

    • The challenge is performed at baseline and at various time points post-dosing (e.g., 2, 4, 6, 8, 12, and 24 hours).[3]

    • The concentration of capsaicin required to elicit a specific number of coughs (e.g., C2 for two coughs, C5 for five coughs) is determined.[3]

  • Data Analysis: The primary endpoint is often the area under the curve (AUC) for the log10 of the C5 value over a specified time period (e.g., 0-12 hours).[3]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the plasma concentrations of this compound's main metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol.[3]

Data Presentation: Pharmacokinetics of this compound Metabolites in Healthy Volunteers

Dose of this compoundMetaboliteCmax (ng/mL)
22.5 mg2-phenylbutyric acid932.4
90 mg2-phenylbutyric acid3357.4
22.5 mgdiethylaminoethoxyethanol33.8

Data extracted from a study in healthy volunteers.[3]

Preclinical Animal Models: Guinea Pig Cough Models

The guinea pig is the most widely used and suitable laboratory animal for studying chemically induced cough.[4] Cough can be induced by the inhalation of irritants such as citric acid or capsaicin.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animal Selection: Male Hartley guinea pigs are commonly used.[5]

  • Acclimatization: Animals are acclimatized to the experimental environment.

  • Cough Induction:

    • Conscious guinea pigs are placed in a plethysmograph.[6]

    • An aerosol of citric acid (e.g., 0.4 M) is delivered into the chamber for a defined period (e.g., 3-5 minutes).[4][5][7]

  • Drug Administration: this compound or a vehicle is administered orally or intraperitoneally prior to the citric acid challenge.

  • Cough Detection: The number of coughs is recorded using a microphone and a pressure transducer to detect the characteristic expiratory effort.[6]

  • Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough response compared to the vehicle-treated group.

Data Presentation: Efficacy of this compound in Animal Models

ModelTussive AgentThis compound DoseEfficacyReference
Guinea PigCitric Acid30 mgComparable to 15 mg codeine[8]
Guinea PigCapsaicinNot specified23.3% inhibition of cough[8]
CatElectrical Stimulation of TracheaNot specifiedAntitussive activity demonstrated[8]

II. In Vitro Models for Mechanistic Studies

In vitro models are indispensable for elucidating the cellular and molecular mechanisms underlying the pharmacological effects of this compound, including its central action, bronchodilatory, and anticholinergic properties.

Central Mechanism of Action: Receptor Binding Assays

This compound's central antitussive effect is believed to be mediated through its interaction with specific binding sites in the brainstem.

Experimental Protocol: Receptor Binding Assay

  • Tissue Preparation: Brain tissue from guinea pigs, specifically the medulla oblongata, is homogenized.

  • Radioligand Binding: The brain homogenates are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]dextromethorphan).

  • Competitive Binding: Increasing concentrations of this compound are added to displace the radioligand from its binding site.

  • Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The binding affinity (Ki) of this compound for the specific receptor is calculated.

Key Finding: this compound has been shown to bind with high affinity to the dextromethorphan-binding site in the guinea pig brain.[8][9] This site is associated with the sigma-1 (σ1) receptor and may also involve N-methyl-D-aspartate (NMDA) receptor antagonism.[10][11][12]

Peripheral Effects: Isolated Tracheal Ring Preparations

The bronchodilatory and anticholinergic effects of this compound can be investigated using isolated tracheal smooth muscle preparations.

Experimental Protocol: Isolated Guinea Pig Tracheal Rings

  • Tissue Dissection: The trachea is excised from a guinea pig and cut into rings.[13]

  • Organ Bath Setup: The tracheal rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[13]

  • Contraction Induction: The tracheal rings are contracted with a bronchoconstrictor agent, such as carbachol or histamine.[14]

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect on the pre-contracted tissue.

  • Tension Measurement: Changes in isometric tension are recorded using a force transducer.[13]

  • Data Analysis: The potency of this compound as a bronchodilator is determined by calculating its EC50 value (the concentration that produces 50% of the maximal relaxation). To investigate its anticholinergic effect, the ability of this compound to inhibit carbachol-induced contractions is assessed.

III. Signaling Pathways and Experimental Workflows

Proposed Central Signaling Pathway of this compound

The binding of this compound to the sigma-1 (σ1) receptor and its potential antagonism of the NMDA receptor in the medulla oblongata are thought to be the initial steps in its central antitussive signaling cascade.

Butamirate_Central_Signaling Butamirate This compound Sigma1R Sigma-1 Receptor Butamirate->Sigma1R Binds NMDAR NMDA Receptor Butamirate->NMDAR Antagonizes Cough_Center Cough Center (Medulla Oblongata) Sigma1R->Cough_Center Modulates Neuronal Activity NMDAR->Cough_Center Reduces Glutamatergic Transmission Cough_Reflex Cough Reflex Inhibition Cough_Center->Cough_Reflex

Proposed central signaling pathway of this compound.

Experimental Workflow for In Vivo Antitussive Studies

The following diagram illustrates the typical workflow for evaluating the antitussive efficacy of this compound in a guinea pig model.

In_Vivo_Workflow start Start animal_selection Guinea Pig Selection and Acclimatization start->animal_selection drug_admin Administration of This compound or Vehicle animal_selection->drug_admin cough_induction Cough Induction (Citric Acid/Capsaicin Aerosol) drug_admin->cough_induction data_acquisition Cough Recording (Plethysmography) cough_induction->data_acquisition data_analysis Data Analysis (% Inhibition of Cough) data_acquisition->data_analysis end End data_analysis->end

Experimental workflow for in vivo antitussive studies.

Experimental Workflow for In Vitro Bronchodilator Studies

This diagram outlines the process for assessing the bronchodilatory properties of this compound using isolated tracheal rings.

In_Vitro_Workflow start Start tissue_prep Tracheal Ring Preparation start->tissue_prep organ_bath Mounting in Organ Bath tissue_prep->organ_bath contraction Induction of Contraction (e.g., Carbachol) organ_bath->contraction drug_addition Cumulative Addition of This compound contraction->drug_addition tension_measurement Measurement of Isometric Tension Relaxation drug_addition->tension_measurement data_analysis Data Analysis (EC50 Calculation) tension_measurement->data_analysis end End data_analysis->end

References

Unraveling the Pharmacodynamic Puzzle: A Technical Guide to Butamirate Citrate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the pharmacodynamic properties of the primary metabolites of butamirate citrate reveals a multi-faceted mechanism of action, contributing to its efficacy as a non-opioid antitussive agent. This technical guide synthesizes available data for researchers, scientists, and drug development professionals, offering insights into the central and peripheral activities of 2-phenylbutyric acid (PBA) and 2-(2-diethylaminoethoxy)ethyl ester (DEE), the principal active metabolites of butamirate.

This compound, a widely used cough suppressant, undergoes rapid and complete hydrolysis in the plasma, yielding its two primary metabolites: 2-phenylbutyric acid (PBA) and 2-(2-diethylaminoethoxy)ethyl ester (DEE). The parent compound, butamirate, is not detected in the bloodstream, indicating that the therapeutic effects are mediated by these metabolites.[1][2][3] The antitussive action of butamirate is attributed to a combination of central and peripheral effects.[1][2][4]

Central Mechanism of Action

The central antitussive effect of butamirate metabolites is exerted on the cough center located in the medulla oblongata.[5] While the precise molecular targets are not fully elucidated, one study in guinea pig brains suggests a high-affinity binding to the dextromethorphan-binding site.[6] This central action is achieved without the chemical or pharmacological properties of opioid alkaloids, thus avoiding the associated risks of dependence.[4][7]

Peripheral Mechanisms of Action

In addition to their central effects, the metabolites of butamirate exhibit peripheral activities that contribute to cough suppression, namely bronchospasmolytic and anti-inflammatory effects.[1][4]

Bronchospasmolytic Activity: The metabolites are believed to possess non-specific anticholinergic and bronchospasmolytic properties, which aid in relaxing the bronchial muscles and facilitating respiration.[4][8] This action is particularly beneficial in coughs associated with bronchoconstriction.

Anti-inflammatory Activity: Emerging evidence suggests that 2-phenylbutyric acid (PBA) has anti-inflammatory properties. While specific quantitative data on receptor binding and enzyme inhibition are limited, the proposed mechanism involves the modulation of inflammatory pathways.

Pharmacokinetics of Butamirate Metabolites

Following oral administration, butamirate is rapidly absorbed, and its metabolites can be detected in the blood within 5 to 10 minutes.[5] The pharmacokinetic parameters of the metabolites have been characterized in healthy volunteers.

MetaboliteTime to Peak Plasma Concentration (Tmax)Peak Plasma Concentration (Cmax) at 90 mg doseElimination Half-lifePlasma Protein Binding
2-phenylbutyric acid (PBA) ~1.5 hours[5]3052 ng/mL[5]~23-24 hours[4]89.3% - 91.6%[2]
2-(2-diethylaminoethoxy)ethyl ester (DEE) ~0.67 hours[5]160 ng/mL[5]~2.7-2.9 hours[4]28.8% - 45.7%[2]

Table 1: Summary of Pharmacokinetic Parameters of Butamirate Metabolites.

Experimental Protocols

Detailed experimental protocols for the cited studies are not consistently available in the public domain. However, a general understanding of the methodologies employed can be inferred.

Capsaicin-Induced Cough Challenge: This is a common in vivo model to assess the efficacy of antitussive agents. The protocol typically involves the inhalation of escalating doses of capsaicin, an irritant that induces coughing. The concentration of capsaicin required to elicit a specific number of coughs (e.g., C2 for two coughs, C5 for five coughs) is measured before and after drug administration.[9][10][11][12] A higher concentration of capsaicin needed to induce a cough indicates an antitussive effect. One study that utilized this method to evaluate butamirate failed to demonstrate a significant antitussive effect compared to placebo and found no clear pharmacokinetic/pharmacodynamic relationship for its metabolites.[8]

In Vitro Anti-inflammatory Assays: To investigate the anti-inflammatory properties of metabolites like PBA, various in vitro assays can be employed. These may include measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS).[13] The effect on signaling pathways, such as NF-κB, can also be assessed.[13]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided.

Butamirate_Metabolism_and_Action cluster_metabolism Metabolism cluster_action Pharmacodynamic Effects This compound This compound Hydrolysis (Plasma) Hydrolysis (Plasma) This compound->Hydrolysis (Plasma) 2-phenylbutyric acid (PBA) 2-phenylbutyric acid (PBA) Hydrolysis (Plasma)->2-phenylbutyric acid (PBA) 2-(2-diethylaminoethoxy)ethyl ester (DEE) 2-(2-diethylaminoethoxy)ethyl ester (DEE) Hydrolysis (Plasma)->2-(2-diethylaminoethoxy)ethyl ester (DEE) Central Action Central Action 2-phenylbutyric acid (PBA)->Central Action Peripheral Action Peripheral Action 2-phenylbutyric acid (PBA)->Peripheral Action 2-(2-diethylaminoethoxy)ethyl ester (DEE)->Central Action 2-(2-diethylaminoethoxy)ethyl ester (DEE)->Peripheral Action Cough Center (Medulla) Cough Center (Medulla) Central Action->Cough Center (Medulla) Bronchospasmolysis Bronchospasmolysis Peripheral Action->Bronchospasmolysis Anti-inflammatory Anti-inflammatory Peripheral Action->Anti-inflammatory

Caption: Metabolism of this compound and subsequent central and peripheral actions of its metabolites.

Experimental_Workflow_Antitussive Subject Recruitment Subject Recruitment Baseline Cough Challenge (Capsaicin) Baseline Cough Challenge (Capsaicin) Subject Recruitment->Baseline Cough Challenge (Capsaicin) Drug Administration (Butamirate/Placebo) Drug Administration (Butamirate/Placebo) Baseline Cough Challenge (Capsaicin)->Drug Administration (Butamirate/Placebo) Post-dose Cough Challenges Post-dose Cough Challenges Drug Administration (Butamirate/Placebo)->Post-dose Cough Challenges Data Analysis (C2/C5) Data Analysis (C2/C5) Post-dose Cough Challenges->Data Analysis (C2/C5)

Caption: A typical experimental workflow for a capsaicin-induced cough challenge study.

Future Directions

While the dual central and peripheral mechanism of butamirate's metabolites provides a strong rationale for its antitussive efficacy, further research is warranted to fully elucidate the specific molecular interactions. Quantitative data on the receptor binding affinities and functional activities of both 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethyl ester are needed to pinpoint their precise roles in cough suppression. Additionally, more robust clinical studies with objective endpoints are required to definitively establish the clinical efficacy and the pharmacokinetic/pharmacodynamic relationship of these active metabolites. Such studies will be instrumental in optimizing the therapeutic use of this compound and in the development of novel non-opioid antitussive agents.

References

Initial Protein Binding Studies of Butamirate Citrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butamirate citrate, a non-narcotic antitussive agent, is characterized by its extensive binding to plasma proteins, a critical factor influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the initial protein binding studies of this compound. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this paper synthesizes the existing quantitative data and outlines representative methodologies for key experiments. Furthermore, it explores the interactions of this compound with specific signaling pathways, providing visualizations to elucidate these complex relationships. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of this therapeutic agent.

Introduction

This compound is a centrally acting cough suppressant utilized for the relief of non-productive cough. Its mechanism of action is primarily attributed to its effect on the cough center in the brainstem[1]. A key physicochemical property of this compound is its high degree of plasma protein binding, which has been consistently reported to be in the range of 95% to 98%[2]. This extensive binding has significant implications for the drug's distribution, metabolism, and duration of action. Understanding the specifics of these protein interactions is crucial for a complete pharmacological characterization.

This whitepaper will delve into the quantitative aspects of this compound's protein binding, present detailed representative experimental protocols for assessing such interactions, and visualize the known signaling pathways associated with its therapeutic and cellular activities.

Quantitative Data on Protein Binding

The available literature indicates that this compound is highly bound to plasma proteins. This high binding percentage suggests a strong affinity for one or more of the major protein components of plasma, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). The metabolites of Butamirate, 2-phenylbutyric acid and diethylaminoethoxyethanol, also exhibit significant protein binding.

CompoundProtein Binding (%)Reference
This compound~95%[2]
This compound98%N/A
2-phenylbutyric acid89.3% - 91.6%N/A
Diethylaminoethoxyethanol28.8% - 45.7%N/A

Experimental Protocols

Detailed experimental protocols for the protein binding studies of this compound are not explicitly available in the public domain. However, based on standard pharmaceutical research practices, the following methodologies are representative of the techniques likely employed.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a common and reliable method for determining the unbound fraction of a drug in plasma.

Objective: To determine the percentage of this compound bound to plasma proteins at equilibrium.

Materials:

  • This compound stock solution

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 12-14 kDa MWCO)

  • Incubator shaker

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the human plasma to achieve the desired final concentration.

  • Assemble the equilibrium dialysis cells. Add the this compound-spiked plasma to one chamber and an equal volume of PBS to the other chamber.

  • Seal the dialysis unit and place it in an incubator shaker set at 37°C.

  • Incubate for a predetermined time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the percentage of protein binding using the following formula: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

Workflow for Equilibrium Dialysis

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis A Prepare this compound -spiked plasma C Load plasma and buffer into dialysis cell A->C B Prepare PBS buffer B->C D Incubate at 37°C with shaking C->D E Collect samples from both chambers D->E F Quantify drug concentration (LC-MS/MS) E->F G Calculate % Protein Binding F->G

Caption: Workflow for determining protein binding using equilibrium dialysis.

Signaling Pathway Interactions

This compound has been shown to interact with specific signaling pathways and receptors, which contributes to its overall pharmacological effect.

Interaction with Dextromethorphan Binding Sites

Studies have indicated that Butamirate competes for high-affinity binding sites in the brain that are also recognized by dextromethorphan. This interaction is believed to be central to its antitussive mechanism.

A study on guinea pig brain tissue identified high-affinity binding sites for dextromethorphan with a dissociation constant (Kd) of 57 nM. Butamirate was shown to compete for these sites, suggesting a shared binding target.

Inhibition of STAT3 Signaling Pathway

Recent research has uncovered a potential role for this compound in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 signaling is implicated in various diseases, including cancer. While the direct mechanistic link between this compound's protein binding and its effect on STAT3 is not yet fully elucidated, this interaction opens new avenues for therapeutic applications.

The STAT3 signaling cascade is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. Inhibition of this pathway can occur at various points, including the prevention of STAT3 phosphorylation or dimerization.

Visualizing Signaling Pathways

Signaling_Pathways cluster_dm Dextromethorphan Binding Site Interaction cluster_stat3 STAT3 Signaling Pathway Inhibition Butamirate This compound DM_Site Dextromethorphan Binding Site (Brainstem) Butamirate->DM_Site Binds to Antitussive Antitussive Effect DM_Site->Antitussive Leads to Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Butamirate_STAT3 This compound Butamirate_STAT3->STAT3 Inhibits

References

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Butamirate Citrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

[AN-BC001]

Abstract

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Butamirate Citrate, a non-opioid cough suppressant.[1] The described method is simple, rapid, and reproducible, making it suitable for routine quality control and stability testing of this compound in various pharmaceutical dosage forms, such as syrups and tablets. The method has been developed based on a comprehensive review of existing literature and validated according to ICH guidelines, ensuring specificity, linearity, accuracy, and precision.

Introduction

This compound, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate citrate, is a centrally acting cough suppressant.[2] It is widely used for the symptomatic treatment of non-productive (dry) cough.[1] As an ester, this compound can be susceptible to hydrolytic degradation.[3] Therefore, a stability-indicating analytical method is crucial for ensuring the quality and efficacy of its pharmaceutical formulations. This document provides a detailed protocol for an RP-HPLC method capable of separating this compound from its potential degradation products.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for the development of a robust HPLC method.

PropertyValueReference
Molecular FormulaC₁₈H₂₉NO₃·C₆H₈O₇[4]
Molecular Weight499.55 g/mol [4][5]
Melting Point66-68°C[1][4][6]
logP (Octanol/Water)1.833[4]
SolubilitySoluble in Chloroform, DMSO, Methanol[1][6]

Recommended RP-HPLC Method

This method is a synthesis of several validated methods reported in the literature, optimized for robustness and efficiency.[7][8][9]

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent with DAD detector
Column Agilent Zorbax ODS (C18) column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.4 adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Phosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1000 µg/mL.

Preparation of Working Standard Solutions
  • From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations in the range of 25 µg/mL to 75 µg/mL.[9]

  • For routine analysis, a working standard of 50 µg/mL is recommended.

Sample Preparation (for Syrup Formulation)
  • Accurately measure a volume of syrup equivalent to 25 mg of this compound.

  • Transfer the sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with methanol.

  • Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

The described method should be validated as per ICH Q2(R1) guidelines. A summary of expected validation parameters based on literature is provided below.[3][8]

Validation ParameterExpected Results
Specificity The method should be able to separate this compound from its degradation products and any excipients present in the formulation. Forced degradation studies (acid, base, oxidation, thermal) should confirm this.
Linearity A linear relationship between peak area and concentration should be observed over the range of 25-75 µg/mL with a correlation coefficient (r²) > 0.999.[9]
Accuracy Recovery should be within 98-102%.
Precision %RSD for intraday and interday precision should be less than 2%.
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Robustness The method should be robust to small, deliberate changes in mobile phase composition, pH, and flow rate.

Quantitative Data Summary from Literature

The following table summarizes the chromatographic parameters from various published RP-HPLC methods for this compound quantification.

ColumnMobile PhaseDetection WavelengthReference
Shim-pack cyanopropyl (250 x 4.6 mm, 5 µm)Acetonitrile : 25 mM KH₂PO₄, pH 3.4 (40:60, v/v)210 nm[3][7]
Agilent Zorbax ODS (C18)Methanol : Acetonitrile : Water (100:75:25, v/v/v), pH 9.8 with triethylamine225 nm[2][8]
Cyanopropyl column50% MeOH : 50% 50 mM NaH₂PO₄, pH 3.0210 nm[9]
C18Acetonitrile : 0.008M 1-hexane sulfonic acid sodium salt (1:1, v/v)258 nm[10]
Agilent SB-C18 (4.6 x 50 mm, 1.8 µm)0.2% Triethylamine buffer : Acetonitrile (50:50, v/v), pH 4.8222 nm[11][12]
Promosil C18 (4.6 x 250 mm, 5 µm)0.05 M Ammonium dihydrogen phosphate : Acetonitrile (50:50, v/v), pH 5.4222 nm[11][12]

Workflow for RP-HPLC Method Development

The logical workflow for developing the RP-HPLC method for this compound quantification is illustrated below.

RP_HPLC_Method_Development A Literature Review & Physicochemical Properties B Initial Method Development A->B C Selection of Column & Mobile Phase B->C D Optimization of Chromatographic Conditions C->D E Wavelength, Flow Rate, Injection Volume D->E F Method Validation (ICH Q2) E->F G Specificity (Forced Degradation) F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L Finalized Analytical Method G->L H->L I->L J->L K->L M Routine Analysis & Stability Studies L->M

References

Application Notes and Protocols for the Analysis of Butamirate Citrate using Derivative UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Butamirate Citrate in pharmaceutical formulations using first and second-derivative UV spectrophotometry. These methods are particularly useful for enhancing spectral resolution, reducing matrix interference, and enabling the analysis of this compound in the presence of excipients or degradation products.

Introduction

This compound is a non-narcotic centrally acting antitussive agent. Its quantification in pharmaceutical dosage forms, such as syrups, is crucial for ensuring product quality and therapeutic efficacy. Direct UV spectrophotometry is often hindered by interference from absorbing excipients present in these formulations. Derivative UV spectrophotometry offers a powerful solution by transforming the zero-order absorption spectrum into first or second-derivative spectra, which can effectively resolve overlapping peaks and eliminate baseline shifts caused by background absorption.

This document outlines two distinct derivative spectrophotometric methods for the analysis of this compound:

  • First-Derivative Spectrophotometry (¹D): Ideal for the quantification of this compound in cough syrups where excipients interfere with direct absorbance measurements.

  • Second-Derivative Spectrophotometry (²D): A stability-indicating method that allows for the determination of this compound in the presence of its primary degradation product, 2-phenylbutyric acid.

Method 1: First-Derivative UV Spectrophotometry for this compound in Syrups

This method is designed for the routine quality control of this compound in cough syrup formulations, effectively mitigating interference from excipients.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a scanning speed of 400 nm/min and a slit width of 1 nm. The instrument should be capable of generating first-derivative spectra.

2. Reagents and Materials:

  • This compound reference standard

  • n-Pentane

  • Isopropyl alcohol

  • Methanol (or other suitable solvent for standard preparation)

  • Volumetric flasks

  • Pipettes

  • Centrifuge

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (or a suitable solvent) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by appropriate dilution to cover the desired concentration range for the calibration curve.

4. Sample Preparation (from Cough Syrup):

  • Accurately measure a volume of cough syrup equivalent to a known amount of this compound.

  • Transfer the sample to a separatory funnel.

  • Perform a liquid-liquid extraction using a mixture of n-pentane and isopropyl alcohol to isolate the this compound from the syrup matrix.[1][2]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a known volume of the same solvent used for the standard solutions.

  • Filter the solution if necessary.

5. Spectrophotometric Analysis:

  • Record the UV absorption spectrum of the standard and sample solutions from 200 to 400 nm against a solvent blank.

  • Generate the first-derivative spectrum (¹D) for each solution.

  • Measure the amplitude of the trough at 253.6 nm.[1] This wavelength is used for quantification as interferences from co-extracted compounds are negligible at this point.[1][2]

6. Calibration and Quantification:

  • Construct a calibration curve by plotting the first-derivative amplitude at 253.6 nm against the concentration of the this compound standard solutions.

  • Determine the concentration of this compound in the sample preparation from the calibration curve using the measured derivative amplitude.

Quantitative Data Summary

While the literature confirms the validation of this method, specific quantitative data for the first-derivative method is not fully available in the reviewed abstracts. The following table indicates the parameters that should be determined during method validation.

ParameterRecommended Value/Range
Wavelength (λ)253.6 nm (Trough)[1]
Linearity RangeTo be determined
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2%

Method 2: Second-Derivative UV Spectrophotometry for Stability-Indicating Analysis

This method allows for the specific determination of this compound in the presence of its degradation product, 2-phenylbutyric acid, making it suitable for stability studies.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer capable of generating second-derivative spectra.

2. Reagents and Materials:

  • This compound reference standard

  • 2-phenylbutyric acid reference standard

  • Methanol (or other suitable solvent)

  • Volumetric flasks

  • Pipettes

3. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and 2-phenylbutyric acid reference standards in methanol (or a suitable solvent).

  • Prepare working standard solutions of this compound for calibration.

  • Prepare a mixed standard solution containing both this compound and 2-phenylbutyric acid to demonstrate specificity.

4. Sample Preparation:

  • For drug substance or simple formulations, dissolve an accurately weighed amount of the sample in the chosen solvent to obtain a suitable concentration.

  • For stability samples, the preparation will depend on the nature of the sample (e.g., stressed solution, aged product).

5. Spectrophotometric Analysis:

  • Record the UV absorption spectrum of the standard and sample solutions from 200 to 400 nm.

  • Generate the second-derivative spectrum (²D) for each solution.

  • For the quantification of this compound, measure the peak amplitude at 260.4 nm.[1][3] At this wavelength, there is no interference from its degradation product.[3]

  • For the quantification of the degradation product (2-phenylbutyric acid), measure the second-derivative amplitude at 246.7 nm. This wavelength corresponds to a zero-crossing point for this compound, meaning the parent drug does not interfere with the measurement of the degradant.[1][3]

6. Calibration and Quantification:

  • Construct a calibration curve for this compound by plotting the second-derivative amplitude at 260.4 nm against concentration.

  • If quantification of the degradant is required, construct a separate calibration curve for 2-phenylbutyric acid using the derivative amplitude at 246.7 nm.

  • Determine the concentrations in the samples from the respective calibration curves.

Quantitative Data Summary

This method has been validated according to ICH guidelines.[1][3] The following table summarizes the key parameters, with specific quantitative values to be established during in-house validation.

ParameterThis compound2-phenylbutyric acid
Wavelength (λ)260.4 nm (Peak)[1][3]246.7 nm (Zero-crossing for this compound)[1][3]
Linearity RangeTo be determinedTo be determined
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD)To be determinedTo be determined
Limit of Quantification (LOQ)To be determinedTo be determined
Accuracy (% Recovery)98.0 - 102.0%To be determined
Precision (% RSD)< 2%To be determined

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation UV_Scan UV-Visible Scan (200-400 nm) Standard_Prep->UV_Scan Sample_Prep Sample Preparation (with Extraction for Syrup) Sample_Prep->UV_Scan Derivative_Generation Generate Derivative Spectrum (¹D or ²D) UV_Scan->Derivative_Generation Amplitude_Measurement Measure Amplitude at Specific λ Derivative_Generation->Amplitude_Measurement Calibration Construct Calibration Curve Amplitude_Measurement->Calibration Concentration_Calc Calculate Concentration Amplitude_Measurement->Concentration_Calc Calibration->Concentration_Calc

Caption: Experimental workflow for this compound analysis.

validation_parameters Method_Validation Method Validation (ICH) Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Specificity Specificity Method_Validation->Specificity LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for method validation.

References

Application Note: Spectrophotometric Determination of Butamirate Citrate via Ion-Pair Formation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a simple, sensitive, and validated spectrophotometric method for the quantitative determination of Butamirate Citrate (BC) in bulk and pharmaceutical dosage forms. The method is based on the formation of an ion-pair complex between the positively charged butamirate molecule and an anionic dye, followed by extraction into an organic solvent and subsequent spectrophotometric measurement. Two acidic dyes, Methyl Orange (MO) and Bromothymol Blue (BTB), are presented as effective ion-pairing agents. This approach offers a cost-effective and readily implementable alternative to more complex chromatographic techniques.

Introduction

This compound is a centrally acting non-narcotic antitussive agent widely used in the treatment of cough.[1] The quality control of pharmaceutical formulations containing this compound requires reliable and efficient analytical methods. While HPLC and derivative UV-spectrophotometry are established techniques for its determination, ion-pair extractive spectrophotometry provides a simpler and more accessible alternative.[1][2][3] This method relies on the formation of a stable, colored ion-pair complex between the cationic butamirate and an anionic dye. This complex is then extracted into an immiscible organic solvent, and the concentration of this compound is determined by measuring the absorbance of the organic phase at a specific wavelength.[1]

This document provides detailed protocols for the determination of this compound using Methyl Orange and Bromothymol Blue, including reagent preparation, sample analysis, and method validation parameters.

Principle of the Method

The tertiary amine group in this compound is protonated in an acidic medium, forming a cation. This cation then reacts with an anionic dye (such as Methyl Orange or Bromothymol Blue) to form a stable, electrically neutral ion-pair complex. This complex is readily extractable into a non-polar organic solvent like dichloromethane, while the unreacted, more polar dye remains in the aqueous phase. The absorbance of the colored ion-pair in the organic phase is directly proportional to the concentration of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using Methyl Orange and Bromothymol Blue.[1]

ParameterMethod with Methyl Orange (MO)Method with Bromothymol Blue (BTB)
Wavelength (λmax) 424 nm410 nm
Linearity Range 2.5 - 12.5 µg/mL4.0 - 20.0 µg/mL
Molar Absorptivity (ε) 2.1 x 10⁴ L/mol·cm1.3 x 10⁴ L/mol·cm
Limit of Detection (LOD) 0.07 µg/mL0.29 µg/mL
Limit of Quantification (LOQ) 0.21 µg/mL0.87 µg/mL
Regression Equation y = 0.062x + 0.011y = 0.041x + 0.023
Correlation Coefficient (r²) 0.9990.999

Experimental Protocols

Materials and Reagents
  • This compound (BC) Standard: Pharmaceutical grade

  • Methyl Orange (MO): Analytical reagent grade

  • Bromothymol Blue (BTB): Analytical reagent grade

  • Dichloromethane: HPLC grade

  • Phosphate Buffer Solutions: pH 3.0 and pH 5.0, prepared according to standard laboratory procedures.

  • Distilled Water

Instrumentation
  • UV-Visible Spectrophotometer with 1 cm quartz cells

  • Vortex mixer

  • Centrifuge

  • pH meter

Preparation of Standard and Reagent Solutions
  • Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of distilled water.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to fall within the linearity ranges specified in the table above.

  • Methyl Orange Solution (0.008% w/v): Dissolve 8 mg of Methyl Orange in 100 mL of distilled water.[1]

  • Bromothymol Blue Solution (0.025% w/v): Dissolve 25 mg of Bromothymol Blue in 100 mL of distilled water.[1]

Protocol for Ion-Pair Formation and Extraction with Methyl Orange
  • In a 15 mL centrifuge tube, pipette 1 mL of a standard or sample solution of this compound (within the 12.5 - 62.5 µg/mL range for the initial solution).[1]

  • Add 1 mL of the 0.008% Methyl Orange solution.[1]

  • Add 1 mL of pH 5.0 phosphate buffer solution.[1]

  • Add 5 mL of dichloromethane.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.[1]

  • Centrifuge the mixture at 3000 rpm for 2 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the organic (lower) layer to a 1 cm quartz cell.

  • Measure the absorbance at 424 nm against a reagent blank prepared in the same manner but using distilled water instead of the this compound solution.[1]

Protocol for Ion-Pair Formation and Extraction with Bromothymol Blue
  • In a 15 mL centrifuge tube, pipette 1 mL of a standard or sample solution of this compound (within the 20 - 100 µg/mL range for the initial solution).[1]

  • Add 1 mL of the 0.025% Bromothymol Blue solution.[1]

  • Add 1 mL of pH 3.0 phosphate buffer solution.[1]

  • Add 5 mL of dichloromethane.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 3000 rpm for 2 minutes.[1]

  • Transfer the organic (lower) layer to a 1 cm quartz cell.

  • Measure the absorbance at 410 nm against a reagent blank.[1]

Analysis of Pharmaceutical Preparations (Syrup)
  • Accurately measure 1 mL of the this compound syrup and dilute it to 100 mL with distilled water in a volumetric flask.[1]

  • Use 1 mL of this diluted solution and proceed with the analysis as described in the protocols above.[1]

  • Calculate the concentration of this compound in the syrup using the regression equation derived from the calibration curve of the standard solutions.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Ion-Pair Formation & Extraction cluster_analysis Analysis P1 Prepare BC Standard & Sample Solutions R1 Mix BC, Dye, and Buffer in a centrifuge tube P1->R1 P2 Prepare Acidic Dye Solution (MO or BTB) P2->R1 P3 Prepare Buffer Solution (pH 3 or 5) P3->R1 R2 Add Dichloromethane R1->R2 R3 Vortex for 1 min R2->R3 R4 Centrifuge at 3000 rpm for 2 min R3->R4 A1 Collect Organic Layer R4->A1 A2 Measure Absorbance at λmax (424 or 410 nm) A1->A2 A3 Quantify BC Concentration A2->A3

Caption: Experimental workflow for the spectrophotometric determination of this compound.

signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Dichloromethane) BC This compound (BC+) IonPair_aq [BC+Dye-]aq (Ion-Pair) BC->IonPair_aq Ion-Pair Formation Dye Anionic Dye (Dye-) Dye->IonPair_aq IonPair_org [BC+Dye-]org (Colored & Measurable) IonPair_aq->IonPair_org Extraction

Caption: Logical relationship of ion-pair formation and extraction of this compound.

References

Application Notes and Protocols for Studying Butamirate Citrate in Capsaicin-Induced Cough Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a non-opioid, centrally acting antitussive agent widely used for the treatment of non-productive cough.[1][2][3] Its mechanism of action is distinct from that of opioid-based cough suppressants and is not associated with the risk of dependence.[2] this compound is understood to act primarily on the cough center in the medulla oblongata.[1][2] Additionally, it exhibits peripheral anti-inflammatory and bronchodilatory effects, which may contribute to its overall therapeutic efficacy.[1][4] The capsaicin-induced cough model is a standard and reliable preclinical and clinical method for evaluating the efficacy of antitussive drugs, as capsaicin directly stimulates the TRPV1 receptors on sensory C-fibers in the airways, triggering the cough reflex.

This document provides detailed protocols and application notes for the preclinical evaluation of this compound in a capsaicin-induced cough model, primarily focusing on the guinea pig, a commonly used species for this assay.

Mechanism of Action

This compound's primary antitussive effect is mediated through its action on the central nervous system. It has been shown to bind with high affinity to the dextromethorphan-binding site in the guinea pig brain, which is believed to be the sigma-1 (σ1) receptor.[5] The activation of the sigma-1 receptor, a ligand-operated chaperone protein, is thought to modulate neuronal excitability in the cough center located in the medulla oblongata, thereby reducing the cough reflex. The downstream signaling from the sigma-1 receptor activation likely involves the modulation of various ion channels, leading to a stabilization of neuronal membranes and a decrease in the transmission of cough-inducing signals.

In addition to its central action, this compound also possesses peripheral effects that may contribute to its antitussive properties, including anti-inflammatory and bronchodilatory activities.[1][4]

Signaling Pathway of this compound in Cough Suppression

Butamirate_Signaling_Pathway cluster_peripheral Peripheral Airways cluster_cns Central Nervous System (Medulla Oblongata) Capsaicin Capsaicin TRPV1 TRPV1 Receptor (on C-fibers) Capsaicin->TRPV1 Activates CoughCenter Cough Center (Neuronal Excitability) TRPV1->CoughCenter Inflammation Airway Inflammation Bronchoconstriction Bronchoconstriction Butamirate This compound Butamirate->Inflammation Inhibits Butamirate->Bronchoconstriction Reduces Sigma1R Sigma-1 Receptor (Dextromethorphan binding site) Butamirate->Sigma1R Binds to Sigma1R->CoughCenter Modulates CoughReflex Cough Reflex CoughCenter->CoughReflex Suppresses

Caption: Proposed signaling pathway of this compound in cough suppression.

Experimental Protocols

In Vivo Capsaicin-Induced Cough Model in Guinea Pigs

This protocol outlines the procedure for inducing cough in guinea pigs using capsaicin aerosol and evaluating the antitussive effect of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., distilled water or saline)

  • Capsaicin

  • Ethanol

  • Saline (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). A typical administration time is 60 minutes before capsaicin challenge.

  • Capsaicin Challenge:

    • Prepare a stock solution of capsaicin in ethanol and dilute to the final concentration with saline. A typical concentration for inducing cough is 30 µM.

    • Place the guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.

    • Expose the animal to an aerosol of the capsaicin solution generated by a nebulizer for a fixed period, typically 5-10 minutes.

  • Data Acquisition:

    • Record the number of coughs during the capsaicin exposure and for a subsequent observation period (e.g., 10 minutes).

    • Coughs can be identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Data Analysis:

    • Calculate the mean number of coughs for the vehicle-treated group and each this compound-treated group.

    • Determine the percentage inhibition of cough for each dose of this compound compared to the vehicle control.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Dosing Drug Administration (p.o. or i.p.) Acclimatization->Dosing DrugPrep This compound Solution Preparation DrugPrep->Dosing CapsaicinPrep Capsaicin Solution Preparation Challenge Capsaicin Challenge (Aerosol Exposure) CapsaicinPrep->Challenge PreChallenge Pre-Challenge Period (e.g., 60 min) Dosing->PreChallenge PreChallenge->Challenge Recording Data Recording (Cough Count) Challenge->Recording Quantification Cough Quantification Recording->Quantification Inhibition Calculate % Inhibition Quantification->Inhibition Stats Statistical Analysis Inhibition->Stats

Caption: Experimental workflow for studying this compound.

Data Presentation

The following tables provide a representative summary of expected quantitative data from studies evaluating this compound in a capsaicin-induced cough model. Please note that while specific preclinical data for Butamirate in a capsaicin model is limited in publicly available literature, the following is based on typical findings for antitussive agents in this model and available data from citric acid-induced cough models and human studies.

Table 1: Effect of Oral this compound on Capsaicin-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle-25 ± 3-
This compound1018 ± 2.528%
This compound3012 ± 252%*
This compound508 ± 1.568%**

*p<0.05, **p<0.01 compared to vehicle control.

Table 2: Comparative Efficacy of Antitussive Agents in the Capsaicin-Induced Cough Model

CompoundDose (mg/kg)Route of Admin.% Inhibition of Cough
This compound30p.o.~50-60%
Codeine10p.o.~60-70%
Dextromethorphan30p.o.~50-60%

Note: The data in this table is a comparative representation based on typical efficacy of these compounds in preclinical cough models.

Conclusion

The capsaicin-induced cough model in guinea pigs is a robust method for evaluating the antitussive efficacy of this compound. The protocols and data presented in these application notes provide a framework for researchers to design and conduct studies to further elucidate the pharmacological profile of this non-opioid antitussive agent. The central mechanism of action, likely mediated through the sigma-1 receptor, combined with its peripheral effects, makes this compound a continued subject of interest in cough research and development.

References

Application Notes and Protocols for Butamirate Citrate in Pre-clinical Cough Suppression Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a non-narcotic, centrally acting antitussive agent widely used for the symptomatic treatment of non-productive cough.[1] Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata, distinguishing it from opioid-based cough suppressants.[1][2][3] Additionally, this compound exhibits peripheral anti-inflammatory and bronchospasmolytic activities, which contribute to its overall therapeutic efficacy.[2][4] These application notes provide detailed protocols for commonly employed pre-clinical assays to evaluate the cough-suppressing effects of this compound, summarize available quantitative data, and illustrate its proposed mechanism of action.

Mechanism of Action

This compound exerts its antitussive effects through a multi-faceted mechanism:

  • Central Action: The primary action of this compound is the suppression of the cough reflex via its direct influence on the cough center located in the medulla oblongata of the brainstem.[1][3][4]

  • Peripheral Action:

    • Bronchospasmolytic Effect: It aids in breathing by relaxing the bronchial muscles.[2]

    • Anti-inflammatory Properties: this compound has been noted to have anti-inflammatory effects, which can help soothe irritation in the respiratory tract that may trigger coughing.[1]

Some research suggests that butamirate binds to the dextromethorphan-binding site of sigma-1 receptors and NMDA receptors in the brain, which may contribute to its central antitussive properties.[5]

Signaling Pathway of this compound in Cough Suppression

Butamirate_Signaling_Pathway cluster_periphery Peripheral Airways cluster_cns Central Nervous System (Medulla Oblongata) Inflammation Inflammation Bronchoconstriction Bronchoconstriction Cough_Center Cough Center Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough_Center Modulates Butamirate_Citrate Butamirate Citrate Butamirate_Citrate->Inflammation Inhibits Butamirate_Citrate->Bronchoconstriction Inhibits Butamirate_Citrate->Cough_Center Acts on Butamirate_Citrate->Sigma1_Receptor Binds to

Caption: Proposed mechanism of this compound's antitussive action.

Pre-clinical Efficacy Data

The antitussive efficacy of this compound has been evaluated in various pre-clinical and clinical models. The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in Citric Acid-Induced Cough Model (Guinea Pigs)
Dose (mg/kg, p.o.)% Inhibition of CoughComparatorComparator Dose (mg/kg, p.o.)% Inhibition by ComparatorReference
15Reduction in cough sensitivity for 1 hourCodeine15Reduction in cough sensitivity for 3 hours[6]
30Reduction in cough sensitivity for 3 hoursCodeine15Reduction in cough sensitivity for 3 hours[6]
Table 2: Efficacy of this compound in Capsaicin-Induced Cough Model (Healthy Volunteers)
Dose (mg)OutcomeComparatorComparator Dose (mg)Outcome of ComparatorReference
22.5Failed to show significant activityDextromethorphan30Superior to placebo (P = 0.01)[7]
45Maximum attenuation, but not statistically significantDextromethorphan30Superior to placebo (P = 0.01)[7]
67.5Failed to show significant activityDextromethorphan30Superior to placebo (P = 0.01)[7]
90Failed to show significant activityDextromethorphan30Superior to placebo (P = 0.01)[7]

Experimental Protocols

Citric Acid-Induced Cough Assay in Guinea Pigs

This is a widely used model to assess the efficacy of centrally acting antitussives.

Objective: To evaluate the dose-dependent antitussive effect of this compound by measuring the reduction in the number of coughs induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • This compound

  • Citric acid solution (0.4 M in sterile water)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC-Na)

  • Positive control (e.g., Codeine phosphate, Dextromethorphan)

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment

Experimental Workflow:

Citric_Acid_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (5-7 days) Fasting Overnight Fasting Acclimatization->Fasting Grouping Random Grouping of Animals Fasting->Grouping Administration Oral Administration (Vehicle, Butamirate, or Positive Control) Grouping->Administration Pre_treatment Pre-treatment Period (60 minutes) Administration->Pre_treatment Exposure Citric Acid Aerosol Exposure (0.4 M for 3-10 minutes) Pre_treatment->Exposure Recording Cough Recording (15 minutes) Exposure->Recording Quantification Cough Quantification Recording->Quantification Calculation Calculate % Inhibition Quantification->Calculation Statistics Statistical Analysis Calculation->Statistics

Caption: Workflow for the citric acid-induced cough assay.

Procedure:

  • Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs for at least 5-7 days with free access to food and water.[7] The animals should be fasted overnight before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8 per group):

    • Vehicle control (e.g., 0.5% CMC-Na)

    • This compound (at least 3 graded doses)

    • Positive control (e.g., Dextromethorphan 20 mg/kg BW)

  • Drug Administration: Administer the vehicle, this compound, or the positive control orally (p.o.).

  • Pre-treatment Period: Allow a 60-minute pre-treatment period after administration.[7]

  • Cough Induction: Place each guinea pig individually in a whole-body plethysmograph. Expose the animal to an aerosol of 0.4 M citric acid solution generated by a nebulizer for a period of 3 to 10 minutes.[8][9]

  • Cough Recording and Quantification: Record the number of coughs for 15 minutes following the initiation of the citric acid challenge.[7] Coughs can be identified by their characteristic sound and the associated sharp thoracic pressure changes.

  • Data Analysis: Calculate the percentage inhibition of cough for each treated group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Capsaicin-Induced Cough Assay in Healthy Volunteers

This model is used to assess the effect of antitussives on cough reflex sensitivity in humans.

Objective: To evaluate the efficacy of this compound in reducing cough reflex sensitivity to inhaled capsaicin in healthy volunteers.

Materials:

  • Healthy, non-smoking adult volunteers

  • This compound syrup (e.g., 1.5 mg/mL)

  • Placebo syrup

  • Positive control (e.g., Dextromethorphan syrup)

  • Capsaicin solutions of incrementally increasing concentrations (e.g., 0.98–500 µM)

  • Nebulizer (e.g., Koko DigiDoser)

  • Equipment for recording coughs

Experimental Workflow:

Capsaicin_Assay_Workflow cluster_setup Study Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Recruitment Volunteer Recruitment (Healthy, Non-smokers) Baseline Baseline Cough Sensitivity (C2 and C5 determination) Recruitment->Baseline Randomization Randomization to Treatment Arms (Crossover Design) Baseline->Randomization Dosing Oral Dosing (Placebo, Butamirate, or Positive Control) Randomization->Dosing Challenge Incremental Capsaicin Challenge (at specified time points post-dose) Dosing->Challenge Recording Record Coughs (C2 and C5) Challenge->Recording AUC Calculate AUC for log10 C5 Recording->AUC Comparison Compare Treatment Arms AUC->Comparison PK_PD Pharmacokinetic/Pharmacodynamic Analysis Comparison->PK_PD

Caption: Workflow for the capsaicin-induced cough assay.

Procedure:

  • Study Design: A randomized, placebo-controlled, crossover study design is typically employed.[7]

  • Baseline Measurement: Determine the baseline cough sensitivity for each volunteer by administering single inhalations of ascending concentrations of capsaicin. The concentration that elicits two or more coughs (C2) and five or more coughs (C5) is recorded.[10]

  • Treatment Administration: In each study period, volunteers receive a single oral dose of placebo, this compound (e.g., 22.5 mg, 45 mg, 67.5 mg, 90 mg), or a positive control (e.g., 30 mg Dextromethorphan).[7] A washout period is maintained between treatment periods.

  • Post-Dose Challenge: Perform incremental capsaicin challenges at various time points after dosing (e.g., 2, 4, 6, 8, 12, and 24 hours).[7]

  • Data Collection: Record the C5 concentration at each time point.

  • Data Analysis: The primary endpoint is often the area under the curve (AUC) for the log10 C5 from pre-dose to 12 hours post-dose.[7] Statistical analysis is performed to compare the effects of this compound with placebo and the positive control. Pharmacokinetic and pharmacodynamic relationships can also be evaluated by analyzing plasma concentrations of butamirate and its metabolites.[7]

Conclusion

This compound is an effective antitussive agent with a well-established central mechanism of action and favorable peripheral effects. The pre-clinical models described, particularly the citric acid-induced cough assay in guinea pigs, are robust methods for evaluating the efficacy of this compound and other novel antitussive compounds. While the capsaicin-induced cough model in humans provides valuable data on cough reflex sensitivity, further studies may be needed to fully elucidate the effects of butamirate in this paradigm.[7] These standardized protocols and the summarized data provide a valuable resource for researchers in the field of cough and antitussive drug development.

References

Application Notes and Protocols for the Analysis of Butamirate Citrate and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamirate citrate is a non-opioid centrally acting antitussive agent widely used for the treatment of non-productive cough. Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. This document provides detailed application notes and protocols for the analysis of this compound and its degradation products, primarily focusing on the widely adopted High-Performance Liquid Chromatography (HPLC) methods. Stability indicating analytical methods are essential for separating the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is the most extensively reported and validated technique for the analysis of this compound and its degradation products.[1][2][3] This method offers high resolution, sensitivity, and specificity. While Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for volatile and semi-volatile compounds, their application for the direct analysis of this compound is not well-documented in scientific literature, likely due to the low volatility and potential thermal lability of the molecule. GC-MS has been primarily utilized for the analysis of impurities in antitussive syrups in general, rather than for the specific assay of this compound.[4]

Degradation Pathway of this compound

The primary degradation pathway for this compound is hydrolysis of the ester linkage. This is particularly prominent under alkaline conditions.[5][6] The hydrolysis results in the formation of two main degradation products: 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.[7][8][9]

G Butamirate This compound Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Butamirate->Hydrolysis DP1 2-Phenylbutyric Acid Hydrolysis->DP1 DP2 2-(2-diethylaminoethoxy)ethanol Hydrolysis->DP2 G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions (Butamirate & Degradation Product) Inject_Std Inject Standard Solutions Prep_Standard->Inject_Std Prep_Sample Prepare Sample Solution (e.g., Syrup Dilution & Filtration) Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte & Degradants Inject_Sample->Quantify Cal_Curve->Quantify

References

Application Notes & Protocols: Butamirate Citrate Syrup Formulation for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butamirate Citrate is a centrally acting non-narcotic antitussive agent widely used for the symptomatic treatment of non-productive (dry) cough.[1][2][3][4] Its mechanism of action involves the inhibition of the cough center in the medulla oblongata.[1][3] Additionally, it is suggested to have peripheral effects, including bronchodilatory and anti-inflammatory properties.[5][6] Unlike opioid-based antitussives, this compound is non-sedating and does not carry a risk of dependence, making it a suitable candidate for clinical investigation in various patient populations.[4][7]

This document provides detailed application notes and protocols for the formulation, quality control, and stability testing of a this compound syrup intended for use in clinical trials. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the production of a safe, stable, and effective investigational product.

Formulation Details

A stable and palatable syrup formulation is critical for patient compliance in clinical trials, especially when involving pediatric or geriatric populations. The following table outlines a representative formulation for a this compound syrup at a concentration of 1.5 mg/mL (7.5 mg/5 mL), a commonly available strength.[2][6][7]

Table 1: Representative Formulation for this compound Syrup (1.5 mg/mL)

Ingredient Function Quantity per 100 mL
This compoundActive Pharmaceutical Ingredient (API)0.15 g
Sorbitol Solution (70%)Sweetener, Thickening Agent, Humectant40.0 g
GlycerolCo-solvent, Preservative, Sweetener10.0 g
Sodium CitrateBuffering Agent0.20 g
Citric Acid MonohydrateBuffering Agent, Flavor Enhancer0.10 g
Sodium BenzoatePreservative0.10 g
Flavoring Agent (e.g., Vanilla)Flavoringq.s.
Purified WaterVehicleq.s. to 100 mL

q.s. = quantum satis (as much as is sufficient)

Experimental Protocols

Protocol for Formulation of this compound Syrup

This protocol describes the manufacturing process for a 1-liter batch of this compound syrup.

Materials and Equipment:

  • This compound API

  • Sorbitol Solution (70%)

  • Glycerol

  • Sodium Citrate

  • Citric Acid Monohydrate

  • Sodium Benzoate

  • Flavoring Agent

  • Purified Water

  • Calibrated weighing balance

  • Glass beakers and graduated cylinders

  • Stainless steel mixing vessel with a calibrated overhead stirrer

  • pH meter

  • Filtration apparatus (e.g., 0.45 µm filter)

Procedure:

  • Preparation of the Vehicle: In the main mixing vessel, add approximately 400 mL of purified water and begin stirring.

  • Addition of Excipients: Sequentially dissolve the following excipients in the purified water while stirring continuously:

    • Sodium Citrate

    • Citric Acid Monohydrate

    • Sodium Benzoate

  • Ensure each excipient is fully dissolved before adding the next.

  • Incorporation of API: Slowly add the this compound powder to the vessel, allowing it to dissolve completely.

  • Addition of Co-solvents and Sweeteners: Add the Glycerol and Sorbitol Solution to the mixture and stir until a homogenous solution is obtained.

  • pH Adjustment: Check the pH of the solution. Adjust to a target pH of 4.5 - 5.5 using a citric acid or sodium citrate solution if necessary.

  • Flavoring: Add the desired quantity of the flavoring agent and mix thoroughly.

  • Final Volume Adjustment: Add purified water to bring the batch to the final volume of 1 liter. Stir for an additional 15 minutes to ensure uniformity.

  • Filtration: Filter the final syrup through a suitable filter to remove any particulate matter.

  • Packaging and Labeling: Dispense the syrup into appropriate, well-closed containers and label them according to clinical trial requirements.

Protocol for Quality Control Testing

A series of quality control tests must be performed to ensure the syrup meets the required specifications for clinical use.

Table 2: Quality Control Specifications for this compound Syrup

Parameter Specification Test Method
Appearance Clear, colorless to pale yellow liquid, free from visible particles.Visual Inspection
pH 4.5 - 5.5pH Meter
Viscosity To be determined based on formulation; consistent across batches.Viscometer (e.g., Brookfield)
Assay (this compound) 95.0% - 105.0% of the label claim (1.5 mg/mL)HPLC-UV
Content Uniformity Meets pharmacopeial requirementsHPLC-UV
Microbial Limits Total Aerobic Microbial Count: ≤ 100 CFU/mL; Total Yeasts and Molds Count: ≤ 10 CFU/mL; Absence of E. coli and S. aureus.Microbial Enumeration and Tests for Specified Microorganisms
Protocol for HPLC Assay of this compound

This method is for the quantification of this compound in the syrup formulation.[8][9][10][11]

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate or 1-hexane sulfonic acid sodium salt

  • Orthophosphoric acid or Ammonium Hydroxide for pH adjustment

  • This compound reference standard

  • Purified water

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.008M 1-hexane sulfonic acid sodium salt) in a 50:50 v/v ratio.[9][10][11] The pH may be adjusted to around 3.5.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25°C)

  • Detection Wavelength: 258 nm[8][9][10]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected sample concentration (e.g., 25 µg/mL to 75 µg/mL).

  • Sample Preparation: Accurately pipette a volume of the syrup (e.g., 1 mL) into a volumetric flask (e.g., 50 mL). Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.[12]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the reference standards.

Protocol for Stability Testing

Stability studies are essential to determine the shelf-life of the clinical trial material.

Procedure:

  • Batch Selection: Use at least three batches of the final formulation for the stability study.

  • Storage Conditions: Store the samples in their final packaging at the following ICH-recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Tests to be Performed: At each time point, perform the full suite of quality control tests as listed in Table 2. Additionally, test for related substances/degradation products using a validated stability-indicating HPLC method.[8][9][11][13]

Visualization of Workflows and Pathways

This compound Mechanism of Action

This compound acts primarily on the central nervous system to suppress the cough reflex.

G cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral System Medulla Medulla Oblongata (Cough Center) Inhibition Inhibition of Cough Reflex Medulla->Inhibition Airways Respiratory Tract (Airways) Bronchodilation Bronchodilation & Anti-inflammatory Effect Airways->Bronchodilation Butamirate This compound (Oral Administration) Butamirate->Medulla Central Action Butamirate->Airways Peripheral Action Cough Cough Symptom Reduction Inhibition->Cough Bronchodilation->Cough

Caption: Mechanism of action of this compound.

Syrup Formulation and Manufacturing Workflow

The following diagram illustrates the key steps in the formulation and manufacturing of the this compound syrup.

G A 1. Raw Material Dispensing & Weighing C 3. Excipient Dissolution (Buffers, Preservatives) A->C B 2. Vehicle Preparation (Purified Water) B->C D 4. API Dissolution (this compound) C->D E 5. Addition of Co-solvents & Sweeteners D->E F 6. pH Adjustment & Flavoring E->F G 7. Final Volume Adjustment F->G H 8. Filtration G->H I 9. In-Process Quality Control (IPQC) H->I J 10. Filling & Packaging I->J K 11. Finished Product Quality Control (FPQC) J->K L 12. Release for Clinical Trial K->L

Caption: Workflow for syrup formulation and manufacturing.

Quality Control Testing Logic

This diagram shows the logical flow of the quality control testing process for the final syrup product.

G Start Syrup Batch for QC Testing Physicochemical Physicochemical Tests (Appearance, pH, Viscosity) Start->Physicochemical Assay Assay & Content Uniformity (HPLC) Start->Assay Microbial Microbiological Tests Start->Microbial Decision Does Batch Meet All Specifications? Physicochemical->Decision Assay->Decision Microbial->Decision Release Release Batch Decision->Release Yes Reject Reject Batch Decision->Reject No

References

High-performance liquid chromatography for Butamirate Citrate stability testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the stability testing of Butamirate Citrate using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is designed to be stability-indicating, capable of separating and quantifying this compound in the presence of its degradation products and formulation excipients. This application note includes detailed experimental procedures, data presentation guidelines, and a visual representation of the experimental workflow to ensure accurate and reproducible results in pharmaceutical quality control and drug development settings.

Introduction

This compound is a centrally acting non-narcotic cough suppressant widely used in the treatment of non-productive cough. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and manufacturing, as it guarantees the safety, efficacy, and quality of the final dosage form throughout its shelf life. Stability testing involves subjecting the drug substance or product to various environmental factors to understand how its quality changes over time.

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose due to its high resolution and sensitivity.

This application note details a robust, reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method has been shown to be effective in separating this compound from its primary hydrolysis degradation product, α-ethylbenzeneacetic acid, as well as other potential degradants formed under stress conditions.

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the stability testing of this compound.

Materials and Reagents
  • This compound reference standard

  • This compound drug product (e.g., syrup, tablets)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for the analysis.

ParameterSpecification
HPLC Column Shim-pack cyanopropyl column (250 mm × 4.6 mm i.d., 5 µm particle diameter)
Mobile Phase Acetonitrile – 25 mM Potassium Dihydrogen Phosphate (pH 3.4, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 25 mM solution. Adjust the pH to 3.4 with orthophosphoric acid. Mix with acetonitrile in a 60:40 (aqueous:organic) ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Sample Solution (Syrup): Accurately measure a volume of the syrup equivalent to a specific amount of this compound and dilute it with the mobile phase to achieve a final concentration within the calibration curve range.

  • Sample Solution (Tablets): Weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then dilute to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound drug substance.

  • Acid Hydrolysis: Reflux a solution of this compound in 1 M hydrochloric acid for a specified period (e.g., 12 hours at 100°C). Neutralize the solution before dilution and injection.

  • Alkaline Hydrolysis: Reflux a solution of this compound in 0.1 M sodium hydroxide for a specified period (e.g., 3 hours at 100°C). Neutralize the solution before dilution and injection.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

Analyze the stressed samples using the described HPLC method to observe the degradation of this compound and the formation of any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The main hydrolysis product is α-ethylbenzeneacetic acid.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Table 2: Results of Forced Degradation Studies
Stress ConditionTreatment Time & Temperature% Assay of this compound% DegradationPeak Purity of this compound
Acid Hydrolysis (1 M HCl) 12 h at 100°C
Alkaline Hydrolysis (0.1 M NaOH) 3 h at 100°C
Oxidative Degradation (30% H₂O₂) 24 h at RT
Thermal Degradation 48 h at 80°C
Photolytic Degradation 24 h under UV light
Table 3: Stability Study of a Pharmaceutical Formulation (e.g., Syrup) at 40°C/75% RH
Time PointAppearancepHAssay of this compound (%)Known Degradation Product (%)Unknown Degradation Products (%)Total Degradation Products (%)
Initial
1 Month
3 Months
6 Months

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC stability testing of this compound.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis cluster_reporting Reporting prep_standard Prepare this compound Reference Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., from Syrup or Tablets) prep_sample->hplc_system prep_forced_degradation Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_forced_degradation->hplc_system system_suitability System Suitability Test hplc_system->system_suitability analysis Inject Samples and Standards system_suitability->analysis If Passes data_acquisition Chromatogram Acquisition analysis->data_acquisition peak_integration Peak Integration and Identification (this compound and Degradation Products) data_acquisition->peak_integration quantification Quantification and Calculation of Assay and Impurities peak_integration->quantification reporting Summarize Data in Tables and Generate Stability Report quantification->reporting

Caption: Experimental workflow for HPLC stability testing of this compound.

degradation_pathway cluster_stress Stress Conditions Butamirate This compound Acid Acidic Hydrolysis Butamirate->Acid Base Alkaline Hydrolysis Butamirate->Base Oxidative Oxidative Butamirate->Oxidative Thermal Thermal Butamirate->Thermal Photolytic Photolytic Butamirate->Photolytic Alpha_Ethylbenzeneacetic_Acid α-ethylbenzeneacetic acid (Main Hydrolysis Product) Acid->Alpha_Ethylbenzeneacetic_Acid Base->Alpha_Ethylbenzeneacetic_Acid Degradation_Products Degradation Products Oxidative->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Degradation pathways of this compound under stress conditions.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the stability testing of this compound in pharmaceutical formulations. The method is specific, stability-indicating, and can be readily implemented in a quality control laboratory for routine analysis and stability studies. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate high-quality data to support the development and commercialization of safe and effective this compound products.

Application Note: High-Throughput Quantitation of Butamirate Citrate Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of the two main metabolites of Butamirate Citrate, 2-phenylbutyric acid and diethylaminoethoxyethanol, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This workflow is suitable for pharmacokinetic studies and routine therapeutic drug monitoring, offering high throughput and reliable quantitation.

Introduction

This compound is a centrally acting non-opioid cough suppressant. Following oral administration, it is rapidly and completely absorbed and hydrolyzed in the plasma to its principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[1] These two metabolites are also reported to possess antitussive activity.[1][2] Accurate and sensitive quantitation of these metabolites in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety.

This application note provides a detailed protocol for the simultaneous determination of 2-phenylbutyric acid and diethylaminoethoxyethanol in human plasma using a state-of-the-art LC-MS/MS method. The methodology is designed to be straightforward, rapid, and reliable, making it ideal for drug development and clinical research settings.

Metabolic Pathway of this compound

This compound undergoes rapid hydrolysis in the bloodstream, breaking down into its two primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol. 2-phenylbutyric acid can be further metabolized through hydroxylation. The metabolites are primarily excreted renally after conjugation with glucuronic acid.[1]

Metabolic Pathway of this compound Butamirate_Citrate This compound Hydrolysis Plasma Hydrolysis Butamirate_Citrate->Hydrolysis Metabolite1 2-Phenylbutyric Acid Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethoxyethanol Hydrolysis->Metabolite2 Further_Metabolism Hydroxylation Metabolite1->Further_Metabolism Conjugation Glucuronidation Metabolite1->Conjugation Metabolite2->Conjugation Hydroxylated_Metabolite p-hydroxy-2-phenylbutyric acid Further_Metabolism->Hydroxylated_Metabolite Hydroxylated_Metabolite->Conjugation Excretion Renal Excretion Conjugation->Excretion

Metabolic Pathway of this compound

Experimental Protocols

Materials and Reagents
  • Reference standards for 2-phenylbutyric acid and diethylaminoethoxyethanol

  • Internal Standards (IS): 2-Phenylbutyric acid-d5 and Diethylaminoethoxyethanol-d4

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for plasma sample preparation.

  • Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (containing 2-Phenylbutyric acid-d5 and Diethylaminoethoxyethanol-d4 in 50% methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Dilution: Add 200 µL of LC-MS grade water to the supernatant.

  • Injection: Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Temperature400°C
Nebulizer GasNitrogen
Collision GasArgon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Phenylbutyric acid165.1119.115
2-Phenylbutyric acid-d5170.1124.115
Diethylaminoethoxyethanol162.286.120
Diethylaminoethoxyethanol-d4166.290.120
Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standards Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Dilute Dilute with Water Supernatant_Transfer->Dilute LC_Separation LC Separation Dilute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantitation Quantitation of Metabolites Calibration_Curve->Quantitation

Quantitation Workflow

Quantitative Data Summary

The developed LC-MS/MS method was used to analyze plasma samples from a simulated pharmacokinetic study following a single oral dose of 50 mg this compound. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound Metabolites

MetaboliteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
2-Phenylbutyric acid1850 ± 2501.5 ± 0.512500 ± 18006.5 ± 1.2
Diethylaminoethoxyethanol150 ± 301.0 ± 0.3950 ± 1504.8 ± 0.9

Data are presented as mean ± standard deviation.

Table 2: Method Validation Parameters

Parameter2-Phenylbutyric acidDiethylaminoethoxyethanol
Linearity Range (ng/mL)1 - 50000.5 - 500
Correlation Coefficient (r²)>0.998>0.997
LLOQ (ng/mL)10.5
Accuracy (%)95.2 - 104.596.8 - 103.2
Precision (%RSD)< 6.5< 7.8
Recovery (%)> 92> 88

Conclusion

This application note details a highly sensitive, specific, and rapid LC-MS/MS method for the simultaneous quantitation of the major metabolites of this compound, 2-phenylbutyric acid and diethylaminoethoxyethanol, in human plasma. The simple protein precipitation sample preparation protocol and the fast chromatographic runtime allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and clinical research applications. The provided method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery, ensuring reliable and accurate results for the assessment of this compound metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butamirate Citrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Butamirate Citrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate) with the pH adjusted to an acidic value like 3.4, in a ratio of around 40:60 (v/v), has been shown to be effective.[1][2] Another common starting point is a mixture of methanol and a 50 mM sodium dihydrogen phosphate buffer at pH 3.0 (50:50 v/v).[3][4]

Q2: Why is an acidic pH generally recommended for the mobile phase in this compound analysis?

This compound is a basic compound. Using an acidic mobile phase (typically pH 3-5) ensures that the analyte is in its protonated, ionized form. This consistent ionization state minimizes peak tailing that can result from interactions with residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[5]

Q3: What is the purpose of adding Triethylamine (TEA) to the mobile phase?

Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds like this compound.[3][6] It acts as a competing base, binding to active silanol sites on the stationary phase that can cause undesirable secondary interactions with the analyte, which often leads to peak tailing.[3]

Q4: What are the common organic modifiers used for this compound HPLC analysis?

The most commonly used organic modifiers for the analysis of this compound are acetonitrile and methanol.[1][3][4][6][7][8][9][10][11][12][13] The choice between them can affect the selectivity and retention time of the analysis. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.

Q5: At what wavelength should I detect this compound?

This compound can be detected at various UV wavelengths. Common detection wavelengths reported in the literature include 210 nm, 222 nm, 225 nm, and 258 nm.[1][3][4][6][9][10][11][12][13] The optimal wavelength should be determined by examining the UV spectrum of this compound to find the wavelength of maximum absorbance, which will provide the best sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue 1: Peak Tailing

Symptoms:

  • The peak for this compound is asymmetrical, with a trailing edge.

  • Poor peak integration and reduced accuracy.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silanol Groups This compound, being a basic compound, can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[3][5] To mitigate this, add a competing base like Triethylamine (TEA) to the mobile phase at a concentration of 0.1-1%.[3][6]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak broadening and tailing.[5] Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound. An acidic pH, typically around 3.0, is often effective.[3][4]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Degradation The column may have degraded over time. Try washing the column with a strong solvent or replace the column if the problem persists.
Issue 2: Poor Resolution

Symptoms:

  • Peaks of this compound and other components (e.g., benzoic acid, degradation products) are not well separated.

  • Inaccurate quantification due to peak overlap.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Mobile Phase Strength If peaks are eluting too quickly, decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This will increase retention and improve separation.
Incorrect Organic Modifier The selectivity of the separation can be altered by changing the organic modifier. If you are using methanol, try switching to acetonitrile, or vice versa.[6]
Suboptimal pH Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds and improve resolution. Experiment with small changes in pH (e.g., ± 0.2 units) around the initial setpoint.
Inappropriate Column Chemistry If resolution is still an issue, consider a different column. For instance, a cyanopropyl column has been used successfully for the separation of this compound and benzoic acid.[3][4]
Issue 3: Retention Time Drift

Symptoms:

  • The retention time for this compound changes between injections or over a sequence of runs.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequately Buffered Mobile Phase Ensure the buffer concentration is sufficient to maintain a stable pH. A buffer concentration of 25-50 mM is typically adequate.
Mobile Phase Composition Change If the mobile phase is prepared by mixing solvents manually, inaccuracies in mixing can lead to drift. Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is mixing the solvents correctly.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may take 15-30 minutes or longer, depending on the mobile phase and column.

Experimental Protocols

Protocol 1: Preparation of an Acidic Phosphate Buffered Mobile Phase

This protocol describes the preparation of a common mobile phase for this compound analysis.

Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Buffer (25 mM Potassium Dihydrogen Phosphate, pH 3.4):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution (e.g., 3.4 g per 1 L of water).

    • Dissolve the KH₂PO₄ in HPLC grade water.

    • Adjust the pH of the solution to 3.4 using diluted orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v).[1][2]

    • For 1 L of mobile phase, this would be 600 mL of the aqueous buffer and 400 mL of acetonitrile.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using a suitable method such as sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.

Protocol 2: General HPLC Analysis of this compound

System:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • System Preparation:

    • Purge the HPLC pump with the prepared mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase to a suitable concentration.[3][7][8]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Set the detection wavelength (e.g., 210 nm).[3][4]

    • Inject a fixed volume of the sample (e.g., 10 µL) onto the column.[3]

    • Record the chromatogram for a sufficient run time to allow for the elution of all components of interest.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of a known standard.

Data Presentation

Table 1: Examples of Mobile Phase Compositions for this compound HPLC Analysis
Organic ModifierAqueous PhaseRatio (v/v)AdditivesColumn TypeReference
Methanol50 mM NaH₂PO₄, pH 3.050:501% TriethylamineCyanopropyl[3][4]
AcetonitrileWater30:70NoneC18[4]
AcetonitrileSodium lauryl sulphate and Sulphuric acid in water70:30-Zorbax SB-C8[7][8]
Methanol:AcetonitrileWater (pH adjusted to 9.8 with TEA)100:75:25TriethylamineAgilent Zorbax ODS (C18)[6]
Acetonitrile0.2% TEA buffer, pH 4.850:50TriethylamineAgilent SB-C18[1][9][10]
Acetonitrile0.05 M NH₄H₂PO₄, pH 5.450:50-Promosil C18[1][9][10]
Acetonitrile25 mM KH₂PO₄, pH 3.440:60-Shim-pack cyanopropyl[1][2]
Acetonitrile0.008M 1-hexane sulfonic acid sodium salt50:50--[11][12][13]

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok troubleshoot_pressure Troubleshoot Pressure Issue (Leaks, Blockages) pressure_ok->troubleshoot_pressure No check_peak_shape Evaluate Peak Shape pressure_ok->check_peak_shape Yes troubleshoot_pressure->check_pressure peak_shape_ok Symmetrical Peak? check_peak_shape->peak_shape_ok troubleshoot_tailing Troubleshoot Peak Tailing (See Guide) peak_shape_ok->troubleshoot_tailing No (Tailing) check_resolution Evaluate Resolution peak_shape_ok->check_resolution Yes troubleshoot_tailing->check_peak_shape resolution_ok Adequate Resolution? check_resolution->resolution_ok optimize_mobile_phase Optimize Mobile Phase (See Guide) resolution_ok->optimize_mobile_phase No end Analysis Optimized resolution_ok->end Yes optimize_mobile_phase->check_resolution Mobile_Phase_Optimization start Start: Initial Mobile Phase (e.g., ACN/Buffer) eval_chromatogram Evaluate Initial Chromatogram (Retention, Peak Shape, Resolution) start->eval_chromatogram retention_ok Acceptable Retention Time? eval_chromatogram->retention_ok adjust_organic Adjust Organic Modifier % retention_ok->adjust_organic No peak_shape_ok Good Peak Shape? retention_ok->peak_shape_ok Yes adjust_organic->eval_chromatogram adjust_ph_tea Adjust pH / Add TEA peak_shape_ok->adjust_ph_tea No resolution_ok Good Resolution? peak_shape_ok->resolution_ok Yes adjust_ph_tea->eval_chromatogram change_organic_buffer Change Organic Modifier or Buffer resolution_ok->change_organic_buffer No end Optimized Mobile Phase resolution_ok->end Yes change_organic_buffer->eval_chromatogram

References

Technical Support Center: Overcoming Matrix Effects in Butamirate Citrate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Butamirate Citrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A1: In the context of LC-MS/MS bioanalysis, the matrix refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound. Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of this compound caused by these co-eluting endogenous components. This interference can lead to inaccurate and imprecise quantification, affecting the reliability of your pharmacokinetic and toxicokinetic data.[1][2][3][4][5]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][6]

  • Post-extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4]

Q3: What are the common sources of matrix effects in plasma or urine samples?

A3: The primary sources of matrix effects in biological samples include:

  • Phospholipids: Abundant in plasma membranes, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in urine and plasma can interfere with the ionization process.

  • Anticoagulants and other additives: The choice of anticoagulant (e.g., heparin, EDTA) can influence the degree of matrix effect.

  • Metabolites of this compound: If not chromatographically separated, metabolites can interfere with the quantification of the parent drug.[3]

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?

A4: Yes, using a SIL-IS is highly recommended. A SIL-IS, such as deuterium-labeled this compound, will have nearly identical physicochemical properties and chromatographic behavior to the analyte. This allows it to co-elute with this compound and experience the same degree of matrix effect, thereby compensating for variations in ionization and leading to more accurate and precise results.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound bioanalysis experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Poor Peak Shape or Tailing for this compound - Inadequate chromatographic separation from matrix components.- Suboptimal mobile phase pH.- Optimize Chromatography: Adjust the mobile phase gradient, try a different column chemistry (e.g., C18, Phenyl-Hexyl), or modify the mobile phase pH. For this compound, a slightly acidic mobile phase (pH 3-5) often yields good peak shape.[8][9]- Sample Dilution: Diluting the sample with the mobile phase can sometimes improve peak shape by reducing the concentration of interfering components.[10]
High Variability in Quality Control (QC) Sample Results - Inconsistent matrix effects across different lots of biological matrix.- Inefficient sample preparation leading to variable recovery.- Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.- Optimize Sample Preparation: Experiment with different sample clean-up techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to find the most effective method for removing interferences.[11]
Significant Ion Suppression Observed - Co-elution of phospholipids or other endogenous components.- High concentration of salts in the sample.- Improve Sample Clean-up: Implement a more rigorous sample preparation method. For example, if using PPT with acetonitrile, consider a subsequent clean-up step with a phospholipid removal plate or cartridge. LLE or SPE can also be more effective at removing interfering substances than PPT alone.[2]- Chromatographic Separation: Modify the LC gradient to separate the this compound peak from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[1][6]
Internal Standard (IS) Response is Highly Variable - The chosen internal standard is not adequately compensating for the matrix effect.- The IS is susceptible to matrix effects that differ from the analyte.- Use a Stable Isotope-Labeled IS: This is the most effective way to ensure the IS tracks the analyte's behavior in the presence of matrix effects.[7]- Evaluate Different Analog Internal Standards: If a SIL-IS is not available, test several structural analogs to find one that has similar chromatographic and ionization properties to this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and mitigating matrix effects in this compound bioanalysis.

Protocol 1: Evaluation of Matrix Effect using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • This compound standard solution (e.g., 100 ng/mL in 50% methanol)

  • Extracted blank biological matrix (e.g., plasma, urine) from at least six different sources

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the this compound assay.

  • Tee the outlet of the LC column to a syringe pump infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Direct the combined flow to the mass spectrometer's ion source.

  • Monitor the signal of the appropriate MRM transition for this compound.

  • Once a stable baseline signal is achieved, inject a volume of the extracted blank matrix onto the LC column.

  • Monitor the baseline for any deviations (dips or peaks) as the matrix components elute. A dip indicates ion suppression, and a peak indicates ion enhancement.

  • Repeat the injection for all six lots of the blank matrix to assess variability.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantitatively determine the extent of matrix effects.

Materials:

  • Validated LC-MS/MS method for this compound

  • This compound standard solutions in neat solvent (e.g., 50% methanol) at low and high QC concentrations.

  • Extracted blank biological matrix from at least six different sources.

Procedure:

  • Prepare Set A: Spike the this compound standard solutions (low and high QC) into the neat solvent.

  • Prepare Set B: Extract multiple aliquots of the blank biological matrix from each of the six sources using the validated sample preparation method. Spike the this compound standard solutions (low and high QC) into the post-extracted blank matrix samples.

  • Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot and concentration:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the Internal Standard (IS) Normalized Matrix Factor if a SIL-IS is used:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across all lots of the matrix.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated during a this compound bioanalytical method validation.

Table 1: Matrix Factor and IS-Normalized Matrix Factor for this compound in Human Plasma

Matrix LotAnalyte MF (Low QC)Analyte MF (High QC)IS MFIS-Normalized MF (Low QC)IS-Normalized MF (High QC)
10.850.880.860.991.02
20.820.850.830.991.02
30.880.910.890.991.02
40.840.870.850.991.02
50.860.890.870.991.02
60.830.860.840.991.02
Mean 0.850.880.860.991.02
%CV 2.72.62.70.00.0

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMean Matrix Factor%CV of Matrix FactorMean Recovery %%CV of Recovery
Protein Precipitation (Acetonitrile)0.7812.595.28.7
Liquid-Liquid Extraction (MTBE)0.954.285.16.5
Solid-Phase Extraction (C18)0.982.192.54.3

Visualizations

The following diagrams illustrate key workflows and concepts in managing matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) Spike_IS Spike with Internal Standard BiologicalSample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalExtract Final Extract Evaporation->FinalExtract LC_Separation LC Separation FinalExtract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Results Quantification->Report

Caption: Bioanalytical workflow for this compound analysis.

troubleshooting_logic Start Inconsistent Results? CheckIS Check Internal Standard Response Start->CheckIS MatrixEffect Suspect Matrix Effect? CheckIS->MatrixEffect OptimizePrep Optimize Sample Prep (LLE, SPE) MatrixEffect->OptimizePrep Yes OptimizeLC Optimize LC Method (Gradient, Column) MatrixEffect->OptimizeLC Yes UseSIL_IS Use Stable Isotope Labeled IS MatrixEffect->UseSIL_IS Yes Unresolved Further Investigation Needed MatrixEffect->Unresolved No Resolved Problem Resolved OptimizePrep->Resolved OptimizeLC->Resolved UseSIL_IS->Resolved

Caption: Troubleshooting logic for inconsistent bioanalytical results.

References

Troubleshooting Asymmetrical Peaks in Butamirate Citrate Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing asymmetrical peaks in the chromatography of Butamirate Citrate.

Frequently Asked Questions (FAQs)

Q1: What are asymmetrical peaks in chromatography?

A1: In an ideal chromatographic separation, the resulting peaks on the chromatogram should be symmetrical, resembling a Gaussian distribution. Asymmetrical peaks deviate from this ideal shape and are typically categorized as either "tailing" or "fronting" peaks.

  • Tailing Peaks: These peaks have a distortion where the latter half of the peak is broader than the front half. This is a common issue encountered in the analysis of basic compounds like this compound.

  • Fronting Peaks: These peaks exhibit the opposite distortion, with a broader first half and a sharper decline.

Q2: Why is it crucial to address asymmetrical peaks?

A2: Peak asymmetry can significantly impact the accuracy and reliability of chromatographic analysis.[1] Poor peak shape can lead to:

  • Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to errors in determining the concentration of the analyte.

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and quantify individual components in a mixture.

  • Method Unreliability: Inconsistent peak shapes can indicate underlying issues with the analytical method, compromising its robustness and reproducibility.[1]

Q3: What are the common causes of peak tailing when analyzing this compound?

A3: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[2][3] The primary causes include:

  • Interaction with Residual Silanols: Silica-based columns can have exposed, acidic silanol groups (Si-OH) on the stationary phase surface.[2][3] this compound, being a basic compound, can interact with these sites, leading to delayed elution and peak tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in a partially ionized state, leading to inconsistent interactions with the stationary phase and causing peak tailing.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[6]

Q4: How can I prevent peak tailing for this compound?

A4: Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase Modification:

    • pH Adjustment: Operating at a low mobile phase pH (e.g., around 3.0) can suppress the ionization of silanol groups, minimizing their interaction with the basic analyte.[2]

    • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can block the active silanol sites, reducing their interaction with this compound and improving peak symmetry.[3][7]

  • Column Selection: Using a modern, high-purity silica column (Type B) with reduced silanol activity can significantly minimize peak tailing for basic compounds.[2][8]

  • Sample Concentration: Reducing the amount of sample injected can prevent column overload and improve peak shape.[6]

Q5: What causes peak fronting and how can it be resolved?

A5: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Injecting a highly concentrated sample can lead to fronting.[9] Diluting the sample or reducing the injection volume is the primary solution.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak. It is always best to dissolve the sample in the mobile phase if possible.

  • Column Degradation: A void or collapse at the column inlet can also lead to peak fronting. In this case, the column may need to be replaced.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving asymmetrical peaks in this compound chromatography.

Step 1: Initial Assessment
  • Observe the Peak Shape: Determine if you are experiencing peak tailing or fronting.

  • Check All Peaks: Note if the asymmetry affects only the this compound peak or all peaks in the chromatogram. If all peaks are affected, it may indicate a system-wide issue (e.g., a column void or an issue with the injector).

Step 2: Investigate Potential Causes

The following diagram illustrates a logical workflow for troubleshooting asymmetrical peaks.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions Asymmetrical_Peak Asymmetrical Peak Observed Tailing Peak Tailing Asymmetrical_Peak->Tailing Latter half broad? Fronting Peak Fronting Asymmetrical_Peak->Fronting First half broad? Check_pH Check Mobile Phase pH Tailing->Check_pH Add_TEA Add Triethylamine (TEA) Tailing->Add_TEA Reduce_Concentration_Tailing Reduce Sample Concentration Tailing->Reduce_Concentration_Tailing Check_Column_Tailing Evaluate Column Condition Tailing->Check_Column_Tailing Reduce_Concentration_Fronting Reduce Sample Concentration/ Injection Volume Fronting->Reduce_Concentration_Fronting Check_Solvent Check Sample Solvent Fronting->Check_Solvent Check_Column_Fronting Inspect Column for Voids Fronting->Check_Column_Fronting

Figure 1. Troubleshooting workflow for asymmetrical peaks.
Step 3: Implement Solutions

The following table summarizes common issues and their corresponding solutions.

Observation Potential Cause Recommended Solution(s)
Peak Tailing (this compound peak only)Secondary interactions with silanol groups.- Adjust mobile phase pH to ~3.0. - Add 0.1-1% triethylamine (TEA) to the mobile phase.[7] - Use a newer, end-capped C8 or C18 column.
Mobile phase pH too high.- Lower the mobile phase pH. For basic compounds like this compound, a lower pH suppresses silanol ionization.[2]
Column overload.- Reduce the concentration of the this compound standard or sample.
Peak Fronting (this compound peak only)High sample concentration.- Dilute the sample or reduce the injection volume.
Sample solvent stronger than mobile phase.- Dissolve the sample in the mobile phase.
All Peaks Tailing or Fronting Column void/damage.- Inspect the column for voids at the inlet. If a void is present, the column may need to be replaced. - Check for a blocked frit.
Extra-column effects.- Minimize the length and diameter of tubing between the injector, column, and detector.

Experimental Protocols

The following tables provide examples of chromatographic conditions that have been successfully used for the analysis of this compound, with a focus on achieving symmetrical peaks.

Table 1: HPLC Method for this compound and Benzoic Acid with Peak Tailing Correction [7]

Parameter Condition
Column Cyanopropyl column
Mobile Phase Methanol / 50 mM Sodium Dihydrogen Phosphate Monohydrate (50:50, v/v)
pH 3.0 ± 0.1 (adjusted with ortho-phosphoric acid)
Additive 1% Triethylamine (TEA) in the aqueous portion
Flow Rate 1.5 mL/min
Detection 210 nm
Injection Volume 10 µL

Table 2: Alternative HPLC Method for this compound [10]

Parameter Condition
Column Agilent Zorbax ODS (C18)
Mobile Phase Methanol: Acetonitrile: Water (100:75:25, v/v/v)
pH 9.8 ± 0.1 (adjusted with triethylamine)
Flow Rate 1.0 mL/min
Detection 225 nm

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing for basic analytes like this compound and how mobile phase additives can mitigate this effect.

PeakTailingMechanism cluster_without_tea Without TEA: Secondary Interactions cluster_with_tea With TEA: Silanol Blocking cluster_key Key Silanol Ionized Silanol Group (Si-O⁻) Interaction Strong Ionic Interaction (Causes Tailing) Silanol->Interaction Butamirate Protonated Butamirate (Basic Analyte) Butamirate->Interaction Silanol_Blocked Silanol Group (Si-O⁻) Blocking TEA blocks active site Silanol_Blocked->Blocking TEA Protonated TEA (Competing Base) TEA->Blocking Butamirate_Elutes Butamirate Elutes Symmetrically Key Butamirate -> Stationary Phase -> Elution

Figure 2. Mechanism of peak tailing and the role of TEA.

References

Technical Support Center: Spectrophotometric Analysis of Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the sensitivity of spectrophotometric assays for Butamirate Citrate.

Frequently Asked Questions (FAQs)

Q1: My standard UV spectrophotometric assay for this compound has low sensitivity. How can I improve it?

A1: Direct UV spectrophotometry of this compound can be limited by low molar absorptivity and interference from excipients in pharmaceutical formulations.[1][2] To enhance sensitivity, consider the following methods:

  • Ion-Pair Extraction Spectrophotometry: This is a highly effective technique that involves forming a colored ion-pair complex between this compound and a suitable dye reagent, such as Methyl Orange (MO) or Bromothymol Blue (BTB).[3][4] The resulting complex is then extracted into an organic solvent and measured in the visible region, which significantly increases sensitivity and reduces matrix interference.

  • Derivative Spectrophotometry: This method can help to resolve the analyte peak from background interference from co-extracted compounds, thereby improving quantification.[1][2][5]

Q2: What are the advantages of ion-pair extraction spectrophotometry for this compound analysis?

A2: Ion-pair extraction spectrophotometry offers several advantages, including:

  • Increased Sensitivity: The formation of a colored complex leads to a significant increase in molar absorptivity compared to the native UV absorbance of this compound.

  • Enhanced Specificity: The extraction step helps to separate the analyte from water-soluble excipients, reducing matrix effects.

  • Cost-Effectiveness: The reagents and instrumentation are generally affordable and readily available.[3]

Q3: Can I use HPLC as an alternative to spectrophotometry for this compound analysis?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the determination of this compound.[1][6][7][8] HPLC methods can offer even greater specificity and can often separate the drug from its degradation products.[1][8] However, spectrophotometric methods are often simpler, faster for routine analysis, and require less expensive equipment.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Color Development in Ion-Pair Assay Incorrect pH of the aqueous phase.Optimize the pH of the buffer solution. For this compound, a pH of 5.0 is optimal for Methyl Orange and 3.0 for Bromothymol Blue.[3]
Insufficient reagent concentration.Ensure the concentration of the ion-pairing reagent is sufficient. Prepare fresh reagent solutions as they can degrade over time.
Inconsistent or Non-Reproducible Results Incomplete extraction of the ion-pair complex.Ensure vigorous mixing (e.g., vortexing) for a sufficient time to facilitate the transfer of the ion-pair complex into the organic phase.
Phase separation issues (emulsion formation).Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
Fluctuations in temperature.Perform the experiments in a temperature-controlled environment, as temperature can affect complex formation and extraction efficiency.[9]
High Blank Absorbance Contaminated glassware or reagents.Thoroughly clean all glassware and use high-purity solvents and reagents.
The ion-pairing reagent itself is being extracted into the organic phase.Optimize the pH to minimize the extraction of the free reagent. Prepare the blank solution under the exact same conditions as the sample.
Precipitate Formation The concentration of this compound or the ion-pairing reagent is too high.Dilute the sample and/or the reagent solution. Work within the established linear range of the assay.
Unexpected λmax Presence of interfering substances.Review the composition of your sample. If matrix effects are suspected, consider a more rigorous sample preparation method or switch to derivative spectrophotometry.
Instrument malfunction.Calibrate the spectrophotometer using appropriate standards.

Experimental Protocols

Ion-Pair Extraction Spectrophotometry using Methyl Orange (MO)

This method is based on the formation of a yellow ion-pair complex between this compound and Methyl Orange, which is then extracted into dichloromethane for spectrophotometric measurement.[3]

1. Reagents and Solutions:

  • This compound Standard Solution: Prepare a stock solution of this compound in distilled water. From this, prepare working standards in the concentration range of 2.5 - 12.5 µg/mL.

  • Methyl Orange (MO) Solution (0.008% w/v): Dissolve 8 mg of MO in 100 mL of distilled water.[3]

  • Phosphate Buffer (pH 5.0): Prepare according to standard laboratory procedures.[3]

  • Dichloromethane

2. Procedure:

  • In a 15 mL centrifuge tube, add 1 mL of the this compound standard solution.

  • Add 1 mL of the 0.008% MO solution.

  • Add 1 mL of the pH 5.0 phosphate buffer solution.

  • Add 5 mL of dichloromethane.

  • Vortex the mixture for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 2 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a cuvette.

  • Measure the absorbance at 424 nm against a reagent blank prepared in the same manner but without the this compound standard.[3]

Ion-Pair Extraction Spectrophotometry using Bromothymol Blue (BTB)

This method involves the formation of a yellow ion-pair complex with Bromothymol Blue, followed by extraction into dichloromethane.[3]

1. Reagents and Solutions:

  • This compound Standard Solution: Prepare a stock solution and working standards in the concentration range of 4.0 - 20.0 µg/mL in distilled water.

  • Bromothymol Blue (BTB) Solution (0.025% w/v): Dissolve 25 mg of BTB in 100 mL of distilled water.[3]

  • Phosphate Buffer (pH 3.0): Prepare according to standard laboratory procedures.[3]

  • Dichloromethane

2. Procedure:

  • In a 15 mL centrifuge tube, add 1 mL of the this compound standard solution.

  • Add 1 mL of the 0.025% BTB solution.

  • Add 1 mL of the pH 3.0 phosphate buffer solution.

  • Add 5 mL of dichloromethane.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 2 minutes.

  • Transfer the organic (lower) layer to a cuvette.

  • Measure the absorbance at 410 nm against a reagent blank.[3]

Quantitative Data Summary

Parameter Method with Methyl Orange (MO) Method with Bromothymol Blue (BTB)
λmax 424 nm[3]410 nm[3]
Linearity Range 2.5 - 12.5 µg/mL[3]4.0 - 20.0 µg/mL[3]
Limit of Detection (LOD) 0.07 µg/mL[3]0.29 µg/mL[3]
Limit of Quantification (LOQ) 0.21 µg/mL[3]0.87 µg/mL[3]
Optimal pH 5.0[3]3.0[3]

Visualizations

G cluster_workflow Experimental Workflow for Ion-Pair Spectrophotometry prep Sample/Standard Preparation reagents Addition of Buffer & Ion-Pair Reagent (MO or BTB) prep->reagents Step 1 extraction Addition of Dichloromethane & Vortexing reagents->extraction Step 2 separation Centrifugation for Phase Separation extraction->separation Step 3 measurement Absorbance Measurement of Organic Layer (424 nm for MO, 410 nm for BTB) separation->measurement Step 4

Caption: Experimental workflow for this compound analysis.

G cluster_pathway Mechanism of Ion-Pair Formation and Extraction BC_aq This compound (BC⁺) (in aqueous phase) Complex_aq Ion-Pair Complex [BC⁺D⁻] (in aqueous phase) BC_aq->Complex_aq + Dye Dye_aq Dye Anion (D⁻) (e.g., MO⁻ or BTB⁻) (in aqueous phase) Dye_aq->Complex_aq Complex_org Ion-Pair Complex [BC⁺D⁻] (in organic phase) Complex_aq->Complex_org Extraction with Dichloromethane

Caption: Ion-pair formation and extraction of this compound.

G cluster_logic Troubleshooting Logic for Low Absorbance start Low Absorbance Reading check_conc Is concentration within linear range? start->check_conc check_ph Is pH of buffer correct? check_conc->check_ph Yes increase_conc Increase sample concentration check_conc->increase_conc No check_reagents Are reagents freshly prepared? check_ph->check_reagents Yes adjust_ph Adjust pH (5.0 for MO, 3.0 for BTB) check_ph->adjust_ph No check_extraction Was vortexing adequate? check_reagents->check_extraction Yes prepare_reagents Prepare fresh reagents check_reagents->prepare_reagents No increase_vortex Increase vortexing time/intensity check_extraction->increase_vortex No end Re-measure check_extraction->end Yes increase_conc->end adjust_ph->end prepare_reagents->end increase_vortex->end

References

Addressing solubility issues of Butamirate Citrate in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges encountered when working with Butamirate Citrate in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a centrally-acting non-opioid antitussive agent used for the symptomatic treatment of non-productive (dry) cough.[1][2] In a research context, it is often used in studies related to respiratory pharmacology and the evaluation of antitussive drugs.[3] It is believed to act on the cough center in the medulla oblongata.[1][4] Additionally, it has been reported to have anti-inflammatory and anticholinergic effects, and it may reduce bronchospasm through a peripheral mechanism.[1][5][6]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

This compound is a white solid that is hygroscopic.[1][7] It is the citrate salt of the butamirate ester base, a form chosen to enhance its stability and water solubility for pharmaceutical formulations.[3] Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight499.6 g/mol [3][8]
Melting Point66-75°C[1][4][7][9]
LogP (n-octanol/water)1.83[4][10]
pKa(Strongest Basic) 8.62[11]

Q3: I am observing precipitation when dissolving this compound in my neutral pH buffer. Why is this happening?

This compound's solubility in aqueous solutions is highly dependent on pH.[10] It exhibits greater solubility under acidic conditions and is poorly soluble in neutral to alkaline aqueous media.[10] At a neutral pH of 7.0, its solubility is as low as 0.45 mg/mL.[10] The precipitation you are observing is likely due to the low intrinsic solubility of the compound at neutral pH.

Q4: How does pH affect the stability of this compound in solution?

This compound is susceptible to hydrolysis, and its degradation rate is pH-dependent. The hydrolysis process yields two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.[3] The compound shows maximum stability in a near-neutral pH range (around 6-7).[3] Degradation significantly increases at pH values below 3 and above 9.[3] Therefore, while acidic conditions improve solubility, they may compromise the long-term stability of the compound in your experimental setup.

Q5: Can I use organic solvents to prepare a stock solution?

Yes, this compound is soluble in several organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO), with solubility exceeding 125 mg/mL, as well as slightly soluble in chloroform and methanol.[1][7][10] Preparing a concentrated stock solution in a suitable organic solvent like DMSO is a common strategy. However, it is crucial to consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent.

Troubleshooting Guide

Issue: Poor Solubility in Aqueous Buffers

Root Cause Analysis:

The solubility of this compound is pH-dependent, with significantly higher solubility in acidic conditions compared to neutral or alkaline buffers.[10]

Solutions:

  • pH Adjustment: The most effective method to increase aqueous solubility is to lower the pH of your buffer. As indicated in the table below, decreasing the pH from 7.0 to 1.2 can increase solubility by over fourfold.[10]

    • Recommendation: Prepare your buffer at a pH between 4 and 6 for improved solubility while minimizing rapid degradation that occurs at very low pH.[3][10]

  • Use of Co-solvents: If your experimental design permits, the addition of a small percentage of a water-miscible organic solvent can enhance solubility.

    • Recommendation: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer.[5] Ensure the final concentration of DMSO is compatible with your assay.

  • Temperature Adjustment: Increasing the temperature can enhance the solubility of many compounds.[10]

    • Recommendation: Gently warm the buffer while dissolving the this compound. However, be mindful of the compound's thermal stability limitations.[10]

Quantitative Solubility Data

Solvent/Buffer SystempHSolubility (mg/mL)Reference
Aqueous System1.21.85[10]
Acetate Buffer4.50.78[10]
Phosphate Buffer6.80.52[10]
Aqueous System7.00.45[10]
Dimethyl Sulfoxide (DMSO)N/A>125[5][10]

Experimental Protocols

Protocol 1: Preparation of an Acidic Buffer Stock Solution (e.g., 1 mg/mL)
  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 using acetic acid.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution, weigh 10 mg.

  • Dissolution: Add the this compound powder to the acetate buffer.

  • Mixing: Vortex or stir the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to aid dissolution.[5]

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter compatible with your buffer system.

Protocol 2: Preparation of a Concentrated DMSO Stock Solution (e.g., 100 mg/mL)
  • Solvent Preparation: Use anhydrous, research-grade DMSO.

  • Weighing: In a sterile environment (if for cell-based assays), weigh the desired amount of this compound. For a 1 mL solution, weigh 100 mg.

  • Dissolution: Add the this compound to the DMSO.

  • Mixing: Vortex the solution until the compound is fully dissolved. An ultrasonic bath can be used to facilitate this process.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] When needed, thaw an aliquot and dilute it to the final desired concentration in your experimental buffer immediately before use.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

cluster_0 Start: Solubility Issue Identified cluster_1 Initial Assessment cluster_2 Solution Pathways cluster_3 Verification & Final Application Start Precipitation or incomplete dissolution of this compound observed CheckpH Is the buffer pH neutral or alkaline? Start->CheckpH CheckSolvent Is the solvent purely aqueous? CheckpH->CheckSolvent No LowerpH Lower buffer pH to 4.0-6.0 CheckpH->LowerpH Yes UseCosolvent Prepare a concentrated stock in DMSO CheckSolvent->UseCosolvent Yes IncreaseTemp Gently warm the solution CheckSolvent->IncreaseTemp No, but still an issue Verify Confirm complete dissolution LowerpH->Verify UseCosolvent->Verify IncreaseTemp->Verify CheckCompatibility Ensure final solvent/pH is compatible with the experimental system Verify->CheckCompatibility Proceed Proceed with Experiment CheckCompatibility->Proceed Butamirate This compound (Oral Administration) Absorption Rapid and Complete Absorption Butamirate->Absorption Hydrolysis Plasma Hydrolysis Absorption->Hydrolysis Metabolite1 2-Phenylbutyric Acid (2-PBA) Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethoxyethanol (DEAE) Hydrolysis->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

References

Minimizing interference from excipients in Butamirate Citrate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the quantification of Butamirate Citrate, focusing specifically on minimizing interference from pharmaceutical excipients.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What common excipients in this compound formulations can interfere with its quantification?

A: this compound is commonly formulated as syrups and tablets.[1][2] Syrups, in particular, contain a complex matrix of excipients that can interfere with analytical methods. Direct measurement using UV spectrophotometry is often impossible due to interference from various absorbing excipients.[3][4][5][6][7]

Common Interfering Excipients Include:

  • Sweeteners & Sugars: Sucrose, Sorbitol, Maltitol, Saccharin Sodium.[8][9] These are often found in high concentrations in syrups and can cause issues like co-elution in HPLC and high background absorbance.

  • Preservatives: Benzoic Acid is a common antimicrobial preservative used in liquid formulations.[10] It has a strong UV absorbance and can co-elute with this compound if chromatographic conditions are not optimized.[11][12]

  • Flavoring Agents: Vanillin and other flavoring agents can have UV absorbance and may interfere with quantification.[8]

  • Cellulose Derivatives: Microcrystalline Cellulose, Carboxymethyl cellulose, and Hydroxypropyl Methylcellulose are used as fillers and binders in tablets and can sometimes leach into sample preparations.[2][9]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How can I determine if it's an excipient?

A: A systematic approach is crucial to identify the source of unknown peaks. The following workflow can help diagnose the issue.

G cluster_0 Troubleshooting Workflow for Unknown Peaks start Unexpected Peak Observed placebo Analyze Placebo Formulation (without this compound) start->placebo peak_present Peak Present? placebo->peak_present individual_excipients Analyze Individual Excipient Standards peak_present->individual_excipients Yes degradation Consider Degradation Product (Perform Forced Degradation Study) peak_present->degradation No match Peak Matches an Excipient? individual_excipients->match end_excipient Interference Identified as Excipient match->end_excipient Yes end_unknown Source Still Unknown (Consider Contamination) match->end_unknown No optimize Optimize Method: - Modify Mobile Phase pH - Change Wavelength - Alter Sample Prep degradation->optimize end_degradant Interference Identified as Degradant optimize->end_degradant

Caption: Troubleshooting workflow for identifying unknown peaks.

Recommended Steps:

  • Analyze a Placebo: Prepare and analyze a placebo formulation that contains all excipients but no this compound. If the peak is present, it confirms the interference originates from an excipient.[3][4]

  • Run Individual Standards: If possible, obtain standards for the major excipients (e.g., Benzoic Acid, Sorbitol) and analyze them under the same chromatographic conditions to check for matching retention times.

  • Perform Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis on the this compound peak. This can indicate if a co-eluting impurity is present.

  • Consider Degradation Products: If the peak is absent in the placebo, it may be a degradation product of this compound. Several stability-indicating methods have been developed that separate this compound from its degradation products, which can be used for reference.[1][3][13][14]

Q3: What sample preparation techniques can effectively remove or minimize excipient interference?

A: Proper sample preparation is critical, especially for complex matrices like syrups. The goal is to extract the analyte while leaving behind interfering substances.

1. Liquid-Liquid Extraction (LLE): This is a common and effective technique. By adjusting the pH of the aqueous sample, Butamirate can be converted to its free base form, which is soluble in organic solvents, while many polar excipients (like sugars and salts) remain in the aqueous phase.

  • Example Protocol: An extraction of this compound from syrup was successfully performed using n-pentane/isopropyl alcohol.[3][4][5] Another method involves alkalinizing the syrup and extracting the butamirate base.[8]

2. Simple Dilution & Filtration: For less complex formulations or robust HPLC methods, a simple "dilute and shoot" approach can work.

  • Example Protocol: For syrup analysis, 1 mL of syrup can be accurately measured, diluted to 20 mL or 100 mL with the mobile phase, and filtered through a 0.2 or 0.45 μm syringe filter before injection.[10][15] Using the mobile phase as the diluent is recommended to minimize buffer capacity issues during separation.[10]

3. Ion-Pair Extractive Spectrophotometry: For UV-Vis analysis, this technique enhances specificity. This compound forms a colored ion-pair complex with reagents like methyl orange (MO) or bromothymol blue (BTB). This complex is then extracted into an organic solvent (e.g., dichloromethane) for measurement, leaving water-soluble excipients behind.[15]

G cluster_1 Ion-Pair Extraction Workflow start Syrup Sample (Butamirate + Excipients) step1 Add Ion-Pair Reagent (e.g., Methyl Orange) + pH Buffer start->step1 step2 Add Immiscible Organic Solvent (e.g., Dichloromethane) step1->step2 step3 Vortex & Centrifuge step2->step3 separation Phase Separation step3->separation organic_phase Organic Phase: Colored Butamirate Ion-Pair Complex separation->organic_phase Collect aqueous_phase Aqueous Phase: Polar Excipients (Sugars, Salts) separation->aqueous_phase Discard measure Measure Absorbance of Organic Phase organic_phase->measure

Caption: Workflow for ion-pair extractive spectrophotometry.

Q4: Can you provide examples of robust HPLC methods that separate this compound from common interferents?

A: Several stability-indicating HPLC methods have been developed. The choice of column, mobile phase, and pH is critical for achieving good resolution.

Method Comparison Table

ParameterMethod 1[3][5]Method 2[11][12]Method 3[10]Method 4[8]
Column Lichrosorb RP-18Zorbax SB-C8CyanopropylAgilent Zorbax ODS (C18)
Mobile Phase 0.015M tetraethylammonium hydrogen sulfate, Methanol, Acetonitrile (40:30:30)Acetonitrile, Sodium lauryl sulphate + H₂SO₄ in water (70:30)Methanol, 50mM NaH₂PO₄ (50:50) + 1% TriethylamineMethanol, Acetonitrile, Water (100:75:25)
pH 3.50---3.09.8
Detector UV at 258 nmUV at 205 nmUV at 210 nmUV at 225 nm
Separates From Degradation products, ExcipientsBenzoic Acid, Degradation productsBenzoic Acid, ExcipientsDegradation products, Saccharin, Vanillin

Detailed Experimental Protocol (Based on Method 3)

This method was developed for the simultaneous determination of this compound (BC) and Benzoic Acid (BA) in cough syrup.[10]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) is used.[10]

  • Chromatographic Conditions:

    • Column: Cyanopropyl column.

    • Mobile Phase: A mixture of Methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v). The pH is adjusted to 3.0. To improve peak symmetry, 1% triethylamine is added to the buffer solution as a silanol blocker.[10]

    • Flow Rate: (Not specified, typically 1.0 mL/min is a starting point).

    • Detection: UV detection at 210 nm.[10]

  • Preparation of Solutions:

    • Standard Solution: Prepare stock solutions of this compound and Benzoic Acid in the mobile phase. Create working standards by diluting the stock solutions to the desired concentration range (e.g., 25-75 µg/mL for BC).[10]

    • Sample Solution: Accurately measure 1 mL of syrup and dilute it to 20 mL with the mobile phase. Filter the solution through a 0.45 µm PVDF syringe filter before analysis.[10]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the analytes based on peak area.

Troubleshooting Tip: Adjusting the mobile phase pH can be a powerful tool. For instance, at a higher pH (e.g., 9.8), butamirate exists as a free base, which can significantly alter its retention time relative to acidic or neutral excipients.[8]

References

Technical Support Center: Butamirate Citrate Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Butamirate Citrate extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from biological samples like plasma, serum, or urine?

A1: The three most common techniques used for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the required cleanliness of the extract, sensitivity, sample volume, and throughput needs.

Q2: My analytical instrument is showing signal suppression. What is causing this and how can I fix it?

A2: Signal suppression, also known as a matrix effect, is a common issue in LC-MS/MS analysis of biological samples.[1] It occurs when co-eluting endogenous components from the matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal and inaccurate quantification.[3][4] Strategies to mitigate this include improving the sample cleanup method (e.g., switching from PPT to SPE), optimizing chromatographic separation to isolate the analyte from interfering peaks, or using a stable isotope-labeled internal standard that co-elutes and experiences the same suppression.[5][6]

Q3: Is this compound stable in biological samples during storage and processing?

A3: this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can degrade it into its main metabolite, 2-phenylbutyric acid.[7][8] It is crucial to control the pH during extraction. For storage, plasma and serum samples should be kept frozen, ideally at -80°C, to minimize degradation.[9] Repeated freeze-thaw cycles should be avoided as they can affect the stability of various components in the sample.[10] Studies on citrated plasma have shown that the stability of coagulation factors can be affected by storage time and temperature, highlighting the importance of standardized pre-analytical procedures.[9]

Q4: What is a suitable internal standard (IS) for the quantitative analysis of this compound?

A4: The literature suggests Clobutinol Hydrochloride as a viable internal standard for the HPLC analysis of this compound.[7][11] An ideal internal standard should be structurally similar to the analyte and have a similar extraction and chromatographic behavior to compensate for variability during sample processing and injection.

Troubleshooting Guides

Problem 1: Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation (PPT) Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[12] Ensure thorough mixing/vortexing and adequate centrifugation time and speed to form a compact pellet.
Suboptimal pH for Liquid-Liquid Extraction (LLE) This compound is a basic compound. Adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, un-ionized form, which will partition more effectively into the organic solvent.
Incorrect Solvent Selection for LLE The polarity of the extraction solvent is critical. Dichloromethane has been used effectively for ion-pair extraction of this compound. Test different solvents (e.g., ethyl acetate, methyl tertiary butyl ether) to find the one with the best recovery.[13]
Inefficient Elution in Solid-Phase Extraction (SPE) The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the organic content of the elution solvent or adding a small percentage of acid or base (e.g., formic acid or ammonium hydroxide) to disrupt interactions.[14]
Analyte Adsorption to Labware Analyte loss can occur due to adsorption onto glass or plastic surfaces, especially at low concentrations. Using low-adsorption tubes or pre-rinsing containers with a solution can help mitigate this issue.
Analyte Degradation This compound can hydrolyze.[8][15] Keep samples on ice during processing and avoid exposure to strong acids or bases for prolonged periods. Ensure the stability of the analyte through all steps of the extraction process.
Problem 2: High Signal Variability (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent Sample Processing Manual extraction steps can introduce variability. Ensure precise and consistent pipetting, vortexing times, and evaporation steps. Automation can significantly improve precision.[16][12]
Emulsion Formation in LLE Emulsions between the aqueous and organic layers prevent clean phase separation.[2] To break emulsions, try adding salt ("salting out"), centrifuging at higher speeds, or using filtration.
Variable Matrix Effects The composition of biological matrices can vary between subjects, leading to different degrees of ion suppression.[1] An effective sample cleanup method (like SPE) and the use of a co-eluting internal standard are the best ways to correct for this.[17]

Comparison of Extraction Methods

The selection of an extraction method involves a trade-off between speed, cost, and the cleanliness of the final extract.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity / Cleanup Low. Primarily removes proteins. Phospholipids and other interferences remain, often causing significant matrix effects.[17]Moderate. Selectivity is based on analyte partitioning and can be improved by adjusting pH. Can be prone to emulsions.[2]High. Offers the cleanest extracts by utilizing specific chemical interactions to retain the analyte while washing away interferences.[14][17]
Recovery Generally lower and can be more variable due to potential analyte co-precipitation with proteins.[17]Can be high (>90%) but is highly dependent on the optimization of pH and extraction solvent.[18]Typically high and reproducible (>90%) when the method is properly developed.[14]
Speed / Throughput Very fast and simple, easily automated in 96-well plate formats.[12]Slower due to manual steps like shaking and phase separation. Can be difficult to automate.Slower than PPT but can be automated in 96-well or cartridge formats for high throughput.[14]
Cost Low. Requires only a solvent and centrifuge/filtration plate.Low to Moderate. Requires solvents and glassware.High. Consumables (cartridges/plates) are more expensive.
Solvent Consumption Moderate.High.Low.

Experimental Protocols (Representative Methods)

These protocols are intended as starting points for method development and should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[19]

Method 1: Protein Precipitation (PPT) of this compound from Human Plasma
  • Preparation : Label 1.5 mL microcentrifuge tubes. Prepare a stock solution of the internal standard (IS), Clobutinol HCl, in methanol.

  • Sample Aliquoting : Pipette 100 µL of human plasma into a labeled tube.

  • Internal Standard Spiking : Add 10 µL of the IS working solution to the plasma sample.

  • Precipitation : Add 300 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of ACN to plasma).[12]

  • Mixing : Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine
  • Preparation : Prepare a pH 9.0 buffer (e.g., ammonium buffer).

  • Sample Aliquoting : Pipette 500 µL of urine into a glass tube.

  • Internal Standard Spiking : Add 25 µL of the IS (Clobutinol HCl) working solution.

  • pH Adjustment : Add 100 µL of pH 9.0 buffer and vortex briefly.

  • Extraction : Add 2 mL of dichloromethane.[20][21] Cap the tube and vortex for 2 minutes.

  • Centrifugation : Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer : Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube, avoiding the aqueous layer and any interface material.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a generic starting point using a mixed-mode cation exchange (MCX) sorbent, which is suitable for basic compounds like this compound.

  • Sample Pre-treatment : Centrifuge 500 µL of plasma. Dilute 200 µL of the supernatant with 200 µL of 4% phosphoric acid in water. Add IS (Clobutinol HCl).

  • SPE Cartridge Conditioning : Condition an MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing :

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, neutral, and acidic interferences.

  • Elution : Elute the this compound and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[14]

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualized Workflows and Concepts

Bioanalytical_Workflow cluster_Pre Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike 1 Extract Extraction (PPT, LLE, or SPE) Spike->Extract 2 Concentrate Evaporation & Reconstitution Extract->Concentrate 3 Inject LC-MS/MS Injection Concentrate->Inject 4 Data Data Acquisition Inject->Data 5 Process Quantification Data->Process 6

General workflow for bioanalytical sample processing.

Extraction_Decision_Tree start What is the main goal? goal_speed High Throughput / Speed start->goal_speed goal_clean Highest Purity / Minimal Matrix Effect start->goal_clean goal_balance Balance of Speed & Purity start->goal_balance method_ppt Use Protein Precipitation (PPT) goal_speed->method_ppt Fastest & Cheapest method_spe Use Solid-Phase Extraction (SPE) goal_clean->method_spe Most Selective goal_balance->method_spe More robust option method_lle Use Liquid-Liquid Extraction (LLE) goal_balance->method_lle Good for specific analytes

Decision tree for selecting an extraction method.

Ion_Suppression cluster_LC LC Elution cluster_MS MS Detector A Analyte ESI ESI Source A->ESI Analyte enters alone A->ESI Analyte and Matrix co-elute M Matrix Interference M->ESI Analyte and Matrix co-elute S_Good Strong Analyte Signal (No Interference) ESI->S_Good S_Bad Suppressed Analyte Signal (Co-elution) ESI->S_Bad

Concept of ion suppression (matrix effect) in LC-MS.

References

Technical Support Center: Stability-Indicating Assay for Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and execution of stability-indicating assays for Butamirate Citrate. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method?

A stability-indicating assay is an analytical procedure used to quantify a drug substance in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the active pharmaceutical ingredient (API) from all potential interfering substances, ensuring that the measured analyte is only the intact drug.

Q2: Why is a stability-indicating method crucial for this compound?

As with any pharmaceutical product, this compound can degrade over time due to environmental factors like heat, light, humidity, and pH extremes. A stability-indicating method is essential to accurately determine the shelf-life of the drug product and to ensure its safety and efficacy throughout its lifecycle.

Q3: What is the primary degradation pathway for this compound?

The most commonly reported degradation pathway for this compound is hydrolysis of the ester linkage. This results in the formation of 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.[1][2][3] Extensive degradation has been observed under alkaline hydrolysis conditions.[4]

Q4: What are the typical analytical techniques used for a stability-indicating assay of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for the stability-indicating analysis of this compound.[4][5][6][7][8] Derivative spectrophotometry has also been explored.[1]

Q5: What are the recommended stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound should be conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic hydrolysis: 1M HCl[9]

  • Alkaline hydrolysis: 0.1N or 2N NaOH[4][6]

  • Oxidative degradation: 6% or 20% H₂O₂[4][6]

  • Thermal degradation: Heating the sample.

  • Photodegradation: Exposing the sample to UV light.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH. An acidic pH is often necessary for good peak shape.[7] 2. Use a new column or a guard column. 3. Reduce the injection volume or sample concentration.
Inadequate separation between this compound and its degradation products. 1. Mobile phase composition is not optimal. 2. Incorrect column selection.1. Modify the mobile phase composition, for instance, by changing the organic modifier ratio or the buffer concentration. 2. Use a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size.
Baseline noise or drift. 1. Contaminated mobile phase or column. 2. Air bubbles in the system. 3. Detector lamp issue.1. Filter the mobile phase and flush the system. 2. Degas the mobile phase. 3. Check the detector lamp's age and replace if necessary.
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough. 2. Insufficient duration of stress testing.1. Increase the concentration of the stressor (acid, base, or oxidizing agent) or the temperature. 2. Extend the exposure time to the stress condition.
Excessive degradation leading to the complete disappearance of the parent drug peak. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.

Experimental Protocols

Forced Degradation Studies

This protocol outlines the general procedure for subjecting this compound to forced degradation.

a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 500 µg/mL in a suitable solvent (e.g., a mixture of methanol and water).[4]

b. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Heat as required.[9]

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1N NaOH. Heat as required.[4] After the desired time, neutralize the solution with an equivalent amount of acid.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature or heat if necessary.[4]

  • Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 60-80°C).

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.

c. Sample Analysis: After the specified stress period, withdraw samples, dilute them to a suitable concentration with the mobile phase, and analyze using the developed HPLC method.

RP-HPLC Method for Stability-Indicating Assay

The following are examples of reported HPLC methods. Method development and validation should be performed according to ICH guidelines.

Method Example 1:

  • Column: Agilent Zorbax ODS (C18)[5][10]

  • Mobile Phase: Methanol: Acetonitrile: Water (100:75:25, v/v/v), with pH adjusted to 9.8 with triethylamine.[5][7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 225 nm[5][7]

Method Example 2:

  • Column: Zorbax SB-C8 (250 mm x 4.6 mm, 5 µm)[6][11]

  • Mobile Phase: Acetonitrile and a mixture of 10 gm of sodium lauryl sulphate and 5ml of 1 N sulphuric acid in 1000 ml distilled water (70:30 v/v).[6][11]

  • Flow Rate: 1.7 mL/min[6][11]

  • Detection: UV at 205 nm[6][11]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDuration% Degradation (Approx.)Major Degradation Product
Acidic Hydrolysis1M HClVariableMinor2-Phenylbutyric acid
Alkaline Hydrolysis0.1N NaOHVariableExtensive[4]2-Phenylbutyric acid
Oxidative Degradation6% H₂O₂VariableMinor-
Thermal DegradationHeatVariableMinor-
Water HydrolysisWaterVariableMinor-

Note: The extent of degradation will vary depending on the specific conditions (temperature, duration, reagent concentration).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation (ICH Guidelines) stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress alkali Alkaline Hydrolysis stock->alkali Expose to Stress oxidation Oxidative Degradation stock->oxidation Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress photo Photolytic Degradation stock->photo Expose to Stress sample_prep Sample Preparation (Dilution, Neutralization) acid->sample_prep alkali->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc RP-HPLC Analysis sample_prep->hplc data Data Acquisition and Processing hplc->data validation_check Validation Check data->validation_check specificity Specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness validation_check->specificity Validate validation_check->linearity Validate validation_check->accuracy Validate validation_check->precision Validate validation_check->robustness Validate

Caption: Workflow for the development of a stability-indicating assay for this compound.

Troubleshooting Logic

G cluster_peak Peak Shape/Resolution Issues cluster_degradation Degradation Issues cluster_baseline Baseline Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes change_column Change Column/Mobile Phase resolution->change_column Yes no_degradation No Degradation? resolution->no_degradation No end Issue Resolved adjust_ph->end change_column->end excessive_degradation Excessive Degradation? no_degradation->excessive_degradation No increase_stress Increase Stress Severity no_degradation->increase_stress Yes decrease_stress Decrease Stress Severity excessive_degradation->decrease_stress Yes baseline_issue Baseline Noise/Drift? excessive_degradation->baseline_issue No increase_stress->end decrease_stress->end flush_system Flush System & Degas Mobile Phase baseline_issue->flush_system Yes baseline_issue->end No flush_system->end

Caption: Troubleshooting decision tree for this compound stability-indicating assay development.

References

Technical Support Center: Optimizing Ion-Pair Formation with Butamirate Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for adjusting pH to achieve optimal ion-pair formation with Butamirate Citrate in chromatographic applications.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the ion-pair chromatography of this compound?

A1: The pH of the mobile phase is a critical parameter in ion-pair chromatography as it controls the ionization state of both the analyte, Butamirate, and the counter-ion, Citrate.[1] Butamirate is a basic compound, and for it to be amenable to ion-pair chromatography, it must be in its protonated, positively charged form. Conversely, the ion-pairing reagent, in this case, the citrate, must be in its ionized, negatively charged form to effectively form a neutral ion pair with the protonated Butamirate. This neutral ion pair can then be retained on a non-polar stationary phase, such as C18.

Q2: What are the pKa values for Butamirate and Citric Acid?

A2: Understanding the pKa values is essential for selecting the appropriate mobile phase pH.

CompoundMoietypKa Value(s)
ButamirateTertiary Amine~9.41[2]
Citric AcidCarboxylic AcidspKa1 ≈ 3.13[3][4][5]
pKa2 ≈ 4.76[3][4][5]
pKa3 ≈ 6.40[3][4][5]

Q3: What is the recommended starting pH for developing an ion-pair chromatography method for this compound?

A3: A general guideline for ion-pair chromatography of a basic compound like Butamirate is to adjust the mobile phase pH to at least two units below its pKa.[6] Given the pKa of Butamirate is approximately 9.41, a starting pH in the range of 2.5 to 4.5 is recommended. This ensures that the Butamirate is fully protonated. This range is also suitable for the citrate counter-ion, as at least one of its carboxylic acid groups will be deprotonated and available for ion pairing. Several published methods for this compound analysis have utilized pH values within this acidic range, for instance, pH 3.0 or 3.5.[7][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor or No Retention of Butamirate Peak The pH of the mobile phase is too high, causing Butamirate to be in its neutral, unprotonated form.Decrease the mobile phase pH to a value at least 2 units below the pKa of Butamirate (~9.41). A starting pH of 3.0 is often effective.[7] This ensures complete ionization of the Butamirate, allowing it to interact with the ion-pairing agent.
Peak Tailing or Asymmetrical Peak Shape Secondary interactions between the positively charged Butamirate and residual silanol groups on the silica-based stationary phase.While pH adjustment is the primary focus, ensure the concentration of the ion-pairing agent is optimized. Additionally, consider using a high-purity silica column or an end-capped column to minimize silanol interactions. Some methods have successfully used triethylamine as a silanol blocker.
Inconsistent Retention Times The mobile phase pH is not adequately controlled, leading to shifts in the ionization equilibrium.Use a suitable buffer to maintain a stable pH. Phosphate and acetate buffers are commonly used in reversed-phase chromatography and are effective in the recommended acidic pH range.[6] Ensure the buffer concentration is sufficient to resist pH changes when the sample is introduced.
Co-elution with Excipients or Degradation Products The selectivity of the method is insufficient at the current pH.Systematically adjust the mobile phase pH within the recommended range (e.g., from 2.5 to 4.5) to alter the retention times of Butamirate and interfering peaks. Even small changes in pH can significantly impact selectivity.[6]

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase for Ion-Pair Chromatography of this compound

  • Reagent Preparation:

    • Prepare a stock solution of the chosen buffer (e.g., 0.1 M potassium phosphate monobasic).

    • Prepare a stock solution of an acid or base for pH adjustment (e.g., 0.1 M phosphoric acid or 0.1 M potassium hydroxide).

  • Mobile Phase Preparation (Aqueous Component):

    • To a suitable volume of HPLC-grade water, add the desired amount of the ion-pairing reagent (e.g., sodium octane sulfonate, if an alternative to citrate is being used).

    • Add the buffer stock solution to achieve the desired buffer concentration (typically 10-50 mM).

    • Continuously monitor the pH of the aqueous solution using a calibrated pH meter.

    • Slowly add the acid or base solution dropwise while stirring until the target pH (e.g., 3.0) is reached.

  • Final Mobile Phase Preparation:

    • Mix the prepared aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).

    • Filter the final mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Visualizations

experimental_workflow cluster_prep Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_optimization Troubleshooting & Optimization prep_reagents Prepare Buffer and pH Adjustment Solutions prep_aqueous Prepare Aqueous Phase with Ion-Pairing Reagent prep_reagents->prep_aqueous adjust_ph Adjust pH of Aqueous Phase prep_aqueous->adjust_ph mix_mobile_phase Mix Aqueous and Organic Phases adjust_ph->mix_mobile_phase filter_degas Filter and Degas Mobile Phase mix_mobile_phase->filter_degas inject_sample Inject Butamirate Citrate Sample filter_degas->inject_sample analyze_data Analyze Chromatogram inject_sample->analyze_data eval_results Evaluate Peak Shape, Retention, and Resolution analyze_data->eval_results modify_ph Modify pH if Necessary eval_results->modify_ph Suboptimal Results modify_ph->adjust_ph

Caption: Experimental workflow for pH adjustment in ion-pair chromatography.

ph_ionization_relationship B_low_pH Butamirate-H+ (Cationic) Optimal for Ion-Pairing B_high_pH Butamirate (Neutral) B_low_pH->B_high_pH pH Increases C_low_pH Citrate-H / Citrate-2H (Anionic) Suitable for Ion-Pairing C_very_low_pH Citric Acid (Neutral) C_very_low_pH->C_low_pH pH Increases pH2 pH < 3 pH3_5 pH 3-5 pH_greater_9 pH > 9.5

Caption: Relationship between pH and ionization state of Butamirate and Citrate.

References

Enhancing resolution between Butamirate Citrate and its hydrolysis products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butamirate Citrate Analysis

Welcome to the technical support center for the analysis of this compound and its hydrolysis products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrolysis products of this compound?

A1: this compound primarily hydrolyzes into two main products: 2-phenylbutyric acid (also known as α-ethylbenzeneacetic acid) and diethylaminoethoxyethanol.[1] The separation of the basic parent drug, Butamirate, from its acidic hydrolysis product, 2-phenylbutyric acid, is the most common analytical challenge.

Q2: What is the core principle for separating this compound from its acidic hydrolysis product?

A2: The separation principle relies on leveraging the different physicochemical properties of the basic Butamirate molecule and the acidic 2-phenylbutyric acid molecule. In reversed-phase HPLC, controlling the mobile phase pH is critical. By adjusting the pH, you can control the ionization state of each compound, which in turn affects their retention on the non-polar stationary phase and, consequently, their separation.[2][3]

Q3: Which analytical technique is most suitable for this separation?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely documented and effective technique for separating this compound from its degradation products.[4][5][6][7] It offers flexibility in mobile phase composition and stationary phase chemistry to optimize the resolution.

Q4: Why is mobile phase pH so critical for achieving good resolution?

A4: Mobile phase pH directly influences the ionization of both Butamirate (a basic compound) and 2-phenylbutyric acid (an acidic compound).

  • At low pH (e.g., pH < 4): Butamirate, being basic, will be protonated (ionized), making it more polar. 2-phenylbutyric acid will be non-ionized, making it more non-polar. This state generally leads to good retention of the acid on a C18 column.[5][6][7]

  • At high pH (e.g., pH > 8): Butamirate will be in its neutral, non-polar form, leading to strong retention. 2-phenylbutyric acid will be deprotonated (ionized) and highly polar, resulting in very early elution.[4] If the mobile phase pH is close to the pKa of either analyte, both ionized and non-ionized forms can exist simultaneously, often leading to poor peak shapes like splitting or broadening.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during method development and analysis.

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of both analytes. For this separation, a low pH (e.g., 3.0-3.5) using a phosphate or acetate buffer is often a good starting point.[2][5][6]
Incorrect mobile phase organic solvent ratio.Optimize the acetonitrile or methanol concentration. A lower percentage of organic solvent will generally increase the retention time of both compounds and may improve resolution.
Unsuitable column chemistry.While C18 columns are common, a cyanopropyl column has also been shown to be effective for this separation.[5][6] Consider a different stationary phase if pH and solvent ratio adjustments are insufficient.
Peak Tailing (for Butamirate peak) Secondary interactions between the basic amine group of Butamirate and residual silanol groups on the silica-based column packing.Add a competing base, such as 0.1-1% triethylamine (TEA), to the mobile phase to mask the active silanol sites.[6] Alternatively, use a modern, end-capped column designed for excellent peak shape with basic compounds.
Mobile phase pH is too close to the pKa of Butamirate.Ensure the mobile phase pH is sufficiently low (e.g., < 4) to keep Butamirate fully protonated, or sufficiently high (e.g., > 9) to keep it in its neutral base form.
Peak Fronting (for 2-phenylbutyric acid peak) Column overload.Reduce the sample concentration or injection volume.
Mobile phase pH is too close to the pKa of 2-phenylbutyric acid.Adjust the mobile phase pH to be at least 2 units below the pKa of the acid (pKa of 2-phenylbutyric acid is ~4.8) to ensure it is fully protonated and non-ionized.[2]
Inconsistent Retention Times Inadequately buffered mobile phase.Ensure your buffer (e.g., potassium dihydrogen phosphate) has sufficient capacity and concentration (e.g., 25-50 mM) to maintain a stable pH.[5][6]
Column not properly equilibrated.Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis sequence.
Mobile phase composition changing over time (if prepared online).Prepare the mobile phase manually (pre-mixed) to rule out issues with the pump's mixing performance.[9]

Visualization of Key Processes

Below are diagrams illustrating the chemical degradation and a logical workflow for troubleshooting separation issues.

cluster_hydrolysis This compound Hydrolysis Pathway Butamirate This compound (Parent Drug) PBA 2-Phenylbutyric Acid (Acidic Hydrolysis Product) Butamirate->PBA Hydrolysis (e.g., acidic or alkaline conditions) DEAEE Diethylaminoethoxyethanol (Basic Hydrolysis Product) Butamirate->DEAEE Hydrolysis (e.g., acidic or alkaline conditions)

Caption: Hydrolysis of this compound into its main degradation products.

cluster_workflow Troubleshooting Workflow for Poor Resolution Start Problem: Poor Resolution CheckpH Is mobile phase pH optimal (e.g., pH 3.0-3.5)? Start->CheckpH AdjustpH Adjust pH using a buffer (e.g., 25mM KH2PO4) CheckpH->AdjustpH No CheckSolvent Is organic solvent ratio optimized? CheckpH->CheckSolvent Yes AdjustpH->CheckpH AdjustSolvent Adjust ACN/MeOH % (start with a gradient) CheckSolvent->AdjustSolvent No CheckTailing Is Butamirate peak tailing? CheckSolvent->CheckTailing Yes AdjustSolvent->CheckSolvent AddTEA Add competing base (e.g., 0.1% TEA) CheckTailing->AddTEA Yes End Resolution Achieved CheckTailing->End No AddTEA->End

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

Data Presentation: Comparison of HPLC Methods

The following table summarizes conditions from various published RP-HPLC methods for the separation of this compound and its hydrolysis product.

ParameterMethod 1[5]Method 2[6]Method 3[4]Method 4[7]
Column Shim-pack Cyanopropyl (250 x 4.6 mm, 5 µm)Pinnacle II Cyanopropyl (250 x 4.6 mm, 5 µm)Agilent Zorbax ODS (C18)Lichrosorb RP-18
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ (40:60, v/v)Methanol : 50 mM NaH₂PO₄ (50:50, v/v)Methanol : Acetonitrile : Water (100:75:25, v/v/v)0.015 M TEA-H₂SO₄ : Methanol : Acetonitrile (40:30:30)
pH 3.43.0 (adjusted with H₃PO₄)9.8 (adjusted with TEA)3.50 (adjusted with NH₄OH)
Flow Rate Not specified1.5 mL/min1.0 mL/minNot specified
Detection (UV) 210 nm210 nm225 nm258 nm
Additive -1% Triethylamine (TEA)Triethylamine (TEA)Tetraethylammonium hydrogen sulfate

Experimental Protocols

This section provides a detailed, representative methodology for developing a stability-indicating RP-HPLC method.

Objective: To achieve baseline separation between this compound and its primary acidic hydrolysis product, 2-phenylbutyric acid.

1. Materials and Reagents:

  • This compound Reference Standard

  • 2-Phenylbutyric Acid Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Ortho-phosphoric Acid (H₃PO₄), analytical grade

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic System:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

3. Preparation of Solutions:

  • Mobile Phase (pH 3.2):

    • Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH of the buffer solution to 3.2 ± 0.1 with ortho-phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • The mobile phase is a mixture of the prepared buffer and acetonitrile. A good starting point is a ratio of 60:40 (Buffer:Acetonitrile, v/v).

    • Degas the final mobile phase by sonication or online degasser before use.

  • Standard Stock Solution (this compound):

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.

  • Standard Stock Solution (2-Phenylbutyric Acid):

    • Accurately weigh about 10 mg of 2-phenylbutyric acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 400 µg/mL.

  • Working Standard Solution:

    • Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL for this compound and 20 µg/mL for 2-phenylbutyric acid.

4. Chromatographic Conditions:

  • Mobile Phase: 25 mM KH₂PO₄ (pH 3.2) : Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: Approximately 15 minutes (or until both peaks have eluted)

5. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the Butamirate and 2-phenylbutyric acid peaks should be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the Butamirate peak should be ≤ 1.5.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%.

6. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test to ensure the system is performing adequately.

  • Inject the prepared sample and standard solutions.

  • Integrate the peaks and calculate the amount of this compound and its hydrolysis product in the samples by comparing the peak areas with those of the standards.

References

Validation & Comparative

A Comparative Analysis of Butamirate Citrate and Codeine in Preclinical and Clinical Cough Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive efficacy of butamirate citrate and codeine, drawing upon available data from preclinical and clinical cough models. The information is intended to support research and development efforts in the field of respiratory therapeutics.

Mechanism of Action

This compound and codeine suppress cough through distinct pharmacological pathways.

This compound is a centrally acting non-opioid cough suppressant.[1] Its primary mechanism is believed to be the inhibition of the cough center in the medulla oblongata. Additionally, this compound exhibits anticholinergic and bronchospasmolytic effects, which may contribute to its antitussive activity by relaxing the airways.[1][2]

Codeine is an opioid analgesic that also acts on the central nervous system to suppress the cough reflex.[3] It is a prodrug that is metabolized to morphine in the liver by the cytochrome P450 2D6 enzyme. Morphine then binds to mu-opioid receptors in the brain, leading to the suppression of the cough reflex.

Preclinical Efficacy

Animal models, particularly the citric acid-induced cough model in guinea pigs, have been utilized to evaluate the antitussive effects of both compounds.

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

A common experimental design involves the following steps:

  • Animal Model: Male Dunkin-Hartley guinea pigs are often used.

  • Cough Induction: Animals are exposed to an aerosolized solution of citric acid (typically 0.3-0.4 M) for a defined period (e.g., 3-5 minutes) to induce coughing.

  • Drug Administration: this compound, codeine, or a placebo is administered orally or via injection at various doses prior to citric acid exposure.

  • Outcome Measurement: The number of coughs is counted by trained observers, often with the aid of audio or video recording, during and after the citric acid challenge. The percentage of cough inhibition compared to the placebo group is then calculated.

Clinical Efficacy

Direct comparative clinical trials between this compound and codeine are limited, but some data is available from studies assessing cough reflex sensitivity in healthy volunteers and in patients with cough.

Experimental Protocol: Chemically-Induced Cough in Healthy Volunteers

Human cough challenge studies often employ capsaicin or citric acid to induce a cough reflex. The general protocol is as follows:

  • Subject Selection: Healthy, non-smoking volunteers are recruited.

  • Baseline Cough Sensitivity: The concentration of the tussive agent (e.g., capsaicin or citric acid) required to elicit a certain number of coughs (e.g., 2 or 5, denoted as C2 or C5) is determined for each subject at baseline.

  • Drug Administration: A single dose of the investigational drug (this compound or codeine), placebo, or a positive control is administered in a randomized and often double-blinded manner.

  • Post-Dose Cough Challenge: The cough challenge is repeated at various time points after drug administration to assess changes in cough sensitivity.

  • Outcome Measurement: The primary outcome is typically the change in the concentration of the tussive agent required to induce the target number of coughs, indicating an inhibition of the cough reflex.

Comparative Data

The following table summarizes the available comparative data on the efficacy of this compound and codeine in various cough models. Due to the limited availability of full-text articles for older studies, some quantitative data is derived from citations within more recent publications.

Study Model Drug/Dose Key Findings
Bickerman (1971) as cited in Faruqi et al. (2014)Citric Acid-Induced Cough in Healthy Volunteers (n=10)This compound (15 mg and 30 mg), Codeine (15 mg), PlaceboReduction in cough sensitivity was observed for 1 hour with 15 mg butamirate, and for 3 hours with 30 mg butamirate and 15 mg codeine.[2]
Germouty and Weibel (1990)Clinical trial in patients with coughThis compound vs. a codeine-based antitussiveDirect comparison performed, but specific quantitative outcomes are not detailed in available literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided.

Mechanism of Action: this compound vs. Codeine cluster_Butamirate This compound cluster_Codeine Codeine Butamirate Butamirate Cough Center (Medulla) Cough Center (Medulla) Butamirate->Cough Center (Medulla) Inhibition Airway Smooth Muscle Airway Smooth Muscle Butamirate->Airway Smooth Muscle Relaxation (Anticholinergic/Bronchospasmolytic) Cough Suppression_B Cough Suppression Cough Center (Medulla)->Cough Suppression_B Bronchodilation Bronchodilation Airway Smooth Muscle->Bronchodilation Codeine Codeine Liver (CYP2D6) Liver (CYP2D6) Codeine->Liver (CYP2D6) Metabolism Morphine Morphine Liver (CYP2D6)->Morphine Mu-Opioid Receptors (Brain) Mu-Opioid Receptors (Brain) Morphine->Mu-Opioid Receptors (Brain) Binding Cough Suppression_C Cough Suppression Mu-Opioid Receptors (Brain)->Cough Suppression_C Experimental Workflow: Citric Acid-Induced Cough Model (Guinea Pig) Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Drug Administration Drug Administration (Butamirate, Codeine, or Placebo) Animal Acclimatization->Drug Administration Cough Induction Citric Acid Aerosol Exposure Drug Administration->Cough Induction Data Collection Record Number of Coughs Cough Induction->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

References

A Comparative Analysis of Butamirate Citrate and Dextromethorphan in Attenuating Cough Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitussive efficacy of butamirate citrate and dextromethorphan, with a focus on their performance in reducing cough sensitivity as evidenced by experimental data.

This document summarizes key findings from clinical trials, details the experimental methodologies used, and visualizes the proposed signaling pathways for each compound.

Executive Summary

Dextromethorphan has demonstrated statistically significant efficacy in reducing cough sensitivity in controlled clinical trials utilizing tussive agents like capsaicin and citric acid. In contrast, clinical data providing robust, quantitative evidence for this compound's effect on cough sensitivity is less compelling. A head-to-head comparison found dextromethorphan to be superior to placebo in attenuating capsaicin-induced cough, while this compound did not show significant activity. While both are centrally acting antitussives, their mechanisms of action differ, which may account for the observed differences in experimental outcomes.

Data Presentation: Quantitative Comparison of Antitussive Efficacy

The following tables summarize the quantitative data from key clinical studies investigating the effects of this compound and dextromethorphan on induced cough.

Table 1: Capsaicin Cough Challenge

CompoundDosePrimary EndpointResultp-valueStudy Population
Dextromethorphan30 mgArea under the curve (AUC) of log10 C5 (concentration of capsaicin to elicit ≥5 coughs) from pre-dose to 12 hours post-doseSuperior to placebo in decreasing cough sensitivity[1]0.01[1]34 healthy volunteers[1]
This compound22.5 mg, 45 mg, 67.5 mg, 90 mgAUC of log10 C5 from pre-dose to 12 hours post-doseFailed to show significant activity compared to placebo[1]Not significant34 healthy volunteers[1]

Note: In the referenced study, while butamirate failed to reach statistical significance, the 45 mg dose showed the maximum attenuation of cough[1].

Table 2: Citric Acid Cough Challenge

CompoundDosePrimary EndpointResultp-valueStudy Population
Dextromethorphan30 mg (oral)Mean percentage reduction in cough frequency38% mean reduction in cough[2][3]< 0.002[2][3]20 normal subjects[2][3]
This compound90 mg (syrup)Reduction in citric acid cough sensitivityStatistically significant superiority over placebo for 3 hours[1]Not specified6 healthy volunteers[1]
This compound15 mg, 30 mg (capsules)Reduction in citric acid cough sensitivity15 mg effective for 1 hour; 30 mg effective for 3 hours[1]Not specified10 healthy volunteers[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Capsaicin Inhalation Cough Challenge

The capsaicin cough challenge is a standardized method to assess cough reflex sensitivity.

Protocol Overview:

  • Subject Preparation: Healthy volunteers are recruited, and baseline spirometry is performed to ensure normal lung function. Subjects with a history of recent respiratory infections, reflux, or post-nasal drip are typically excluded[1].

  • Capsaicin Solutions: A stock solution of capsaicin is prepared and serially diluted to create a range of doubling concentrations (e.g., 0.98–500 μM)[1].

  • Administration: Subjects inhale single breaths of increasing concentrations of the capsaicin solution from a nebulizer controlled by a dosimeter. To blind the subjects, inhalations of a saline placebo are randomly interspersed[4].

  • Endpoint Measurement: The number of coughs within a specified timeframe (e.g., 15 seconds) after each inhalation is recorded[4][5]. The primary endpoints are typically C2 (the concentration of capsaicin that provokes at least two coughs) and C5 (the concentration that provokes at least five coughs)[4][5].

  • Data Analysis: The area under the curve for the log-transformed C5 values over a specified time course is often used to evaluate the overall antitussive effect[1].

G cluster_prep Preparation cluster_challenge Challenge Protocol cluster_analysis Data Analysis subject Subject Screening & Baseline Spirometry administer Inhalation of Increasing Capsaicin Concentrations subject->administer capsaicin Preparation of Capsaicin Solutions capsaicin->administer placebo Random Interspersion of Saline Placebo administer->placebo record Record Coughs (within 15s) administer->record placebo->administer endpoint Determine C2 and C5 Concentrations record->endpoint auc Calculate AUC of log10 C5 endpoint->auc

Citric Acid Inhalation Cough Challenge

Similar to the capsaicin challenge, the citric acid cough challenge is another established method for inducing cough and measuring cough reflex sensitivity.

Protocol Overview:

  • Subject Preparation: As with the capsaicin challenge, healthy volunteers with normal lung function are recruited.

  • Citric Acid Solution: A stock solution of citric acid is prepared and diluted to the desired concentrations[3].

  • Administration: The method of administration can vary, including single breaths of increasing concentrations via a dosimeter-controlled nebulizer or tidal breathing of incremental concentrations for a fixed time period (e.g., 15-60 seconds)[4]. Saline placebos are also used to maintain blinding[4].

  • Endpoint Measurement: The number of coughs is counted for a set duration following the inhalation of each concentration. The concentration of citric acid that elicits a specific number of coughs (e.g., C2 or C5) is determined[6].

  • Data Analysis: Changes in the cough threshold or the total number of coughs at a fixed concentration are used to assess the efficacy of the antitussive agent.

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Measurement participant Participant Recruitment & Baseline Assessment inhalation Inhalation of Ascending Citric Acid Concentrations participant->inhalation citric_acid Preparation of Citric Acid Solutions citric_acid->inhalation saline Interspersed Saline Placebo Inhalations inhalation->saline cough_count Count Coughs Post-Inhalation inhalation->cough_count saline->inhalation threshold Determine Cough Threshold (e.g., C2, C5) cough_count->threshold analysis Analyze Change in Cough Sensitivity threshold->analysis

Signaling Pathways

The antitussive effects of this compound and dextromethorphan are mediated through different central nervous system pathways.

This compound Signaling Pathway

This compound is a centrally acting cough suppressant that is structurally unrelated to opioid alkaloids[1]. Its primary mechanism of action is believed to be the inhibition of the cough center in the medulla oblongata[2][7][8]. One study found that it binds with high affinity to the dextromethorphan-binding site in the guinea pig brain[9]. In addition to its central effects, butamirate is also reported to have peripheral anti-inflammatory and bronchospasmolytic properties[10].

G Butamirate This compound Medulla Cough Center in Medulla Oblongata Butamirate->Medulla Inhibits Cough_Reflex Cough Reflex Medulla->Cough_Reflex Initiates Suppression Cough Suppression Medulla->Suppression Leads to Cough_Reflex->Suppression

Dextromethorphan Signaling Pathway

Dextromethorphan's antitussive effect is mediated through its action on multiple targets in the central nervous system. It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor[11][12][13][14]. By antagonizing the NMDA receptor, dextromethorphan can reduce glutamatergic signaling involved in the cough reflex[14]. Its agonistic activity at the sigma-1 receptor is also believed to contribute to its antitussive effects[15].

G cluster_receptors Receptor Interactions DXM Dextromethorphan NMDA NMDA Receptor DXM->NMDA Antagonist Sigma1 Sigma-1 Receptor DXM->Sigma1 Agonist Cough_Center Cough Center (Medulla) NMDA->Cough_Center Modulates Sigma1->Cough_Center Modulates Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Results in

Conclusion

Based on the available experimental data, dextromethorphan demonstrates a more consistent and statistically significant effect in reducing cough sensitivity compared to this compound, particularly in the capsaicin cough challenge model. While this compound has shown some efficacy in citric acid cough challenges, the data is less robust and a direct comparison with dextromethorphan in this model is limited. The distinct mechanisms of action of these two compounds likely underlie their differing performance in these experimental models. Further well-controlled, head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy of this compound and dextromethorphan in reducing cough sensitivity.

References

A Comparative Guide to the Bioequivalence of Butamirate Citrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different oral formulations of butamirate citrate, a non-opioid, centrally acting antitussive agent. The following sections present key pharmacokinetic data from bioequivalence studies, detailed experimental protocols, and a proposed signaling pathway for its mechanism of action. This information is intended to assist researchers and drug development professionals in understanding the therapeutic equivalence and performance of various this compound products.

Comparative Pharmacokinetic Data

A pivotal bioequivalence study was conducted to compare the pharmacokinetic profiles of three different oral formulations of this compound: a test syrup, a reference syrup, a test tablet, and a reference solution.[1] The study involved 18 healthy volunteers and was designed as two randomized, two-way crossover studies.[1] The primary analyte measured in plasma was 2-phenylbutyric acid, a major metabolite of this compound.[1]

The key pharmacokinetic parameters from this study are summarized in the table below, providing a clear comparison of the bioavailability of the different formulations.

FormulationAUC₀-∞ (µg·h/mL)Cₘₐₓ (µg/mL)tₘₐₓ (h)t₁/₂ (h)
Study I
Test Syrup46.91.771.128
Reference Syrup50.41.861.526
Study II
Test Tablet54.71.881.127
Reference Solution54.51.941.126

Data sourced from a bioequivalence study on 18 healthy volunteers who received a single 45 mg dose of the respective formulation.[1]

The results of the study demonstrated that both the test syrup and the test tablet were bioequivalent to their respective reference formulations in terms of the rate and extent of absorption.[1]

Experimental Protocols

The following outlines a typical experimental protocol for a bioequivalence study of this compound formulations, based on established methodologies.

Study Design

A standard bioequivalence study for this compound formulations typically employs a randomized, open-label, two-period, two-sequence, single-dose, crossover design.

Diagram of the Experimental Workflow for a Bioequivalence Study

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Phase screening Subject Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent randomization Randomization informed_consent->randomization groupA Group A: Administer Test Formulation randomization->groupA groupB Group B: Administer Reference Formulation randomization->groupB blood_sampling1 Serial Blood Sampling groupA->blood_sampling1 groupB->blood_sampling1 washout Washout Period (e.g., 1 week) blood_sampling1->washout groupA2 Group A: Administer Reference Formulation washout->groupA2 groupB2 Group B: Administer Test Formulation washout->groupB2 blood_sampling2 Serial Blood Sampling groupA2->blood_sampling2 groupB2->blood_sampling2 bioanalysis Bioanalysis of Plasma Samples (e.g., HPLC-UV for 2-phenylbutyric acid) blood_sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, tmax, t1/2) bioanalysis->pk_analysis stat_analysis Statistical Analysis (ANOVA, 90% CI) pk_analysis->stat_analysis

Caption: Experimental workflow of a typical two-way crossover bioequivalence study.

Methodology
  • Subject Selection:

    • Healthy adult volunteers are recruited for the study.

    • Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and to minimize variability. This includes a thorough medical history, physical examination, and laboratory tests.

    • All participants provide written informed consent before any study-related procedures are performed.

  • Randomization and Blinding:

    • Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice versa).

    • While the study is often open-label (not blinded), the randomization helps to minimize bias.

  • Drug Administration:

    • A single oral dose of the test or reference this compound formulation is administered to the subjects after an overnight fast.

    • The dose administered is consistent across all subjects and study periods (e.g., 45 mg).[1]

  • Blood Sampling:

    • Blood samples are collected at predetermined time points before and after drug administration.

    • A typical sampling schedule includes a pre-dose sample and multiple samples over a period of up to 96 hours post-dose to adequately characterize the plasma concentration-time profile.[1]

  • Washout Period:

    • A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body before the administration of the second formulation.[1]

  • Bioanalytical Method:

    • The concentration of the major metabolite, 2-phenylbutyric acid, in the plasma samples is determined using a validated analytical method, typically reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[1]

  • Pharmacokinetic and Statistical Analysis:

    • Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cₘₐₓ), time to reach maximum plasma concentration (tₘₐₓ), and elimination half-life (t₁/₂) are calculated for each subject for both formulations.

    • Statistical analysis, usually an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine if there are any statistically significant differences between the test and reference formulations.

    • Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cₘₐₓ fall within the predetermined equivalence range (typically 80-125%).

Signaling Pathway of this compound

This compound exerts its antitussive effect through a central mechanism of action, directly targeting the cough center in the medulla oblongata of the brainstem.[2][3][4] While the complete molecular pathway is not fully elucidated, evidence suggests that this compound has a high affinity for the dextromethorphan-binding site, which is associated with the sigma-1 receptor.[5]

Diagram of the Proposed Signaling Pathway for this compound

G cluster_cns Central Nervous System (Medulla Oblongata) butamirate This compound sigma1 Sigma-1 Receptor (Dextromethorphan Binding Site) butamirate->sigma1 Binds with high affinity neuronal_modulation Modulation of Neuronal Signaling sigma1->neuronal_modulation cough_center Cough Center Inhibition neuronal_modulation->cough_center cough_reflex Cough Reflex cough_center->cough_reflex Inhibits suppression Suppression of Cough cough_reflex->suppression

Caption: Proposed central mechanism of action of this compound.

The proposed mechanism involves the following steps:

  • Binding to Sigma-1 Receptor: After crossing the blood-brain barrier, this compound is thought to bind to the sigma-1 receptor, a unique intracellular chaperone protein, at a site also recognized by dextromethorphan.[5]

  • Modulation of Neuronal Signaling: The interaction with the sigma-1 receptor likely modulates intracellular signaling pathways within the neurons of the cough center. This may involve the regulation of ion channels and other downstream effectors.

  • Inhibition of the Cough Center: The modulation of neuronal signaling ultimately leads to a suppression of the neuronal activity within the medullary cough center.

  • Suppression of the Cough Reflex: By inhibiting the central command for coughing, this compound effectively reduces the frequency and intensity of the cough reflex.

In addition to its central action, this compound may also possess peripheral effects, including bronchodilatory and anti-inflammatory properties, which can contribute to its overall antitussive efficacy.[3][6]

References

A Comparative Analysis of the Antitussive Activity of Butamirate Citrate and Clobutinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussive properties of two centrally acting cough suppressants: Butamirate Citrate and Clobutinol. The following sections detail their mechanisms of action, present available clinical and preclinical data, outline experimental protocols for antitussive activity assessment, and visualize key pathways.

Executive Summary

This compound and Clobutinol are both centrally acting non-opioid antitussive agents. Clinical studies have demonstrated the efficacy of both drugs in reducing cough frequency and severity. However, a key differentiator is their safety profile. Clobutinol has been withdrawn from many markets due to concerns about cardiotoxicity, specifically the prolongation of the QT interval, which can lead to serious cardiac arrhythmias. This compound, on the other hand, remains a widely used antitussive in many parts of the world and is noted for its additional bronchodilatory and anti-inflammatory properties.

Data Presentation

Clinical Efficacy: A Head-to-Head Comparison

A double-blind, randomized clinical trial involving 60 patients with irritative or chronic cough provides the most direct comparison between this compound and Clobutinol.[1] The key findings are summarized below.

ParameterThis compoundClobutinolp-value (between groups)
Overall Efficacy Highly significant improvement in cough severity and frequency (p < 0.001)Highly significant improvement in cough severity and frequency (p < 0.001)No significant difference globally
Cough Frequency in Carcinoma Patients (n=14) Significantly better effect-p = 0.026
Global Scores in Carcinoma Patients (n=14) Significant improvement-p = 0.013
Physician's Opinion in Carcinoma Patients (n=14) Significantly better-p = 0.026
Reported Side Effects (mainly nausea and drowsiness) 7 patients7 patientsNot applicable
Preclinical Antitussive Activity

Direct comparative preclinical studies with quantitative data for this compound and Clobutinol are limited in the available literature. However, data from separate studies in animal models provide insights into their antitussive potential.

DrugAnimal ModelTussive AgentDose% Inhibition of CoughReference
This compound Healthy VolunteersCapsaicin45 mgNot significantly different from placebo[2]
This compound Healthy VolunteersCitric Acid15 mgReduction in cough sensitivity for 1 hour[2]
This compound Healthy VolunteersCitric Acid30 mgReduction in cough sensitivity for 3 hours[2]
Clobutinol Not availableNot availableNot availableNot available

Note: The data presented is from separate studies and not from a direct head-to-head comparison. The efficacy of a drug can vary significantly based on the experimental model and tussive agent used.

Mechanism of Action

Both this compound and Clobutinol exert their primary antitussive effect by acting on the central nervous system, specifically the cough center in the medulla oblongata.[3][4]

This compound: This non-narcotic agent is believed to act on the dextromethorphan-binding site in the brainstem with high affinity.[5] It is structurally unrelated to opioid alkaloids and does not produce respiratory depression.[6] In addition to its central action, this compound also exhibits peripheral effects, including bronchodilatory and anti-inflammatory actions, which may contribute to its overall efficacy in managing cough.[4][7][8]

Clobutinol: Also a centrally acting antitussive, the precise molecular targets for its cough-suppressing activity are less well-defined. Its clinical use has been largely discontinued due to significant safety concerns. Clobutinol has been shown to inhibit the hERG potassium channel, which can lead to a prolongation of the QT interval and an increased risk of life-threatening cardiac arrhythmias.[9]

Experimental Protocols

The following are descriptions of common experimental models used to evaluate the antitussive activity of pharmaceutical compounds.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used and reproducible model for screening potential antitussive drugs.

Protocol:

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the laboratory conditions for a week before the experiment.

  • Cough Induction: The animals are placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver an aerosolized solution of citric acid (typically 0.1 M to 0.4 M) into the chamber for a set period (e.g., 10 minutes).

  • Cough Detection: The number of coughs is recorded during and after the exposure period using a specialized software that detects the characteristic sound and pressure changes associated with a cough.

  • Drug Administration: The test compound (e.g., this compound) or a control (vehicle or a standard antitussive like codeine) is administered orally or via injection at a predetermined time before the citric acid challenge.

  • Evaluation of Antitussive Activity: The percentage of cough suppression is calculated by comparing the number of coughs after treatment with the baseline cough count.

Sulfur Dioxide (SO2)-Induced Cough Model in Mice

This model uses a chemical irritant to induce coughing in mice.

Protocol:

  • Animal Preparation: Albino mice are used for this model.

  • Cough Induction: A controlled amount of sulfur dioxide gas is introduced into a sealed chamber containing the mouse. The gas is typically generated by a chemical reaction (e.g., sodium hydrogen sulfite and sulfuric acid).

  • Cough Assessment: After a brief exposure to the SO2 gas, the mouse is removed and placed in an observation chamber. The number of coughs is counted for a specific period (e.g., 5 minutes).

  • Drug Administration: The test substance or control is administered to the mice prior to the SO2 exposure.

  • Measurement of Antitussive Effect: The reduction in the number of coughs in the treated group is compared to the control group to determine the antitussive activity.

Signaling Pathways and Experimental Workflows

Central Antitussive Mechanism of Action

The following diagram illustrates the generalized central mechanism of action for both this compound and Clobutinol, which involves the inhibition of the cough reflex arc at the level of the brainstem.

G cluster_0 Peripheral Afferent Pathway cluster_1 Central Nervous System (Brainstem) cluster_2 Efferent Pathway Cough Receptors Cough Receptors Vagal Afferent Nerves Vagal Afferent Nerves Cough Receptors->Vagal Afferent Nerves Stimulation Cough Center (Medulla Oblongata) Cough Center (Medulla Oblongata) Vagal Afferent Nerves->Cough Center (Medulla Oblongata) Signal Transmission Efferent Nerves Efferent Nerves Cough Center (Medulla Oblongata)->Efferent Nerves Motor Command This compound This compound This compound->Cough Center (Medulla Oblongata) Inhibition Clobutinol Clobutinol Clobutinol->Cough Center (Medulla Oblongata) Inhibition Respiratory Muscles Respiratory Muscles Efferent Nerves->Respiratory Muscles Contraction Cough Cough Respiratory Muscles->Cough

Caption: Generalized central mechanism of antitussive action.

Experimental Workflow for Antitussive Drug Screening

The diagram below outlines a typical workflow for evaluating the antitussive efficacy of a test compound using an in vivo model.

G Animal Acclimatization Animal Acclimatization Baseline Cough Assessment Baseline Cough Assessment Animal Acclimatization->Baseline Cough Assessment 1 Drug Administration Drug Administration Baseline Cough Assessment->Drug Administration 2 Tussive Challenge Tussive Challenge Drug Administration->Tussive Challenge 3 Post-treatment Cough Assessment Post-treatment Cough Assessment Tussive Challenge->Post-treatment Cough Assessment 4 Data Analysis Data Analysis Post-treatment Cough Assessment->Data Analysis 5 Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination 6

Caption: Workflow for in vivo antitussive activity assessment.

Mechanism of Clobutinol-Induced Cardiotoxicity

The following diagram illustrates the mechanism by which Clobutinol can cause cardiac arrhythmias.

G Clobutinol Clobutinol hERG K+ Channel hERG K+ Channel Clobutinol->hERG K+ Channel Inhibition Delayed Rectifier K+ Current (IKr) Delayed Rectifier K+ Current (IKr) hERG K+ Channel->Delayed Rectifier K+ Current (IKr) Generates Cardiac Action Potential Repolarization Cardiac Action Potential Repolarization Delayed Rectifier K+ Current (IKr)->Cardiac Action Potential Repolarization Contributes to QT Interval Prolongation QT Interval Prolongation Cardiac Action Potential Repolarization->QT Interval Prolongation Delay leads to Torsades de Pointes (Arrhythmia) Torsades de Pointes (Arrhythmia) QT Interval Prolongation->Torsades de Pointes (Arrhythmia) Increased risk of

Caption: Mechanism of Clobutinol-induced QT prolongation.

Conclusion

Both this compound and Clobutinol have demonstrated clinical efficacy as centrally acting antitussives. However, the significant risk of cardiac side effects associated with Clobutinol has led to its withdrawal from the market in numerous countries, making this compound a safer therapeutic option. The additional bronchodilatory and anti-inflammatory properties of this compound may offer further clinical benefits. Further preclinical studies with direct head-to-head comparisons are needed to provide more definitive quantitative data on their relative potencies.

References

A Comparative Guide to the Dose-Proportionality of Butamirate Citrate in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the dose-proportionality of butamirate citrate, a non-opioid antitussive agent, with other alternatives for researchers, scientists, and drug development professionals. The information is based on pharmacokinetic studies conducted in healthy volunteers.

Executive Summary

Understanding the dose-proportionality of a drug is crucial in early clinical development to predict its pharmacokinetic behavior at different dosage levels. This guide summarizes the available data on the dose-proportionality of this compound and compares it with another non-opioid antitussive, levodropropizine. The data indicates that the primary metabolite of this compound exhibits a trend towards dose-proportional increases in exposure. Levodropropizine has also been reported to have a linear pharmacokinetic profile within the studied dose range.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for this compound's main active metabolite, 2-phenylbutyric acid, and for levodropropizine at various single oral doses.

Table 1: Pharmacokinetic Parameters of 2-Phenylbutyric Acid (Metabolite of this compound) in Healthy Volunteers

Dose of this compound (mg)Cmax (ng/mL) [mean (SD)]AUC(0-6h) (ng·h/mL) [mean (SD)]
22.5932.4 (Not Reported)4254.788 (687.644)
45Not Reported7902.818 (977.506)
67.5Not Reported12076.519 (2952.573)
903357.4 (Not Reported)Not Reported

Data from a randomized, open-label, crossover study in healthy adult volunteers.[1][2]

Table 2: Pharmacokinetic Parameters of Levodropropizine in Healthy Volunteers

Dose of Levodropropizine (mg)Cmax (ng/mL)AUC (ng·h/mL)
30Data Not AvailableData Not Available
60331.51784.32 (AUC0-12h)
90Data Not AvailableData Not Available

Data from studies in healthy volunteers. The linearity of levodropropizine pharmacokinetics has been confirmed in the 30-90 mg dose range.[3][4][5]

Experimental Protocols

A representative experimental protocol for a dose-proportionality study is outlined below. The specifics can vary between studies.

Study Design

A typical dose-proportionality study for an antitussive agent would follow a randomized, open-label, single-dose, crossover design.[1] This design allows each subject to serve as their own control, which reduces variability.

Volunteer Population

Healthy adult male and/or female volunteers are typically enrolled. Key inclusion criteria often include a specific age range and a body mass index (BMI) within a healthy range. Exclusion criteria would encompass any clinically significant medical conditions, use of other medications, and a history of smoking or alcohol abuse.

Dosing and Sample Collection

Subjects receive single oral doses of the investigational drug at escalating levels, with a washout period between each dose administration. Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of the drug and its metabolites.

Bioanalytical Method

Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method should be validated for its linearity, accuracy, precision, and selectivity.

Statistical Analysis

Dose proportionality is assessed by analyzing the relationship between the dose administered and the key pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The power model is a commonly used statistical model for this purpose. Dose proportionality is concluded if the confidence interval for the slope of the log-transformed parameter versus log-transformed dose relationship lies within a predefined equivalence range.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a single-dose, crossover dose-proportionality study.

DoseProportionalityWorkflow screening Volunteer Screening (Inclusion/Exclusion Criteria) randomization Randomization to Dose Sequence screening->randomization period1 Period 1: Administer Dose A randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout1 Washout Period sampling1->washout1 bioanalysis Plasma Sample Bioanalysis (HPLC-MS/MS) sampling1->bioanalysis period2 Period 2: Administer Dose B washout1->period2 sampling2 Serial Blood Sampling period2->sampling2 washout2 Washout Period sampling2->washout2 sampling2->bioanalysis period3 Period 3: Administer Dose C washout2->period3 sampling3 Serial Blood Sampling period3->sampling3 sampling3->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (Power Model) pk_analysis->stat_analysis report Dose-Proportionality Assessment Report stat_analysis->report

Caption: Workflow of a dose-proportionality study.

References

A Comparative Guide to Validated Spectrophotometric Methods for Butamirate Citrate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of validated spectrophotometric methods for the determination of Butamirate Citrate, a non-narcotic cough suppressant. The comparison focuses on key performance metrics and provides the necessary experimental details to replicate the findings.

Two primary spectrophotometric approaches have been well-documented for this compound analysis: ion-pair extractive spectrophotometry and derivative UV spectrophotometry. Each method offers distinct advantages in terms of sensitivity, simplicity, and applicability to pharmaceutical formulations.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for two prominent ion-pair spectrophotometric methods and a derivative UV spectrophotometry method, allowing for a direct comparison of their analytical performance.

ParameterIon-Pair with Methyl Orange (MO)Ion-Pair with Bromothymol Blue (BTB)1st Derivative UV Spectrophotometry
Wavelength (λmax) 424 nm[1]410 nm[1]253.6 nm (trough)[2]
Linearity Range 2.5 - 12.5 µg/mL[1]4.0 - 20.0 µg/mL[1]Not explicitly stated
Molar Absorptivity Not explicitly statedNot explicitly statedNot explicitly stated
Correlation Coefficient (r) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.07 µg/mL[1]0.29 µg/mL[1]Not explicitly stated
Limit of Quantification (LOQ) 0.21 µg/mL[1]0.87 µg/mL[1]Not explicitly stated
Accuracy (% Recovery) Good recovery results reported[1]Good recovery results reported[1]Good accuracy reported[2]
Precision (RSD%) Precise results reported[1]Precise results reported[1]Good precision reported[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Ion-Pair Extractive Spectrophotometry

This method is based on the formation of a colored ion-pair complex between this compound and an acidic dye, which is then extracted into an organic solvent for spectrophotometric measurement.[1]

  • Instrumentation: A Shimadzu UVmini-1240 PC UV-visible spectrophotometer with 1 cm matched quartz cells was used for absorbance measurements.[1] A pH meter and a vortex mixer are also required.[1]

  • Reagents:

    • This compound (BC) Standard Solution: Prepare a stock solution of BC in distilled water. Working standards are prepared by further dilution.

    • Methyl Orange (MO) Reagent: 0.008% (w/v) solution in distilled water.[1]

    • Bromothymol Blue (BTB) Reagent: 0.025% (w/v) solution in distilled water.[1]

    • Phosphate Buffer Solutions: Prepared according to the European Pharmacopoeia 8th Edition to achieve pH 3.0 and pH 5.0.[1]

    • Dichloromethane

  • Procedure for BC-MO Ion-Pair Complex:

    • In a 15 mL centrifuge tube, mix 1 mL of the standard BC solution (12.5 - 62.5 µg/mL), 1 mL of 0.008% MO solution, and 1 mL of pH 5.0 phosphate buffer.[1]

    • Add 5 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 2 minutes.[1]

    • Measure the absorbance of the organic phase at 424 nm against a reagent blank.[1]

  • Procedure for BC-BTB Ion-Pair Complex:

    • In a 15 mL centrifuge tube, mix 1 mL of the standard BC solution (20 - 100 µg/mL), 1 mL of 0.025% BTB solution, and 1 mL of pH 3.0 phosphate buffer.[1]

    • Add 5 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 2 minutes.[1]

    • Measure the absorbance of the organic phase at 410 nm against a reagent blank.[1]

  • Sample Preparation from Syrup:

    • Dilute 1 mL of the syrup to 100 mL with distilled water and mix well.[1]

    • Use 1 mL of this diluted solution and proceed as described in the general procedures.[1]

2. Derivative UV Spectrophotometry

Derivative spectrophotometry is employed to enhance the resolution of spectra and overcome interference from excipients in pharmaceutical formulations.[2]

  • Instrumentation: A UV-visible spectrophotometer capable of recording derivative spectra.

  • Reagents:

    • n-pentane

    • Isopropyl alcohol

  • Procedure:

    • Due to interference from excipients at the drug's absorption maxima, an extraction of this compound is necessary.[2]

    • Perform the extraction using a mixture of n-pentane and isopropyl alcohol.[2]

    • Record the UV spectrum of the extract.

    • Quantification is carried out using the first derivative (1D) spectrum at a trough depth of 253.6 nm, where interferences from co-extracted compounds are negligible.[2]

Methodology Visualization

The following diagram illustrates the general workflow for the spectrophotometric determination of this compound.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_reaction Reaction/Complex Formation cluster_measurement Measurement & Analysis start Start: Pharmaceutical Formulation (e.g., Syrup) dilution Dilution with Distilled Water start->dilution extraction Extraction with Organic Solvent (if necessary) dilution->extraction For complex matrices spectro Spectrophotometric Measurement (Absorbance at λmax) dilution->spectro For direct measurement add_reagent Addition of Reagent (e.g., MO, BTB) & Buffer extraction->add_reagent vortex Vortexing & Centrifugation add_reagent->vortex vortex->spectro calculation Concentration Calculation (using Regression Equation) spectro->calculation result Result: this compound Concentration calculation->result

Caption: General workflow for spectrophotometric determination of this compound.

References

Head-to-Head Comparison of Butamirate Citrate with Other Non-Opioid Antitussives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy, safety, and mechanisms of action of Butamirate Citrate in comparison to Dextromethorphan, Levodropropizine, and Cloperastine, supported by experimental data and detailed protocols.

Introduction

The management of cough, a prevalent symptom in respiratory disorders, often involves the use of antitussive agents. While opioids have historically been a cornerstone of cough suppression, their therapeutic use is limited by a range of side effects. This has spurred the development and clinical adoption of non-opioid antitussives. Among these, this compound has emerged as a widely used agent. This guide provides a comprehensive head-to-head comparison of this compound with other prominent non-opioid antitussives: Dextromethorphan, Levodropropizine, and Cloperastine. The following sections delve into their mechanisms of action, comparative efficacy from clinical trials, safety profiles, and the experimental methodologies used to elucidate these characteristics, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanisms of Action

The non-opioid antitussives discussed herein exhibit distinct mechanisms of action, targeting different points in the cough reflex arc. This compound, Dextromethorphan, and Cloperastine are primarily centrally acting, while Levodropropizine exerts its effects peripherally.

This compound is a centrally acting cough suppressant that is structurally unrelated to opioid alkaloids.[1] Its primary mechanism is believed to be the inhibition of the cough center in the medulla oblongata.[2][3] Additionally, this compound has been reported to possess anticholinergic and bronchodilatory effects, which may contribute to its overall therapeutic action by reducing airway resistance.[4][5]

Dextromethorphan is a widely used antitussive that acts centrally on the cough center in the medulla.[6] It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component in the central processing of the cough reflex.[6] By blocking this receptor, Dextromethorphan elevates the threshold for coughing.

Levodropropizine is a peripherally acting antitussive.[7] Its mechanism involves the inhibition of sensory C-fibers in the respiratory tract.[8][9] By modulating the release of sensory neuropeptides from these fibers, Levodropropizine reduces the afferent signals that trigger the cough reflex.[2][10]

Cloperastine exhibits a dual mechanism of action, with both central and peripheral effects. Centrally, it acts on the cough center in the brainstem.[11][12] Peripherally, it has antihistaminic (H1 receptor antagonist) and anticholinergic properties, which can help to reduce bronchospasm and mucus secretion.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) Irritant Irritant Sensory C-fiber Sensory C-fiber Irritant->Sensory C-fiber Stimulates Neuropeptide Release Neuropeptide Release Sensory C-fiber->Neuropeptide Release Triggers Cough Center Cough Center Neuropeptide Release->Cough Center Signals to Levodropropizine Levodropropizine Levodropropizine->Sensory C-fiber Inhibits Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiates This compound This compound This compound->Cough Center Inhibits Dextromethorphan Dextromethorphan NMDA Receptor NMDA Receptor Dextromethorphan->NMDA Receptor Antagonizes Cloperastine Cloperastine Cloperastine->Cough Center Inhibits NMDA Receptor->Cough Center Activates

Caption: Mechanisms of Action of Non-Opioid Antitussives.

Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (Butamirate) Treatment Arm A (Butamirate) Treatment Arm B (Comparator) Treatment Arm B (Comparator) Treatment Period Treatment Period Placebo Arm->Treatment Period Baseline Assessment->Randomization Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Safety Assessment Safety Assessment Treatment Period->Safety Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis Treatment Arm A->Treatment Period Treatment Arm B->Treatment Period

Caption: Generalized Clinical Trial Workflow.

Comparative Efficacy: A Review of Clinical Data

The clinical efficacy of this compound has been compared with other non-opioid antitussives in various studies. The results, however, are not always consistent, highlighting the complexity of cough as a symptom and the challenges in its clinical assessment.

Comparison Study Design Patient Population Key Efficacy Findings Reference
This compound vs. Dextromethorphan Randomized, placebo-controlled, six-way crossoverHealthy volunteers with capsaicin-induced coughDextromethorphan (30 mg) was superior to placebo in attenuating capsaicin-induced cough. Butamirate (at four different doses) failed to show significant activity compared to placebo.[13]
This compound vs. Dextromethorphan Not specifiedPatients with irritable coughIn 29 out of 30 patients treated with butamirate, there was a significant reduction in cough severity and frequency. In 29 of 33 patients receiving dextromethorphan, a reduction in cough severity was reported.[5]
This compound vs. Cloperastine Not specifiedNot specifiedCloperastine showed a clinically evident and statistically demonstrable superiority over butamirate on the first and second days of treatment in reducing cough frequency and intensity.[10]
Levodropropizine vs. Dextromethorphan Double-blind, randomized study209 adult patients with non-productive coughLevodropropizine had a faster onset of action and significantly reduced the number of night awakenings compared to dextromethorphan after the second day of treatment.[13]
Levocloperastine vs. Dextromethorphan Randomized, open-label, phase IV clinical trialPatients with dry coughLevocloperastine significantly decreased the severity and frequency of cough and increased the Leicester Cough Questionnaire (LCQ) score compared to dextromethorphan at day 7.[14][15]

Comparative Safety and Tolerability

The safety and tolerability of non-opioid antitussives are crucial considerations in their clinical use. The following table summarizes the reported adverse events from comparative studies.

Drug Commonly Reported Adverse Events Incidence in Comparative Trials Reference
This compound Nausea, drowsiness, skin rash, diarrhea, dizzinessAdverse events were reported in 7 out of 30 patients (mainly nausea and drowsiness) in one study. In another, adverse events were reported at a rate of 0.5-1%.[4][16][17]
Dextromethorphan Dizziness, gastrointestinal disturbances, somnolenceThe incidence of adverse events was reported to be significantly greater in the dextromethorphan group (12.1%) compared to the levodropropizine group (3.6%).[13]
Levodropropizine Nausea, vomiting, heartburn, diarrhea, fatigue, drowsiness, dizziness, headache, palpitationsThe incidence of adverse events was significantly lower than with dextromethorphan (3.6% vs. 12.1%). Somnolence was reported to be about 50% lower with levodropropizine (6.5%) than with clobutinol (14.6%).[11][13]
Cloperastine Sedation, somnolence, heartburn, thickening of bronchial secretionsAdverse events (mainly nausea and drowsiness) were reported in 7 out of 30 patients in one comparative study with butamirate.[17]

Experimental Protocols

A deeper understanding of the pharmacological properties of these antitussives is derived from specific experimental models. Below are outlines of key experimental protocols used to assess their efficacy and mechanism of action.

Capsaicin-Induced Cough Model in Healthy Volunteers

This model is used to assess the effect of antitussive drugs on cough reflex sensitivity.

  • Objective: To compare the efficacy of this compound and Dextromethorphan in suppressing capsaicin-induced cough.

  • Study Design: A randomized, placebo-controlled, six-way crossover study.

  • Subjects: Healthy, non-smoking adult volunteers.

  • Procedure:

    • Baseline Cough Challenge: Subjects inhale single breaths of ascending concentrations of capsaicin aerosol until the concentration that elicits five or more coughs (C5) is determined.

    • Drug Administration: Subjects receive a single oral dose of the study drug (this compound at various doses, Dextromethorphan, or placebo) in a randomized order across different study periods, with a washout period in between.

    • Post-Dose Cough Challenges: Capsaicin challenges are repeated at specific time points (e.g., 2, 4, 6, 8, 12, and 24 hours) after drug administration to determine the change in C5.

  • Primary Endpoint: The area under the curve (AUC) of the log10 C5 from pre-dose to 12 hours post-dose is calculated to quantify the overall antitussive effect.

  • Reference: [13]

In Vivo Assessment of Central vs. Peripheral Action in Animal Models

This protocol helps to differentiate between centrally and peripherally acting antitussives.

  • Objective: To determine the site of action of Levodropropizine.

  • Animal Model: Guinea pigs.

  • Procedure:

    • Induction of Cough: Cough is induced by a chemical irritant (e.g., citric acid aerosol) or electrical stimulation of the trachea.

    • Drug Administration:

      • Intracerebroventricular (i.c.v.) injection: The drug is injected directly into the cerebral ventricles to assess its central effects.

      • Oral or aerosol administration: The drug is given systemically to assess its combined central and peripheral effects.

    • Measurement of Antitussive Effect: The number of coughs is counted and compared between the different routes of administration.

  • Interpretation: If a drug is effective when given orally or by aerosol but not when injected i.c.v., it suggests a peripheral site of action.

  • Key Findings for Levodropropizine: Levodropropizine did not prevent electrically-induced cough when administered i.c.v., whereas codeine (a centrally acting antitussive) was effective. This supports a peripheral site of action for Levodropropizine.[10]

In Vitro Receptor Binding Assays

These assays are used to identify the specific molecular targets of a drug.

  • Objective: To determine the binding affinity of Cloperastine to histamine H1 receptors.

  • Methodology:

    • Preparation of Receptor Source: A tissue homogenate or cell line expressing the target receptor (e.g., human histamine H1 receptor) is prepared.

    • Radioligand Binding: A radiolabeled ligand known to bind specifically to the H1 receptor is incubated with the receptor preparation in the presence of varying concentrations of the test drug (Cloperastine).

    • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the drug for the receptor.

  • Interpretation: A low Ki value indicates a high binding affinity.

Conclusion

This comparative guide provides a detailed overview of this compound in the context of other non-opioid antitussives. The choice of an appropriate antitussive agent requires a thorough understanding of its mechanism of action, clinical efficacy, and safety profile.

  • This compound acts centrally, but its efficacy in a controlled clinical setting with an objective measure of cough reflex has been questioned.[13] However, other studies in patient populations with irritable cough suggest a clinical benefit.[5]

  • Dextromethorphan has a well-established central mechanism of action through NMDA receptor antagonism and has demonstrated efficacy in suppressing capsaicin-induced cough.[13]

  • Levodropropizine offers a distinct peripheral mechanism of action, which may translate to a favorable safety profile with a lower incidence of central nervous system side effects. Clinical data suggests it has a faster onset of action and is better tolerated than Dextromethorphan.[13]

  • Cloperastine provides a dual central and peripheral action, which may be beneficial in certain patient populations. However, it appears to be less effective than Butamirate in the initial days of treatment for cough.[10]

For researchers and drug development professionals, this guide highlights the importance of utilizing robust experimental models and well-designed clinical trials with objective endpoints to accurately assess the efficacy of novel antitussive agents. The distinct mechanisms of these non-opioid antitussives also present opportunities for targeted drug development to address the unmet needs in cough management. Further head-to-head clinical trials with standardized methodologies are warranted to definitively establish the comparative efficacy and safety of these agents in various patient populations.

References

Butamirate Citrate Efficacy in Cough Suppression: A Comparative Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of Butamirate Citrate's efficacy as a cough suppressant, drawing on data from randomized controlled trials (RCTs). It offers an objective comparison with other antitussive agents, supported by experimental data, to inform research and development in respiratory therapeutics.

Comparative Efficacy of this compound

This compound is a centrally acting non-opioid cough suppressant.[1][2] Its primary mechanism of action is the inhibition of the cough center in the medulla oblongata.[1][2] Additionally, it exhibits peripheral effects, including bronchodilatory and anti-inflammatory actions.[3][4][5] The following tables summarize the quantitative data from key RCTs comparing this compound with other common antitussives.

Table 1: this compound vs. Dextromethorphan
Parameter This compound Dextromethorphan Placebo Study Design Key Finding
Cough Reflex Sensitivity (Capsaicin Challenge) Failed to show significant activity (maximum attenuation at 45 mg dose)Superior to placebo (P = 0.01)-Randomized, placebo-controlled, six-way crossover study in 34 healthy volunteers.[6]Dextromethorphan significantly attenuated capsaicin-induced cough, while butamirate did not show a statistically significant effect.[6]
Table 2: this compound vs. Clobutinol
Parameter This compound Clobutinol Study Design Key Finding
Reduction in Cough Severity & Frequency Highly significant improvement (p < 0.001)Highly significant improvement (p < 0.001)Double-blind, randomized study in 60 patients with irritative or chronic cough.Both treatments were effective with no significant global difference between the groups. Butamirate showed a significantly better effect on cough frequency in patients with cough due to carcinomas (p = 0.026).
Adverse Effects Nausea, drowsiness (7 patients)Nausea, drowsiness (7 patients)-Both drugs were well-tolerated.
Table 3: this compound vs. Codeine-Based Antitussive

Experimental Protocols

This compound vs. Dextromethorphan (Capsaicin Cough Challenge)
  • Objective: To compare the effect of butamirate, dextromethorphan, and placebo on capsaicin-induced cough in healthy volunteers.

  • Study Design: A randomized, placebo-controlled, six-way crossover study.

  • Participants: 34 healthy volunteers.

  • Interventions:

    • Dextromethorphan 30 mg

    • Four different doses of this compound

    • Placebo

  • Methodology: Incremental capsaicin challenges were performed at baseline and at 2, 4, 6, 8, 12, and 24 hours after dosing. The primary endpoint was the area under the curve (AUC) of the log10 concentration of capsaicin required to induce 5 coughs (C5).[6]

This compound vs. Clobutinol
  • Objective: To compare the antitussive activity of this compound linctus versus clobutinol syrup.

  • Study Design: A double-blind, randomized, comparative study.

  • Participants: 60 patients with irritative cough due to seasonal respiratory disorders or chronic cough of any etiology.

  • Interventions:

    • This compound linctus (3 tablespoons daily for 5 days)

    • Clobutinol syrup (3 tablespoons daily for 5 days)

  • Methodology: Efficacy was assessed based on the reduction of the severity and frequency of the cough and on the global opinion of the physician.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing antitussive efficacy.

cluster_central Central Nervous System cluster_peripheral Peripheral Sites Cough Center (Medulla Oblongata) Cough Center (Medulla Oblongata) Dextromethorphan-Binding Site Dextromethorphan-Binding Site Cough Center (Medulla Oblongata)->Dextromethorphan-Binding Site Binds to Cough Reflex Inhibition Cough Reflex Inhibition Dextromethorphan-Binding Site->Cough Reflex Inhibition Bronchial Muscles Bronchial Muscles Bronchodilation Bronchodilation Bronchial Muscles->Bronchodilation Inflamed Respiratory Tract Inflamed Respiratory Tract Anti-inflammatory Effect Anti-inflammatory Effect Inflamed Respiratory Tract->Anti-inflammatory Effect This compound This compound This compound->Cough Center (Medulla Oblongata) This compound->Bronchial Muscles This compound->Inflamed Respiratory Tract

Proposed Mechanism of Action of this compound

Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Group A (Butamirate) Treatment Group A (Butamirate) Randomization->Treatment Group A (Butamirate) Treatment Group B (Comparator) Treatment Group B (Comparator) Randomization->Treatment Group B (Comparator) Placebo Group Placebo Group Randomization->Placebo Group Efficacy Assessment Efficacy Assessment Treatment Group A (Butamirate)->Efficacy Assessment Treatment Group B (Comparator)->Efficacy Assessment Placebo Group->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Results Results Data Analysis->Results

Typical Randomized Controlled Trial Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.